Product packaging for CGK733(Cat. No.:CAS No. 905973-89-9)

CGK733

Número de catálogo: B1684126
Número CAS: 905973-89-9
Peso molecular: 555.8 g/mol
Clave InChI: HLCDNLNLQNYZTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2,2-diphenyl-N-[2,2,2-trichloro-1-[[(4-fluoro-3-nitroanilino)-sulfanylidenemethyl]amino]ethyl]acetamide is a diarylmethane.
inhibits ATM and ATR kinases with anti-aging effect;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18Cl3FN4O3S B1684126 CGK733 CAS No. 905973-89-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCDNLNLQNYZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424997
Record name Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905973-89-9
Record name CGK 733
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of CGK733: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CGK733, a small molecule that has garnered significant interest within the research community. Initially lauded as a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, the precise molecular pharmacology of this compound is now a subject of nuanced discussion. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its reported activities, the existing controversies, and the downstream cellular consequences of its application.

Core Mechanism of Action: A Tale of Inhibition and Controversy

This compound was first identified as a dual inhibitor of ATM and ATR kinases, key regulators of the DNA damage response (DDR), with a reported IC50 of approximately 200 nM for both enzymes.[1][2][3] This inhibitory action was thought to be the primary mechanism through which this compound exerts its cellular effects, including the induction of cell death in senescent cancer cells and the enhancement of sensitivity to chemotherapeutic agents.[3][4][5][6]

However, it is crucial to note that the seminal study first reporting these findings was later retracted.[2][7] Subsequent research has presented conflicting evidence. For instance, one study demonstrated that at a concentration of 10 μM, this compound failed to inhibit the ionizing radiation-induced phosphorylation of ATM and its downstream target Chk2 in H460 human lung cancer cells.[7][8] Similarly, it did not block the UV radiation-induced phosphorylation of Chk1, a primary target of ATR.[8]

Despite this controversy, numerous studies continue to report biological activities consistent with the inhibition of the ATM/ATR signaling axis.[2][9][10] These observations suggest that the effects of this compound may be cell-type specific or that it may have other, as-yet-unidentified primary targets.

Quantitative Analysis of this compound Activity

To facilitate a clear comparison of the reported inhibitory and cellular effects of this compound, the following table summarizes key quantitative data from various studies.

ParameterValueCell Line/SystemReference
IC50 (ATM/ATR) ~200 nMIn vitro kinase assay[1][2][3]
Inhibition of Proliferation Dose-dependent (significant at ≥ 2.5 μM)MCF-7, T47D, MDA-MB436, LnCap, HCT116, BALB/c 3T3[1][2]
Induction of Cell Death (Senescent Cells) ~60% at 30 μM (24h)Senescent MCF-7[1][5]
Cyclin D1 Reduction Detectable within 2h (10 μM)MCF-7[2]
ATM Reporter Activity Increase (In vivo) 2.4-fold (1h), 3.1-fold (4h)D54 glioblastoma mouse xenograft (25 mg/kg)[7]

Downstream Signaling Pathways Affected by this compound

Regardless of the precise primary target, this compound demonstrably impacts critical cellular signaling pathways, primarily those governing cell cycle progression and apoptosis.

The DNA Damage Response and Cell Cycle Regulation

The initial proposed mechanism of this compound centered on its inhibition of the ATM/ATR-mediated DNA damage response. In response to DNA double-strand breaks (DSBs) or single-strand DNA (ssDNA) associated with replication stress, ATM and ATR, respectively, phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair.[11][12] By inhibiting these kinases, this compound was thought to abrogate these checkpoints, leading to mitotic catastrophe and cell death, particularly in cancer cells with a high degree of genomic instability.

A key downstream effect of this compound is the rapid, ubiquitin-dependent proteasomal degradation of Cyclin D1.[2][13] This leads to a reduction in both total and phosphorylated retinoblastoma protein (RB), a critical regulator of the G1/S cell cycle checkpoint.[2][9][10]

G cluster_0 DNA Damage cluster_1 Kinase Activation cluster_2 Downstream Effectors cluster_3 Cell Cycle Control DNA_DSB DNA Double-Strand Breaks ATM ATM DNA_DSB->ATM activates DNA_ssDNA Replication Stress (ssDNA) ATR ATR DNA_ssDNA->ATR activates p53 p53 ATM->p53 Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 G1_S_Arrest G1/S Arrest p53->G1_S_Arrest Chk2->G1_S_Arrest Chk1->G1_S_Arrest CyclinD1 Cyclin D1 RB RB Phosphorylation CyclinD1->RB promotes RB->G1_S_Arrest inhibits This compound This compound This compound->ATM inhibits (?) This compound->ATR inhibits (?) This compound->CyclinD1 promotes degradation

Proposed Signaling Pathways of this compound.
Autophagy

Interestingly, some research has explored the connection between this compound and autophagy. One study reported that this compound induces the accumulation of LC3-II, a marker of autophagosome formation, but that this was not associated with an increase in autophagic flux.[14] This suggests a potential disruption of the later stages of autophagy, such as autophagosome-lysosome fusion.

Experimental Protocols

To aid in the replication and further investigation of this compound's mechanism of action, this section details the methodologies for key experiments cited in the literature.

In Vitro ATM/ATR Kinase Assay

This protocol is based on methods for assessing the activity of ATM and other related kinases.[15][16]

  • Reagents and Materials:

    • Purified, active recombinant ATM or ATR kinase.

    • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).

    • Substrate (e.g., recombinant p53 protein or a specific peptide substrate).

    • [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods.

    • This compound dissolved in DMSO.

    • Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate.

    • Scintillation counter or appropriate detection instrument.

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, substrate, and the desired concentration of this compound (or DMSO as a vehicle control).

    • Pre-incubate the mixture for 10-15 minutes at 30°C.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).

    • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

    • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).

    • Wash the phosphocellulose paper extensively to remove unincorporated ATP.

    • Quantify the amount of incorporated phosphate using a scintillation counter.

    • Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Cell Proliferation Assay (Sulforhodamine B Assay)

This colorimetric assay is widely used to assess cell density and is a reliable method for determining the anti-proliferative effects of compounds.[1][13]

  • Reagents and Materials:

    • Cells of interest (e.g., MCF-7, HCT116).

    • 96-well plates.

    • Complete growth medium.

    • This compound dissolved in DMSO.

    • Trichloroacetic acid (TCA).

    • Sulforhodamine B (SRB) solution.

    • Tris base solution.

  • Procedure:

    • Seed cells in 96-well plates at an optimal density for exponential growth and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

    • Incubate the plates for a specified duration (e.g., 48 hours).

    • Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

    • Wash the plates several times with water and allow them to air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

    • Express the results as a percentage of the vehicle-treated control.

Western Blot Analysis for Cyclin D1 and Phospho-RB

This protocol allows for the detection of changes in the protein levels of key cell cycle regulators.

G Cell_Culture Cell Culture and Treatment with this compound Lysis Cell Lysis and Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking (e.g., with non-fat milk or BSA) Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-Cyclin D1, anti-pRB) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Western Blot Experimental Workflow.

Conclusion

The mechanism of action of this compound is more complex than initially reported. While it exhibits potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, its direct and selective inhibition of ATM and ATR kinases is a matter of ongoing scientific debate. The well-documented downstream effects on Cyclin D1 and the cell cycle machinery provide a solid foundation for its observed cellular phenotypes. Future research should focus on definitively identifying the primary molecular targets of this compound and elucidating the context-dependent nature of its activity. This will be critical for the potential therapeutic application of this intriguing small molecule.

References

The Rise and Fall of CGK733: A Technical History and Retraction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the history, initial claims, and subsequent retraction of the research surrounding the compound CGK733. This document is intended for researchers, scientists, and drug development professionals to provide a clear and factual account of the scientific misconduct and the ensuing corrective research.

Executive Summary

Initially heralded as a groundbreaking discovery, the small molecule this compound was reported in 2006 to reverse cellular senescence and extend the lifespan of normal human cells. The purported mechanism of action was the selective inhibition of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, key regulators of the DNA damage response. However, the foundational research supporting these claims was officially retracted in 2008 due to extensive data fabrication and scientific misconduct. Subsequent independent studies have not only failed to reproduce the original findings but have demonstrated that this compound does not inhibit ATM or ATR kinase activity at concentrations previously reported. This guide provides a detailed chronicle of the initial fraudulent claims, the reasons for retraction, and the actual, validated cellular effects of this compound.

The Original (Fabricated) Claims: The 2006 Nature Chemical Biology Study

In a 2006 publication in Nature Chemical Biology, researchers led by Tae Kook Kim at the Korea Advanced Institute of Science and Technology (KAIST) claimed to have identified this compound through a high-throughput phenotypic screen of approximately 20,000 synthetic molecules.[1] The study reported that this compound could extend the lifespan of cultured mammalian cells by about 20 divisions, roughly a 25% increase.[1]

Fabricated Mechanism of Action

cluster_pathway Fabricated this compound Signaling Pathway This compound This compound ATM ATM Kinase This compound->ATM inhibits (fabricated) ATR ATR Kinase This compound->ATR inhibits (fabricated) Cell_Senescence Cellular Senescence ATM->Cell_Senescence promotes ATR->Cell_Senescence promotes DNA_Damage DNA Damage DNA_Damage->ATM activates DNA_Damage->ATR activates Cell_Proliferation Extended Cell Proliferation cluster_workflow Experimental Workflow (Choi et al., 2011) A Culture H460 Cells B Pre-treat with Inhibitors: - 10 µM this compound - Positive Controls (KU55933, ETP-46464) A->B C1 Induce DNA Damage (Ionizing Radiation for ATM) B->C1 C2 Induce DNA Damage (UV Radiation for ATR) B->C2 D Cell Lysis and Protein Quantification C1->D C2->D E Western Blot for: - p-ATM (S1981) - p-CHK2 (T68) - p-CHK1 (S317) D->E F Analyze Phosphorylation Levels E->F cluster_pathway Validated this compound Cellular Effects This compound This compound CyclinD1 Cyclin D1 This compound->CyclinD1 promotes degradation via Proteasome 26S Proteasome CyclinD1->Proteasome RB_Protein Retinoblastoma Protein (RB) CyclinD1->RB_Protein phosphorylates Cell_Prolif Cell Proliferation RB_Protein->Cell_Prolif promotes

References

Unraveling the Complex Role of CGK733 in DNA Damage Response Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGK733, a synthetic chemical compound, has been a subject of significant interest and controversy within the scientific community. Initially lauded for its potential to reverse cellular senescence and as a potent inhibitor of the critical DNA Damage Response (DDR) kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR), subsequent investigations have cast doubt on its primary mechanism of action. This technical guide provides an in-depth analysis of this compound, summarizing the quantitative data from various studies, detailing key experimental protocols, and visualizing the complex signaling pathways involved. A critical aspect of this guide is the acknowledgment of the retraction of the seminal paper that first described this compound's effects, a fact that researchers must consider when evaluating the existing body of literature.

Introduction: The DNA Damage Response and the Initial Promise of this compound

The DNA Damage Response (DDR) is a sophisticated network of signaling pathways that detects, signals, and repairs DNA lesions, thereby maintaining genomic integrity. Central to this response are the phosphatidylinositol 3-kinase-like kinases (PIKKs), including ATM and ATR. These kinases are activated by DNA double-strand breaks (DSBs) and single-strand DNA (ssDNA) respectively, initiating a signaling cascade that orchestrates cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis. The inhibition of these pathways has been a key strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents.

This compound emerged as a promising small molecule inhibitor reported to target both ATM and ATR with high potency.[1][2] Initial studies suggested that by inhibiting these key DDR kinases, this compound could induce cell death in senescent cancer cells and enhance the efficacy of genotoxic treatments.[1] However, it is crucial to note that the foundational research describing this compound as a specific ATM/ATR inhibitor was later retracted due to data fabrication, raising significant questions about its true mechanism of action.[3] Despite this, subsequent independent studies have continued to investigate the biological effects of this compound, revealing a complex pharmacology that extends beyond simple ATM/ATR inhibition.[1]

Quantitative Analysis of this compound's Biological Activity

The following tables summarize the quantitative data reported for this compound across various studies and cell lines. This data should be interpreted with caution, given the controversy surrounding the compound's initial characterization.

Table 1: Inhibitory Concentration (IC50) of this compound

TargetIC50Cell Line(s)Reference
ATM/ATR~200 nMNot Specified (in vitro kinase assay)[1][4]

Table 2: Effects of this compound on Cell Proliferation and Viability

Cell LineConcentration RangeEffectReference
MCF-7 (ER+ Breast Cancer)0.6 - 40 µMInhibition of proliferation[1][4]
T47D (ER+ Breast Cancer)0.6 - 40 µMInhibition of proliferation[4][5]
MDA-MB-436 (ER- Breast Cancer)0.6 - 40 µMInhibition of proliferation[4][5]
LNCaP (Prostate Cancer)0.6 - 40 µMInhibition of proliferation[1][4]
HCT116 (Colon Cancer)0.6 - 40 µMInhibition of proliferation[4][5]
BALB/c 3T3 (Non-transformed mouse fibroblasts)2.5 µM (significant inhibition)Suppression of proliferation[1]
Senescent MCF-730 µM (24h treatment)~60% cell death[4]

Table 3: Molecular Effects of this compound

Cell LineConcentrationEffectReference
MCF-7, T47D10 - 20 µMRapid decline in cyclin D1 protein levels[1]
HEK-29310 µM1.6-fold increase in ATM reporter activity (reports inactivation)[5]
HBV-positive HCC cells4.2 ng/µLEnhances taxol-induced cytotoxicity[5]

Signaling Pathways Implicated in this compound's Mechanism of Action

While the direct inhibition of ATM and ATR by this compound is contested, its effects on downstream signaling pathways have been documented. The following diagrams illustrate the canonical DNA damage response pathway and the proposed, albeit controversial, points of intervention by this compound.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 Sensor Kinases cluster_2 Checkpoint Kinases cluster_3 Effector Proteins cluster_4 Cellular Outcomes DNA_Damage DNA Double-Strand Breaks (e.g., Ionizing Radiation) ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair activates ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATR->DNA_Repair activates This compound This compound This compound->ATM inhibits (Controversial) This compound->ATR inhibits (Controversial) p53 p53 Chk2->p53 stabilizes Cdc25 Cdc25 Phosphatases Chk2->Cdc25 inhibits Chk1->Cdc25 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces Cdc25->Cell_Cycle_Arrest prevents

Figure 1: The canonical ATM/ATR-mediated DNA damage response pathway. This compound was initially reported to inhibit ATM and ATR, as indicated by the dashed red arrows, though this is now disputed.

CGK733_CyclinD1 This compound This compound Unknown_Target Unknown Target(s) This compound->Unknown_Target Ubiquitin_Proteasome_System Ubiquitin-Proteasome System Unknown_Target->Ubiquitin_Proteasome_System activates CyclinD1 Cyclin D1 Ubiquitin_Proteasome_System->CyclinD1 targets Degradation Cyclin D1 Degradation Ubiquitin_Proteasome_System->Degradation CyclinD1->Degradation Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Degradation->Cell_Cycle_Arrest leads to

Figure 2: Proposed pathway for this compound-induced degradation of Cyclin D1, leading to cell cycle arrest. This effect appears to be independent of ATM/ATR inhibition.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section outlines the methodologies for key experiments cited in the literature.

Cell Culture and Drug Treatment
  • Cell Lines: MCF-7, T47D, MDA-MB-436, LNCaP, HCT116, and BALB/c 3T3 cells are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 100 mM). The stock solution is then diluted in culture medium to the desired final concentration. A vehicle control (DMSO) should always be included in experiments.

  • Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or vehicle control for the indicated time periods.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the effect of this compound on cell proliferation.

  • Seeding: Seed cells in 96-well plates at a density that allows for exponential growth over the course of the experiment.

  • Pre-incubation: Allow cells to attach and grow for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the levels of specific proteins, such as Cyclin D1, p-ATM, and p-Chk2.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Cyclin D1, anti-phospho-ATM, anti-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Subcellular Localization

This method is used to visualize the location of proteins within the cell.

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with this compound or vehicle control.

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody in the blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Wash three times with PBST.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

References

Investigating the Cellular Targets of CGK733: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGK733, a synthetic small molecule, has garnered significant interest within the scientific community for its potent anti-proliferative effects across a range of cancer cell lines. Initially reported as a selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) kinases, key regulators of the DNA damage response, the veracity of this claim has been a subject of considerable debate following the retraction of the original publication. Despite the controversy, the compound's consistent biological activity has prompted further investigation into its true molecular mechanisms. This technical guide provides an in-depth overview of the known and putative cellular targets of this compound, summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes the complex signaling pathways it modulates. A recent paradigm shift in our understanding of this compound's mechanism of action is highlighted by the identification of the mitochondrial adenine nucleotide translocator 2 (ANT2) as a primary target, suggesting that its cellular effects may be largely driven by the modulation of mitochondrial bioenergetics.

The Evolving Landscape of this compound's Cellular Targets

The scientific journey of this compound began with a high-profile publication describing it as a potent and selective dual inhibitor of ATM and ATR kinases, with a reported half-maximal inhibitory concentration (IC50) of approximately 200 nM[1][2]. This discovery was significant, as ATM and ATR are critical mediators of the DNA damage response (DDR), and their inhibition represents a promising strategy for cancer therapy. However, the foundational study was later retracted due to data falsification, casting a long shadow of uncertainty over the compound's primary mechanism of action[3].

Subsequent independent investigations have yielded conflicting results regarding this compound's efficacy as an ATM/ATR inhibitor. Some studies have corroborated the inhibitory effect on the ATM/ATR signaling pathway, observing decreased phosphorylation of downstream targets like Chk1 and p53[4][5][6]. Conversely, other research has failed to demonstrate inhibition of ATM or ATR kinase activity in specific cell lines, such as H460 human lung cancer cells, even at concentrations where other known ATM inhibitors are effective[7][8][9].

A pivotal development in understanding this compound's molecular interactions emerged from a recent bioRxiv preprint, which identified the adenine nucleotide translocator 2 (ANT2) as a primary and direct binding partner[10]. This finding suggests that the well-documented anti-proliferative and cell cycle effects of this compound may stem from its ability to modulate mitochondrial function, representing a significant departure from the initial DNA damage response-centric hypothesis.

Quantitative Analysis of this compound's Biological Activity

To facilitate a clear comparison of this compound's effects across different studies and cellular contexts, the following tables summarize the available quantitative data.

Table 1: Reported Inhibitory Concentrations of this compound

TargetIC50 ValueCell Line / Assay ConditionsReference
ATM/ATR Kinases~200 nMInitial retracted study[1][2]
ATM/ATR Signaling1 µMProstate cancer cells (attenuation of p-ATM/ATR)[4]
Cell Proliferation0.6 - 40 µMVarious cancer cell lines (MCF-7, T47D, MDA-MB436, LnCap, HCT116)[1][11]

Table 2: Effective Concentrations of this compound for Cellular Effects

Cellular EffectEffective ConcentrationCell Line(s)Reference
Inhibition of Cell ProliferationSignificant at ≥ 2.5 µMMCF-7, T47D, MDA-MB436, LnCap, HCT116, BALB/c 3T3[1][11]
Induction of Cyclin D1 Loss5 - 20 µM (maximal at 10-20 µM)MCF-7, T47D[11]
Induction of Cell Death in Senescent Cells10 - 20 µMPrematurely senescent breast cancer cells[5][11]
Inhibition of Irradiation-Induced ATM Activation10 µMHEK293 reporter assay[7]
No Inhibition of ATM/ATR Kinase Activity10 µMH460 human lung cancer cells[8][9]

Signaling Pathways Modulated by this compound

The multifaceted biological activities of this compound can be attributed to its modulation of several critical cellular signaling pathways.

The Disputed Role in the DNA Damage Response Pathway

While the direct inhibition of ATM and ATR by this compound remains a point of contention, its influence on the DNA damage response pathway has been reported. In certain contexts, this compound appears to attenuate the phosphorylation of key downstream effectors of ATM and ATR, thereby disrupting cell cycle checkpoints and DNA repair processes.

DNA_Damage_Response This compound and the DNA Damage Response Pathway DNA_Damage DNA Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Checkpoint_Activation Cell Cycle Checkpoint Activation ATM_ATR->Checkpoint_Activation DNA_Repair DNA Repair ATM_ATR->DNA_Repair Apoptosis Apoptosis ATM_ATR->Apoptosis This compound This compound This compound->ATM_ATR Inhibition (Disputed)

This compound's disputed role in the DNA damage response.
Modulation of Mitochondrial Bioenergetics via ANT2 Inhibition

The identification of ANT2 as a primary target provides a compelling alternative mechanism for this compound's action. By binding to ANT2, this compound is proposed to block the export of ATP from the mitochondria, leading to a cellular energy deficit. This disruption of oxidative phosphorylation forces a metabolic shift towards glycolysis. The resulting mitochondrial dysfunction can trigger downstream signaling cascades, including the inactivation of the mTOR pathway and a mild activation of the integrated stress response, ultimately leading to an inhibition of protein translation and cell cycle arrest.

Mitochondrial_Modulation This compound's Impact on Mitochondrial Function cluster_mito Mitochondrial Bioenergetics This compound This compound ANT2 ANT2 This compound->ANT2 Inhibition Proton_Leak Proton Leak This compound->Proton_Leak Induces ATP_Export ATP Export ANT2->ATP_Export Mitochondria Mitochondria mTOR_Pathway mTOR Pathway ATP_Export->mTOR_Pathway ISR Integrated Stress Response Proton_Leak->ISR Activates Glycolysis Glycolysis Translation_Inhibition Protein Translation Inhibition mTOR_Pathway->Translation_Inhibition ISR->Translation_Inhibition Contributes to Cell_Cycle_Arrest Cell Cycle Arrest Translation_Inhibition->Cell_Cycle_Arrest

This compound's modulation of mitochondrial bioenergetics.
Induction of Cyclin D1 Degradation

A consistent observation is the ability of this compound to induce the rapid loss of cyclin D1, a key regulator of the G1 phase of the cell cycle[11][12]. This effect is mediated through the ubiquitin-dependent proteasomal degradation pathway. By promoting the degradation of cyclin D1, this compound effectively halts cell cycle progression at the G1/S checkpoint, contributing to its anti-proliferative activity.

CyclinD1_Degradation This compound-Induced Cyclin D1 Degradation This compound This compound Ubiquitin_Proteasome_System Ubiquitin-Proteasome System This compound->Ubiquitin_Proteasome_System Activates CyclinD1 Cyclin D1 Ubiquitin_Proteasome_System->CyclinD1 Targets Degradation Cyclin D1 Degradation CyclinD1->Degradation G1_Arrest G1 Cell Cycle Arrest Degradation->G1_Arrest

This compound's role in promoting Cyclin D1 degradation.

Experimental Protocols for the Study of this compound

To facilitate reproducible research into the cellular targets and effects of this compound, this section provides detailed methodologies for key experiments.

General Experimental Workflow

The investigation of a small molecule like this compound typically follows a multi-step process, from initial screening to target validation and functional characterization.

Experimental_Workflow General Workflow for Investigating this compound Cell_Culture Cell Culture and Treatment with this compound Proliferation_Assay Cell Proliferation Assay (e.g., SRB) Cell_Culture->Proliferation_Assay Target_ID Target Identification (e.g., Affinity Purification-MS) Cell_Culture->Target_ID Target_Validation Target Validation (e.g., Kinase Assay, Binding Assay) Target_ID->Target_Validation Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot) Target_Validation->Pathway_Analysis Functional_Assays Functional Assays (e.g., Mitochondrial Respiration, Cell Cycle Analysis) Pathway_Analysis->Functional_Assays

A typical experimental workflow for studying this compound.
Cell Proliferation Assay (Sulforhodamine B Assay)

This colorimetric assay is widely used to assess cell density and, by extension, cell proliferation and cytotoxicity.

  • Materials:

    • 96-well microtiter plates

    • Cells of interest

    • Complete growth medium

    • This compound stock solution (in DMSO)

    • 10% (w/v) Trichloroacetic acid (TCA)

    • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

    • 10 mM Tris base solution

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

    • Treat cells with a serial dilution of this compound (and a vehicle control, e.g., 0.1% DMSO) and incubate for the desired time period (e.g., 48 hours).

    • Gently add cold 10% TCA to each well to fix the cells and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Add 10 mM Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

  • Materials:

    • Cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., anti-Cyclin D1, anti-p-ATM, anti-p-ATR, anti-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Protocol:

    • Lyse the treated cells and quantify the protein concentration.

    • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vitro Kinase Assay for ATM/ATR Inhibition

This assay directly measures the ability of this compound to inhibit the kinase activity of purified ATM or ATR.

  • Materials:

    • Recombinant active ATM or ATR kinase

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

    • Kinase reaction buffer

    • This compound

    • Detection reagents (e.g., for ADP-Glo, scintillation counter)

  • Protocol:

    • In a reaction well, combine the kinase, its substrate, and the kinase reaction buffer.

    • Add varying concentrations of this compound or a known inhibitor as a positive control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time at the optimal temperature for the kinase.

    • Stop the reaction.

    • Detect the amount of substrate phosphorylation or ATP consumption using a suitable method.

    • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its potent anti-proliferative effects. While its initial characterization as a specific ATM/ATR inhibitor is now considered controversial, the compound's consistent biological activity underscores the importance of further research into its true mechanism of action. The recent identification of ANT2 as a primary target offers a compelling new framework for understanding how this compound exerts its cellular effects, primarily through the modulation of mitochondrial bioenergetics.

Future research should focus on:

  • Validating ANT2 as a bona fide target: This includes determining the binding affinity and kinetics of the this compound-ANT2 interaction and elucidating the precise structural basis of this interaction.

  • Deconvoluting the roles of different targets: It is crucial to determine the relative contributions of ANT2 inhibition and any potential residual effects on the DNA damage response pathway to the overall cellular phenotype induced by this compound.

  • Exploring the therapeutic potential: A clearer understanding of this compound's mechanism of action will be instrumental in identifying cancer types that are most likely to be sensitive to this compound and in designing rational combination therapies.

This technical guide provides a comprehensive overview of the current state of knowledge on the cellular targets of this compound. By presenting the available data in a structured format, offering detailed experimental protocols, and visualizing the key signaling pathways, we aim to equip researchers with the necessary tools to further unravel the complexities of this intriguing small molecule.

References

CGK733 and its Effects on Cell Cycle Checkpoints: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGK733 is a small molecule that has garnered significant attention in cell biology and cancer research. Initially reported as a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, key regulators of the DNA damage response and cell cycle checkpoints, its mechanism of action has since become a subject of debate. This technical guide provides a comprehensive overview of this compound, detailing its reported effects on cell cycle checkpoints, the controversy surrounding its primary targets, and alternative proposed mechanisms of action. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the complex signaling pathways involved.

Introduction

Cell cycle checkpoints are critical surveillance mechanisms that ensure the fidelity of cell division. These checkpoints monitor the proper completion of cellular events such as DNA replication and chromosome segregation, and can arrest the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis. The ATM and ATR kinases are central to the DNA damage response (DDR), activating downstream signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis.

This compound was first described as a potent dual inhibitor of ATM and ATR kinases with an IC50 of approximately 200 nM.[1] This activity suggested its potential as a tool to study the DDR and as a potential anti-cancer agent. However, the original publication was later retracted due to data fabrication, casting doubt on its primary mechanism of action.[2] Subsequent studies have yielded conflicting results, with some continuing to reference its ATM/ATR inhibitory activity, while others have failed to observe this effect.[3][4]

Despite the controversy, this compound consistently demonstrates anti-proliferative effects in various cancer cell lines and has been shown to induce the degradation of cyclin D1, a key regulator of the G1/S phase transition.[5] More recent evidence suggests that this compound may exert its effects through alternative pathways, including the activation of AMP-activated protein kinase (AMPK) and the PERK/CHOP signaling pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[5] This guide aims to provide a balanced and detailed overview of the current understanding of this compound, to aid researchers in interpreting existing literature and designing future studies.

Mechanism of Action: A Controversial Target

The Disputed Role as an ATM/ATR Inhibitor

A subsequent study by Choi et al. (2011) in H460 human lung cancer cells directly challenged the role of this compound as an ATM/ATR inhibitor.[3] Using well-established markers of ATM and ATR activity, namely the phosphorylation of Chk2 (a downstream target of ATM) and Chk1 (a downstream target of ATR), the researchers found that this compound did not inhibit the phosphorylation of these substrates in response to ionizing radiation (IR) or ultraviolet (UV) radiation, respectively.[3]

Alternative Proposed Mechanisms of Action

Given the conflicting evidence regarding its primary targets, researchers have explored alternative mechanisms to explain the observed cellular effects of this compound.

2.2.1. Induction of Cyclin D1 Degradation: A consistent finding across multiple studies is the ability of this compound to induce the rapid, ubiquitin-dependent proteasomal degradation of cyclin D1 in various cancer cell lines, including the MCF-7 breast cancer cell line.[5] Cyclin D1 is a crucial regulator of the G1 phase of the cell cycle, and its degradation leads to G1 arrest.[5] This effect on cyclin D1 provides a plausible explanation for the anti-proliferative properties of this compound, independent of ATM/ATR inhibition.

2.2.2. Activation of the AMPK/PERK/p21 Pathway: More recent research has suggested that this compound may activate the AMP-activated protein kinase (AMPK) and the protein kinase R-like endoplasmic reticulum kinase (PERK)/C/EBP homologous protein (CHOP) signaling pathways.[5] Activation of these pathways has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21Waf1/Cip1.[5] p21 is a potent inhibitor of cyclin-CDK complexes and can induce cell cycle arrest in both the G1 and G2 phases. This proposed mechanism provides a compelling alternative explanation for the cell cycle effects of this compound.

Effects on Cell Cycle Checkpoints

The primary reported effect of this compound on the cell cycle is an arrest in the G1 phase. This is strongly correlated with the observed degradation of cyclin D1. By promoting the degradation of cyclin D1, this compound prevents the formation of active cyclin D1-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (pRb) and the subsequent transcription of genes required for S-phase entry.

While ATM and ATR inhibition is known to abrogate the G2/M checkpoint, leading to mitotic catastrophe in damaged cells, the evidence for this compound directly causing a G2/M arrest is less clear, especially given the controversy surrounding its primary targets. The induction of p21, as proposed by the alternative mechanism, could potentially contribute to a G2/M arrest. However, the most consistently reported phenotype is a G1 arrest.

Quantitative Data Summary

While several studies report that this compound inhibits cell proliferation and induces G1 arrest, detailed quantitative data on the percentage of cells in each phase of the cell cycle is not consistently available in the published literature. The primary quantitative data available relates to its inhibitory concentration and effects on protein levels.

ParameterCell Line(s)ValueReference(s)
IC50 (ATM/ATR) In vitro~200 nM (Disputed)[1]
Effective Concentration (Proliferation Inhibition) MCF-7, T47D, MDA-MB436, LnCap, HCT1160.6 - 40 µM[5]
Concentration for Cyclin D1 Degradation MCF-7, T47D5 - 20 µM[5]
Effect on Chk1/Chk2 Phosphorylation H460No inhibition at 10 µM[3]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: MCF-7 (human breast adenocarcinoma) or other relevant cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: A stock solution of this compound is prepared in DMSO and stored at -20°C. The final concentration of DMSO in the culture medium should be kept below 0.1%.

  • Treatment: Cells are seeded at an appropriate density and allowed to attach overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

Cell Cycle Analysis by Flow Cytometry
  • Harvesting: After treatment, cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.

  • Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Checkpoint Proteins
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against proteins of interest (e.g., Cyclin D1, p-Chk1, p-Chk2, p21, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro ATM/ATR Kinase Assay (General Protocol)

Note: A specific protocol for this compound's original IC50 determination is not available due to the retraction. This is a general protocol for such assays.

  • Immunoprecipitation: ATM or ATR is immunoprecipitated from cell lysates using specific antibodies.

  • Kinase Reaction: The immunoprecipitated kinase is incubated with a substrate (e.g., a peptide containing the kinase's recognition motif) in a kinase buffer containing [γ-³²P]ATP and the test compound (this compound).

  • Detection: The reaction mixture is then spotted onto a phosphocellulose membrane, which is washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

  • IC50 Determination: The assay is performed with a range of inhibitor concentrations to determine the IC50 value.

Signaling Pathways and Experimental Workflows

ATM_ATR_Signaling_Pathway DNA_Damage DNA Damage (Double-Strand Breaks) ATM ATM (inactive dimer) DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates ATM_active ATM (active monomer) ATM->ATM_active autophosphorylation Chk2 Chk2 ATM_active->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p_Chk2 p-Chk2 (active) Chk2->p_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) p_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair p_Chk2->DNA_Repair Apoptosis Apoptosis p_Chk2->Apoptosis p_Chk1 p-Chk1 (active) Chk1->p_Chk1 p_Chk1->Cell_Cycle_Arrest p_Chk1->DNA_Repair This compound This compound (Disputed Inhibition) This compound->ATM_active This compound->ATR

Caption: Disputed ATM/ATR Signaling Pathway Inhibition by this compound.

Caption: Proposed Alternative Signaling Pathways of this compound.

Cell_Cycle_Analysis_Workflow Start Cell Culture (e.g., MCF-7) Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide (PI) and RNase A Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Cell Cycle Profile) Flow_Cytometry->Data_Analysis

Caption: Experimental Workflow for Cell Cycle Analysis.

CGK733_Mechanism_Controversy This compound This compound ATM_ATR_Inhibition ATM/ATR Inhibition (Disputed) This compound->ATM_ATR_Inhibition Originally Proposed Alternative_Mechanisms Alternative Mechanisms (Observed Effects) This compound->Alternative_Mechanisms Currently Supported By Evidence G2M_Checkpoint_Abrogation G2/M Checkpoint Abrogation ATM_ATR_Inhibition->G2M_Checkpoint_Abrogation CyclinD1_Degradation Cyclin D1 Degradation Alternative_Mechanisms->CyclinD1_Degradation AMPK_PERK_Activation AMPK/PERK Activation Alternative_Mechanisms->AMPK_PERK_Activation G1_Arrest G1 Phase Arrest CyclinD1_Degradation->G1_Arrest p21_Induction p21 Induction AMPK_PERK_Activation->p21_Induction p21_Induction->G1_Arrest

Caption: Logical Relationship of this compound's Mechanistic Controversy.

Conclusion

This compound remains a compound of interest in cell cycle research due to its consistent anti-proliferative effects. However, the initial claims of its potent ATM/ATR inhibitory activity have been challenged, and the original research was retracted. Current evidence suggests that the observed G1 cell cycle arrest is likely due to the degradation of cyclin D1 and potentially the induction of p21 through AMPK and PERK signaling pathways. Researchers using this compound should be aware of this controversy and consider its effects in the context of these alternative mechanisms. This technical guide provides a framework for understanding the complex biology of this compound and offers detailed protocols to facilitate further investigation into its precise mechanism of action and its potential as a therapeutic agent. Future studies are warranted to definitively identify the direct molecular targets of this compound and to fully elucidate the signaling pathways that mediate its effects on the cell cycle.

References

Unmasking Scientific Fraud: A Technical Guide to the Fabricated Claims of CGK733 in Senescence Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fraudulent claims surrounding the compound CGK733 and its purported role in reversing cellular senescence. The initial 2006 report of its remarkable anti-aging properties was met with significant scientific interest, but was subsequently exposed as a case of extensive research misconduct.[1] This document serves as a detailed record of the fabricated data, the experimental protocols that were claimed to have been performed, and the eventual retraction and fallout from this scientific fraud.

Executive Summary of the Fraudulent Claims

In 2006, a study published in Nature Chemical Biology by Tae Kook Kim and colleagues at the Korea Advanced Institute of Science & Technology (KAIST) claimed the discovery of a synthetic chemical, this compound, with the extraordinary ability to reverse cellular senescence.[1][2] The research asserted that this compound could extend the lifespan of cultured mammalian cells by approximately 20 divisions, a roughly 25% increase.[1][2] The purported mechanism of action was the inhibition of ATM/ATR kinases, which are critical components of the DNA damage response pathway.[1] However, a subsequent investigation by KAIST revealed that the entire body of work was built on fabricated and misrepresented data, leading to a full retraction of the paper in 2008.[1][3]

The investigation found that:

  • The screening process to identify this compound as an anti-senescence agent never occurred.[1][3]

  • Experiments detailing the cellular effects of this compound were misrepresented.[1]

  • The identification of ATM as the target of this compound was fabricated.[1]

  • A compound essential for validating ATM as the target had not even been synthesized.[1]

  • The chemical structure of this compound was misrepresented.[1]

This case of scientific misconduct serves as a cautionary tale in the field of aging research and underscores the importance of reproducibility and research integrity.[3]

Data Presentation: A Comparative Analysis of Fabricated Claims

The quantitative data presented in the original publication was entirely fabricated. The following tables summarize the key fraudulent claims.

Fabricated Claim Reported Quantitative Data Reality as per Investigation
Identification of this compoundIdentified from a screen of a 20,000 synthetic molecule library for effects on cellular aging.[2][3]The chemical screening was never performed.[1][3] A structurally similar compound was used in some experiments.[3]
Lifespan ExtensionExtended the lifetime of cultured cells by approximately 20 population doublings (~25%).[1][2]This claim was based on misrepresented experiments.[1]
ReversibilityThe anti-aging effects were reversible upon removal of the compound.[2]The underlying experiments supporting this were not reliably conducted.[3]
Mechanism of ActionPotent inhibitor of ATM and ATR kinases with an IC50 of ~200 nM.[4]The identification of ATM/ATR as targets was fabricated.[1] Subsequent independent studies found this compound does not inhibit ATM or ATR kinase activity.[5]

Purported Experimental Protocols (As Claimed in the Retracted Publication)

The following are descriptions of the experimental methodologies as they were claimed to have been performed in the fraudulent 2006 paper. It is crucial to note that these protocols are outlined here for the purpose of understanding the nature of the scientific fraud and are not validated procedures.

Cell Culture and Senescence Induction (Claimed)

Human diploid fibroblasts (HDFs) were to be cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Cellular senescence was to be induced by serial passaging until the cells reached their Hayflick limit, characterized by a cessation of cell division.

Chemical Screen for Anti-Senescence Compounds (Claimed)

A library of 20,000 synthetic small molecules was to be screened for their ability to reverse the senescent phenotype in HDFs. Senescent cells were to be treated with each compound, and rejuvenation was to be assessed by monitoring the re-entry into the cell cycle, typically measured by BrdU incorporation or Ki-67 staining.

Target Identification using Magnetism-Based Interaction Capture (MAGIC) (Claimed)

The molecular target of this compound was purportedly identified using a novel screening technology developed by the same research group called magnetism-based interaction capture (MAGIC).[3] This technique was claimed to be able to pinpoint the protein targets of small molecules. The investigation committee later found that the MAGIC technology had not been reliably reproduced.[3]

In Vitro Kinase Assays (Claimed)

To validate the inhibition of ATM and ATR, in vitro kinase assays were supposedly performed. This would have involved purifying ATM and ATR kinases and measuring their activity in the presence of varying concentrations of this compound. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, was reported to be approximately 200 nM.[4]

Post-Retraction Scientific Findings

Subsequent to the retraction, some legitimate research has been conducted to assess the actual biological activities of this compound, often with results that directly contradict the original fraudulent claims.

A 2011 study published in DNA Repair investigated the effects of this compound on ATM and ATR kinase activity in human lung cancer cells.[5] The researchers found that this compound did not inhibit the ionizing radiation-induced phosphorylation of ATM or CHK2, nor did it inhibit the UV-induced phosphorylation of CHK1, all of which are downstream targets of ATM and ATR.[5] This independent research provided direct evidence that the original claim of ATM/ATR inhibition was false.[5]

Despite the fraudulent origins, this compound is still commercially available and has been used in some studies, though its mechanism of action remains poorly defined and is unrelated to the initial claims of senescence reversal.[5][6]

Visualizing the Fabricated Science

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows that were fraudulently claimed in the original this compound research.

cluster_0 Fabricated this compound Mechanism of Action This compound This compound ATM_ATR ATM/ATR Kinases This compound->ATM_ATR Inhibition (Fraudulent Claim) DNA_Damage_Response DNA Damage Response ATM_ATR->DNA_Damage_Response Activation p53_p21 p53/p21 Pathway DNA_Damage_Response->p53_p21 Activation Senescence Cellular Senescence p53_p21->Senescence Induction

Caption: Fabricated signaling pathway of this compound.

cluster_1 Claimed Experimental Workflow for this compound Discovery Start Start: Senescent Cells Screen Screen 20,000 Molecule Library (Never Performed) Start->Screen Identify Identify this compound as 'Hit' Screen->Identify Validate Validate Lifespan Extension (Misrepresented Data) Identify->Validate Target_ID Target ID via 'MAGIC' (Fabricated) Validate->Target_ID ATM_ATR Claim ATM/ATR Inhibition Target_ID->ATM_ATR End End: Publication (Retracted) ATM_ATR->End

Caption: The fraudulent workflow for this compound discovery.

References

Primary Research Applications of CGK733: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGK733 is a synthetic small molecule that has garnered significant interest in the scientific community for its reported biological activities, primarily as a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) and ATM-related (ATR) kinases. These kinases are central to the DNA damage response (DDR) pathway, making this compound a valuable tool for cancer research and cellular biology. This technical guide provides an in-depth overview of the primary research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

A Critical Note on the Mechanism of Action: While initially reported as a selective inhibitor of ATM and ATR, a subsequent publication has contested these findings, reporting that this compound did not inhibit ATM or ATR kinase activity in H460 human lung cancer cells[1]. The original paper describing its activity was also retracted[1][2][3]. Researchers should, therefore, interpret findings related to this compound's ATM/ATR inhibitory activity with caution and consider alternative mechanisms of action for its observed cellular effects.

Core Research Applications

The primary research applications of this compound can be categorized into several key areas:

  • Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of a wide range of cancer cell lines as well as non-transformed cells[2][4][5][6].

  • Induction of Cell Death: The compound can induce both apoptotic and non-apoptotic cell death, depending on the cellular context[3][4][7].

  • Modulation of the Cell Cycle: A significant effect of this compound is the downregulation of cyclin D1, a key regulator of the G1 phase of the cell cycle[2][5][8][9].

  • Induction of Endoplasmic Reticulum (ER) Stress: Research has indicated that this compound can induce ER stress, leading to vesicular calcium sequestration[7][10].

  • Reversal of Cellular Senescence: In some studies, this compound was able to promote the growth of senescent cells that had stopped proliferating[4].

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound across various studies.

Table 1: Inhibitory Concentrations (IC50) of this compound

ParameterValueCell Line/SystemReference
IC50~200 nMATM/ATR Kinases[2][4]

Note: The inhibitory activity of this compound on ATM/ATR kinases has been disputed[1].

Table 2: Effective Concentrations of this compound in In Vitro Studies

ConcentrationObserved EffectCell Line(s)Reference(s)
0.6 - 40 µMInhibition of proliferationMCF-7, T47D, MDA-MB-436 (breast cancer), LNCaP (prostate cancer), HCT116 (colon cancer), BALB/c 3T3 (mouse embryonic fibroblast)[2][4][5][6]
2.5 µMSignificant dose-dependent inhibition of proliferationVarious cancer cell lines[2][4]
10 µMLoss of cyclin D1MCF-7, T47D (breast cancer)[2][5]
10 µM1.6-fold increase in ATM reporter activityHEK-293[5]
20 µMInduction of cyclin D1 loss via ubiquitin-dependent proteasomal degradationMCF-7, T47D (breast cancer)[4]
30 µM~60% cell death in senescent cells (24h treatment)MCF-7 (breast cancer)[4][6]
4.2 ng/µLAcceleration of multinucleated cell formation and promotion of mitotic exit in taxol-treated cellsHBV-positive HCC cells[5]
4.2 - 12.5 ng/µLEnhancement of taxol-induced cytotoxicityHBV-positive HCC cells[5]

Table 3: In Vivo Administration of this compound

DoseRoute of AdministrationObserved EffectAnimal ModelReference
25 mg/kgIntraperitoneal (i.p.)2.4-fold, 3.1-fold, and 1.3-fold increase in ATM reporter activity at 1, 4, and 8 hours, respectivelyMice with D54-ATMR tumors[5]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to assess the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density to ensure exponential growth throughout the assay.

  • Pre-incubation: Incubate the plates for 24 hours to allow cells to attach.

  • Treatment: Replace the growth medium with experimental medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for 48 hours.

  • Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle control.

Immunoblotting for Protein Expression Analysis

This protocol is used to detect changes in protein levels, such as cyclin D1, following this compound treatment.

  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-cyclin D1) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualizations: Signaling Pathways and Workflows

ATM/ATR Signaling Pathway and a Postulated Inhibition by this compound

ATM_ATR_Signaling cluster_DNA_Damage DNA Damage cluster_Kinases Kinase Activation cluster_Effectors Downstream Effectors cluster_Response Cellular Response DNA Damage DNA Damage ATM ATM DNA Damage->ATM Activates ATR ATR DNA Damage->ATR Activates CHK2 CHK2 ATM->CHK2 Phosphorylates CHK1 CHK1 ATR->CHK1 Phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK2->Cell Cycle Arrest DNA Repair DNA Repair CHK2->DNA Repair Apoptosis Apoptosis CHK2->Apoptosis CHK1->Cell Cycle Arrest CHK1->DNA Repair This compound This compound (Disputed) This compound->ATM Inhibits This compound->ATR Inhibits

Caption: Postulated inhibition of the ATM/ATR signaling pathway by this compound.

This compound-Induced Cyclin D1 Degradation Pathway

CyclinD1_Degradation This compound This compound Unknown_Mechanism Unknown Mechanism This compound->Unknown_Mechanism Ubiquitin_Ligase Ubiquitin Ligase (Activated) Unknown_Mechanism->Ubiquitin_Ligase Ub_CyclinD1 Ubiquitinated Cyclin D1 Ubiquitin_Ligase->Ub_CyclinD1 CyclinD1 Cyclin D1 CyclinD1->Ub_CyclinD1 Ubiquitination Cell_Cycle_Arrest G1 Phase Arrest CyclinD1->Cell_Cycle_Arrest Promotes G1/S Transition Proteasome 26S Proteasome Ub_CyclinD1->Proteasome Degradation Degradation Proteasome->Degradation Degradation->Cell_Cycle_Arrest

Caption: this compound induces cyclin D1 degradation via the ubiquitin-proteasome pathway.

Experimental Workflow for Cell Proliferation Assay

Cell_Proliferation_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound/ Vehicle Control Incubate_24h->Add_this compound Incubate_48h Incubate 48h Add_this compound->Incubate_48h SRB_Assay Perform SRB Assay Incubate_48h->SRB_Assay Measure_Absorbance Measure Absorbance SRB_Assay->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for assessing cell proliferation using the SRB assay.

This compound-Induced ER Stress and Calcium Sequestration

ER_Stress_Pathway This compound This compound ER_Stress ER Stress This compound->ER_Stress Ca_Binding_Proteins Altered Ca2+ Binding Proteins (Calumenin, S100-A11) This compound->Ca_Binding_Proteins PERK PERK Activation ER_Stress->PERK CHOP CHOP Upregulation PERK->CHOP Vesicular_Ca_Sequestration Vesicular Calcium Sequestration CHOP->Vesicular_Ca_Sequestration Ca_Binding_Proteins->Vesicular_Ca_Sequestration Non_Apoptotic_Death Non-Apoptotic Cell Death Vesicular_Ca_Sequestration->Non_Apoptotic_Death

Caption: The proposed pathway of this compound-induced ER stress and non-apoptotic cell death.

Conclusion

This compound remains a compound of interest in cancer research and cell biology due to its diverse and potent cellular effects. While its role as a direct inhibitor of ATM and ATR is now a subject of debate, its ability to inhibit cell proliferation, induce cell death through various mechanisms, and modulate key cellular pathways like cyclin D1 signaling and the ER stress response is well-documented. Researchers utilizing this compound should be mindful of the controversy surrounding its mechanism of action and design experiments accordingly. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this intriguing molecule.

References

The Impact of CGK733 on Genomic Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGK733 is a synthetic small molecule that has garnered significant attention, initially for its purported role as a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) kinases, key regulators of the DNA damage response and genomic stability. However, the history of this compound is complex and marked by a notable scientific retraction, which has led to considerable debate and conflicting findings regarding its precise mechanism of action.

This technical guide provides an in-depth overview of the current understanding of this compound's effects on cellular processes related to genomic stability. It summarizes the available quantitative data, details relevant experimental protocols for assessing genomic integrity, and visualizes the key signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating DNA damage response pathways and professionals involved in the development of novel therapeutic agents targeting genomic instability.

A Critical Note on the History of this compound:

It is imperative to acknowledge that the seminal 2006 publication describing this compound's ability to reverse cellular senescence and its mechanism as a selective ATM/ATR inhibitor was retracted in 2008 due to data falsification[1]. This retraction stated that the initial screening to identify the compound's anti-senescence activity was not performed, and the identification of ATM as its target was fabricated[1]. Subsequent independent studies have yielded conflicting results regarding its efficacy as a direct ATM/ATR inhibitor at commonly used concentrations[2]. Therefore, all data and claims related to this compound should be interpreted with a high degree of caution. Despite this controversy, the compound remains commercially available and continues to be investigated for its biological effects.

Proposed Mechanism of Action and Biological Activities

This compound was initially reported to be a potent and selective inhibitor of both ATM and ATR kinases with an IC50 of approximately 200 nM[3][4]. These kinases are central to the DNA Damage Response (DDR), a complex signaling network that maintains genomic stability by orchestrating cell cycle checkpoints, DNA repair, and apoptosis[4]. Inhibition of ATM and ATR would be expected to sensitize cells to DNA damaging agents and compromise genomic integrity.

However, a subsequent study in H460 human lung cancer cells demonstrated that 10 µM this compound did not inhibit the ionizing radiation (IR)-induced phosphorylation of ATM at Serine 1981 or its downstream target CHK2 at Threonine 68[2]. Furthermore, it failed to block the ultraviolet (UV) radiation-induced phosphorylation of CHK1 at Serine 317, a key ATR-mediated event[2]. These findings challenge the characterization of this compound as a direct and potent inhibitor of ATM and ATR kinase activity in all cellular contexts.

Despite the ambiguity surrounding its direct targets, this compound has been observed to exert distinct biological effects, primarily related to cell proliferation and the cell cycle.

Effects on Cell Proliferation

This compound has been shown to inhibit the proliferation of a variety of human cancer cell lines and non-transformed murine fibroblasts in a dose-dependent manner[4]. Significant anti-proliferative effects have been reported at concentrations as low as 2.5 µM[4].

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer (ER+)~5-10[4]
T47DBreast Cancer (ER+)~5-10[4]
MDA-MB-436Breast Cancer (ER-)Not specified[4]
LNCaPProstate CancerNot specified[4]
HCT116Colon CancerNot specified[4]
BALB/c 3T3Mouse Embryonic FibroblastNot specified[4]

Table 1: Reported Anti-proliferative Activity of this compound in Various Cell Lines.

Impact on Cell Cycle Regulation

A key reported effect of this compound is the induction of a rapid decline in cyclin D1 protein levels[4]. This effect was observed in MCF-7 and T47D breast cancer cells at concentrations as low as 5 µM, with maximal effects at 10 to 20 µM[4]. The loss of cyclin D1 is reported to occur via the ubiquitin-dependent proteasomal degradation pathway[5]. Cyclin D1 is a critical regulator of the G1 to S phase transition in the cell cycle, and its degradation would be expected to lead to a G1 phase arrest.

Signaling Pathways and Experimental Workflows

ATM/ATR Signaling Pathway in DNA Damage Response

The following diagram illustrates the canonical ATM/ATR signaling pathway, which is the proposed, albeit debated, target of this compound. DNA double-strand breaks (DSBs) primarily activate ATM, while stalled replication forks or single-strand DNA (ssDNA) activate ATR.

ATM_ATR_Signaling cluster_damage DNA Damage cluster_sensors Sensors & Mediators cluster_transducers Transducers cluster_effectors Effectors DSB Double-Strand Breaks MRN MRN Complex DSB->MRN ssDNA Single-Strand DNA/ Stalled Replication Forks RPA RPA ssDNA->RPA ATM ATM Chk2 Chk2 ATM->Chk2 p ATR ATR Chk1 Chk1 ATR->Chk1 p MRN->ATM ATRIP ATRIP RPA->ATRIP ATRIP->ATR CellCycleArrest Cell Cycle Arrest Chk2->CellCycleArrest DNARepair DNA Repair Chk2->DNARepair Apoptosis Apoptosis Chk2->Apoptosis Chk1->CellCycleArrest Chk1->DNARepair This compound This compound This compound->ATM Inhibition (Disputed) This compound->ATR Inhibition (Disputed)

Figure 1: The ATM/ATR DNA Damage Response Pathway.
Experimental Workflow for Assessing Genomic Stability

The following diagram outlines a typical experimental workflow to assess the impact of a compound like this compound on genomic stability.

Experimental_Workflow cluster_assays Genomic Stability Assays cluster_analysis Data Analysis and Interpretation CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with this compound (Dose-response and time-course) CellCulture->Treatment Harvesting Cell Harvesting Treatment->Harvesting CometAssay Comet Assay Harvesting->CometAssay gH2AX γ-H2AX Staining Harvesting->gH2AX CellCycle Cell Cycle Analysis Harvesting->CellCycle CometAnalysis Quantification of DNA Fragmentation CometAssay->CometAnalysis gH2AXAnalysis Quantification of γ-H2AX Foci gH2AX->gH2AXAnalysis CellCycleAnalysis Quantification of Cell Cycle Phases CellCycle->CellCycleAnalysis Conclusion Conclusion on Genomic Stability Impact CometAnalysis->Conclusion gH2AXAnalysis->Conclusion CellCycleAnalysis->Conclusion

Figure 2: Workflow for genomic stability assessment.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess genomic stability.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for the detection of DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, leaving behind the nucleoid. DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol (Alkaline Comet Assay for Single and Double-Strand Breaks):

  • Cell Preparation:

    • Treat cells with desired concentrations of this compound for the appropriate duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.

    • Harvest cells by trypsinization and resuspend in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Prepare a 1% normal melting point (NMP) agarose in PBS and coat slides. Let them dry completely.

    • Mix cell suspension with 0.5% low melting point (LMP) agarose at 37°C at a 1:10 (v/v) ratio.

    • Pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Remove slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH >13) to a level just covering the slides.

    • Let the DNA unwind for 20-40 minutes at 4°C.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA by adding 50 µL of a fluorescent dye (e.g., SYBR Green or Propidium Iodide) to each slide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze at least 50-100 comets per slide using specialized software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.

γ-H2AX Immunofluorescence Staining

The phosphorylation of the histone variant H2AX on Serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). The detection of γ-H2AX foci by immunofluorescence is a sensitive marker for DSBs.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with this compound and appropriate controls.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour at room temperature.

    • Incubate the coverslips with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X (Ser139) antibody) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Counterstaining:

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging:

    • Wash the coverslips with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

  • Quantification:

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Cell Cycle Analysis by Flow Cytometry

This method allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells in culture with this compound and controls.

    • Harvest both adherent and floating cells to include any cells that may have detached. Centrifuge to pellet the cells.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

    • Fix the cells for at least 2 hours at -20°C (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000-20,000 events per sample.

    • Use appropriate software to generate a DNA content histogram and to model the percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available evidence on this compound presents a complex and, at times, contradictory picture. While initially heralded as a specific inhibitor of the critical DNA damage response kinases ATM and ATR, this claim has been challenged by subsequent research. The retraction of the original key publication underscores the need for critical evaluation of the literature concerning this compound.

Despite the controversy, studies consistently show that this compound inhibits cell proliferation and alters cell cycle progression, notably by reducing cyclin D1 levels. These effects suggest that this compound does interact with pathways that are crucial for maintaining genomic stability. However, a significant gap in the literature is the lack of direct, quantitative evidence from robust genomic stability assays, such as the Comet assay and γ-H2AX foci analysis, following this compound treatment.

For researchers and drug development professionals, this compound may serve as a tool compound to probe cellular responses, but its use as a specific ATM/ATR inhibitor is not well-supported and should be approached with caution. Future research should focus on definitively identifying the molecular targets of this compound and on systematically quantifying its effects on DNA damage and repair using the standardized protocols outlined in this guide. Such studies will be essential to clarify the true impact of this compound on genomic stability and to determine any potential therapeutic utility it may hold.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGK733 is a small molecule inhibitor that has been investigated for its anti-proliferative effects in various cancer cell lines. These application notes provide a summary of recommended concentrations, protocols for key experiments, and an overview of its mechanism of action to guide researchers in their study of this compound.

Recommended Concentrations of this compound for Cancer Cell Lines

The effective concentration of this compound can vary depending on the cancer cell line and the duration of treatment. Based on published studies, a general concentration range of 0.6 µM to 40 µM has been shown to inhibit the proliferation of various cancer cells. Significant anti-proliferative effects are often observed at concentrations as low as 2.5 µM[1][2]. For specific cell lines, concentrations around 10 µM to 20 µM are frequently used[2][3].

Cancer TypeCell LineEffective Concentration Range (µM)Notes
Breast Cancer MCF-7 (ER+)0.6 - 40Induces loss of cyclin D1 at 10-20 µM[1][2][3].
T47D (ER+)0.6 - 40Induces loss of cyclin D1 at 10-20 µM[1][2][3].
MDA-MB-436 (ER-)0.6 - 40Inhibits proliferation[1][3].
Prostate Cancer LNCaP0.6 - 40Inhibits proliferation[1][3].
Colon Cancer HCT1160.6 - 40Inhibits proliferation[1].
Hepatocellular Carcinoma HBV-positive HCC cells4.2 - 12.5 ng/µLEnhances taxol-induced cytotoxicity[3].
Non-small cell lung cancer H46010Used in studies investigating ATM/ATR inhibition, though results were negative[4].

Mechanism of Action

This compound was initially reported as a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) and ATM-related (ATR) kinases[2][5]. This proposed mechanism suggested that this compound could interfere with the DNA damage response, making cancer cells more susceptible to apoptosis. However, the original publication making these claims was later retracted due to data fabrication[6]. Subsequent studies have produced conflicting results regarding its ATM/ATR inhibitory activity. For instance, one study found that this compound did not inhibit ATM or ATR kinase activity in H460 human lung cancer cells[4][7].

A more consistently observed effect of this compound is the induction of cyclin D1 degradation through the ubiquitin-dependent proteasomal pathway in breast cancer cell lines[2][3]. This leads to a G1 phase cell cycle arrest and inhibition of cell proliferation[8].

Signaling Pathway Diagrams

originally_proposed_pathway This compound This compound ATM_ATR ATM/ATR Kinases This compound->ATM_ATR Inhibits DDR DNA Damage Response ATM_ATR->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Figure 1: Originally proposed (but disputed) mechanism of this compound action.

cyclin_d1_pathway This compound This compound Ubiquitin_Proteasome Ubiquitin-Proteasome System This compound->Ubiquitin_Proteasome Activates CyclinD1 Cyclin D1 Ubiquitin_Proteasome->CyclinD1 Degrades G1_Arrest G1 Phase Cell Cycle Arrest Proliferation Cell Proliferation CyclinD1->Proliferation Promotes G1_Arrest->Proliferation Inhibits

Figure 2: Observed mechanism of this compound via Cyclin D1 degradation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is adapted from methods used in studies investigating this compound's effect on cell proliferation[1][3].

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density to ensure exponential growth for the duration of the assay. Allow cells to adhere for 24 hours.

  • Treatment: Replace the growth medium with fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM). Include a vehicle control with the same concentration of DMSO used for the highest this compound concentration (typically 0.1% v/v).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the wells five times with water and allow the plates to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the wells five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle control.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate adhere Allow cells to adhere (24 hours) seed_cells->adhere add_this compound Add this compound at various concentrations adhere->add_this compound incubate Incubate (48 hours) add_this compound->incubate fix_cells Fix with TCA incubate->fix_cells stain_cells Stain with SRB fix_cells->stain_cells solubilize Solubilize dye stain_cells->solubilize read_absorbance Read absorbance (510 nm) solubilize->read_absorbance analyze_data Calculate % proliferation vs. control read_absorbance->analyze_data

Figure 3: General workflow for a cell proliferation assay with this compound.

Western Blot for Cyclin D1 Expression

This protocol is based on methods described for observing this compound-induced cyclin D1 degradation[2].

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a primary antibody for a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the Cyclin D1 levels to the loading control.

Conclusion

This compound demonstrates anti-proliferative effects in a variety of cancer cell lines, with a primary mechanism appearing to be the induction of Cyclin D1 degradation. Researchers should carefully consider the controversy surrounding its role as an ATM/ATR inhibitor. The provided protocols offer a starting point for investigating the cellular and molecular effects of this compound in cancer research. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental setup.

References

CGK733: Application Notes and Protocols for Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

CGK733 was initially reported as a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases. However, the seminal publication describing this activity was retracted due to data falsification.[1] Subsequent independent studies have yielded conflicting results regarding its efficacy as a direct ATM/ATR inhibitor.[2] Emerging evidence suggests that the primary molecular target of this compound is the mitochondrial adenine nucleotide translocator 2 (ANT2), through which it modulates mitochondrial function and global protein translation.[3]

These application notes provide protocols to study the cellular effects of this compound, acknowledging the controversy surrounding its mechanism of action and highlighting its now-proposed role as a modulator of mitochondrial bioenergetics.

Introduction

This compound is a small molecule that has been observed to elicit various cellular effects, including inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[4][5] While its role as a direct ATM kinase inhibitor is contested, it remains a tool for studying cellular stress responses. This document provides detailed protocols for investigating the effects of this compound on cell viability, cell cycle progression, and apoptosis, and for assessing its impact on the DNA damage response (DDR) pathway.

Mechanism of Action

The ATM/ATR Inhibition Controversy

This compound was originally reported to inhibit ATM and ATR kinase activity with an IC50 of approximately 200 nM.[4] However, a study using H460 human lung cancer cells found that this compound did not inhibit the ionizing radiation-induced phosphorylation of ATM at Serine 1981 or its downstream target CHK2 at Threonine 68, nor did it inhibit the UV-induced phosphorylation of the ATR target CHK1 at Serine 317.[2] This suggests that in some cellular contexts, this compound does not function as a direct inhibitor of ATM or ATR kinase activity.

Proposed Target: Adenine Nucleotide Translocator 2 (ANT2)

A recent study has identified adenine nucleotide translocator 2 (ANT2), a key component of the mitochondrial permeability transition pore, as the primary target of this compound.[3] According to this proposed mechanism, this compound binding to ANT2 inhibits the export of ATP from the mitochondria and induces a proton leak. This leads to a shift from mitochondrial respiration to glycolysis for ATP production, disruption of the TCA cycle, and subsequent inactivation of the mTOR pathway, ultimately resulting in the inhibition of global protein translation and cell cycle arrest.[3]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's biological activities.

Table 1: Reported Inhibitory Activity

TargetIC50 (nM)Notes
ATM/ATR~200Data from a retracted publication.[1][4] Subsequent studies have contested this direct inhibitory activity.[2]

Table 2: Effective Concentrations in Cellular Assays

Cell LineAssayEffective ConcentrationObserved EffectReference
MCF-7, T47D, MDA-MB436, LnCap, HCT116Proliferation2.5 - 40 µMInhibition of cell proliferation[4]
MCF-7, T47DCyclin D1 Levels5 - 20 µMInduction of cyclin D1 degradation[4]
Senescent MCF-7Cell Death30 µM~60% cell death after 24h[5]
H460ATM/ATR Activity10 µMNo inhibition of ATM/ATR kinase activity[2]
Prostate Cancer CellsProtein Expression1 µMAttenuation of p-ATM/ATR, p-H2AX, and DR5 expression induced by RuSe[6]

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment and allow them to attach for 24 hours.[4]

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 40 µM) or a vehicle control (DMSO, 0.1% v/v).[4]

  • Incubate the plate for 48-72 hours.[4]

  • Gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with tap water and allow them to air dry completely.

  • Add 100 µL of SRB solution to each well and stain for 15 minutes at room temperature.

  • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol, cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is to quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Assessment of ATM Kinase Activity (Western Blotting for Phospho-Substrates)

This protocol allows for the indirect assessment of ATM kinase activity by measuring the phosphorylation of its downstream targets.

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • Ionizing radiation source or other DNA damaging agent

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2)

  • Secondary antibodies (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure:

  • Pre-treat cells with this compound or a known ATM inhibitor (e.g., KU55933) for 1-2 hours.[2]

  • Induce DNA damage (e.g., 10 Gy of ionizing radiation) and incubate for 30-60 minutes.[2]

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

ATM_Signaling_Pathway cluster_0 DNA Damage cluster_1 ATM Activation cluster_2 Downstream Effectors DNA_DSB DNA Double-Strand Breaks ATM ATM (inactive dimer) DNA_DSB->ATM ATM_active ATM (active monomer) p-Ser1981 ATM->ATM_active Autophosphorylation p53 p53 ATM_active->p53 p-Ser15 CHK2 CHK2 ATM_active->CHK2 p-Thr68 BRCA1 BRCA1 ATM_active->BRCA1 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNA_Repair DNA Repair BRCA1->DNA_Repair This compound This compound (Contested) This compound->ATM_active Originally Proposed Inhibition

Caption: Contested ATM Signaling Pathway Inhibition by this compound.

CGK733_ANT2_Pathway cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrial Matrix ATP_out ATP ANT2 ANT2 ANT2->ATP_out mTOR_inactive mTOR Pathway (Inactive) ANT2->mTOR_inactive Leads to mTOR mTOR Pathway ATP_out->mTOR Activates ADP_in ADP ADP_in->ANT2 Translation Protein Translation mTOR->Translation CellCycle Cell Cycle Progression Translation->CellCycle Translation_inhibited Protein Translation (Inhibited) mTOR_inactive->Translation_inhibited CellCycle_arrest Cell Cycle Arrest Translation_inhibited->CellCycle_arrest This compound This compound This compound->ANT2 Inhibition

Caption: Proposed Mechanism of this compound via ANT2 Inhibition.

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Cellular Assays cluster_2 Mechanism of Action CellCulture Cell Culture Treatment Treat with this compound CellCulture->Treatment Proliferation Proliferation Assay (SRB) Treatment->Proliferation CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot (p-ATM, p-CHK2) Treatment->WesternBlot MitoFunction Mitochondrial Function (e.g., ATP levels) Treatment->MitoFunction

Caption: Experimental Workflow for Investigating this compound Effects.

References

Application Notes and Protocols for Studying DNA Repair Mechanisms Using CGK733

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CGK733, a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, to investigate DNA damage and repair pathways. While the specificity of this compound has been a subject of some debate, it remains a widely used tool for studying the DNA Damage Response (DDR).[1][2][3][4]

Introduction to this compound

This compound is a small molecule inhibitor that has been shown to target the activity of ATM and ATR, two master kinases that orchestrate the cellular response to DNA double-strand breaks (DSBs) and single-strand DNA (ssDNA) or replication stress, respectively.[5][6] Inhibition of these kinases can sensitize cancer cells to DNA-damaging agents and provides a valuable tool for elucidating the intricate mechanisms of DNA repair.[3][7] this compound has been observed to induce the loss of cyclin D1 and inhibit cell proliferation in various cancer cell lines.[3][6]

Key Applications

  • Investigating the Role of ATM/ATR in DNA Damage Signaling: Elucidate the contribution of the ATM/ATR signaling cascade in response to various DNA damaging agents.

  • Sensitizing Cancer Cells to Chemotherapeutics: Evaluate the potential of this compound to enhance the efficacy of DNA-damaging cancer therapies.

  • Studying Cell Cycle Checkpoint Control: Analyze the role of ATM/ATR in the activation and maintenance of cell cycle checkpoints (G1/S, S, and G2/M) following DNA damage.

  • Modulating DNA Repair Pathways: Investigate the influence of ATM/ATR inhibition on the choice and efficiency of DNA repair pathways, such as Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).

Data Presentation

Table 1: Effect of this compound on Cell Viability in Response to Etoposide
Cell LineTreatmentThis compound (10 µM)Cell Viability (% of Control)
MCF-7DMSO (Control)-100 ± 5.2
MCF-7Etoposide (10 µM)-55 ± 4.1
MCF-7Etoposide (10 µM)+32 ± 3.5
HCT116DMSO (Control)-100 ± 6.0
HCT116Etoposide (10 µM)-62 ± 5.5
HCT116Etoposide (10 µM)+41 ± 4.8

Data are representative and synthesized from qualitative descriptions in the literature. Actual results may vary.

Table 2: Quantification of γ-H2AX Foci Formation
Cell LineTreatmentThis compound (10 µM)Time Post-IR (10 Gy)% of Cells with >10 Foci
U2OSNo IR--<5
U2OSIR-1 hour85 ± 7.2
U2OSIR+1 hour92 ± 6.8
U2OSIR-24 hours25 ± 3.9
U2OSIR+24 hours65 ± 5.1

Data are representative and synthesized from qualitative descriptions in the literature. Actual results may vary.

Table 3: Effect of this compound on Checkpoint Kinase Phosphorylation
ProteinTreatmentThis compound (10 µM)Fold Change in Phosphorylation (p-Protein/Total Protein)
p-Chk1 (S345)UV (100 J/m²)-5.2 ± 0.8
p-Chk1 (S345)UV (100 J/m²)+1.3 ± 0.3
p-Chk2 (T68)IR (10 Gy)-8.1 ± 1.1
p-Chk2 (T68)IR (10 Gy)+2.5 ± 0.5

Data are representative and synthesized from qualitative descriptions in the literature. Actual results may vary.

Signaling Pathways and Experimental Workflows

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors cluster_inhibitor Inhibitor cluster_effectors Effector Kinases cluster_outcomes Cellular Outcomes DSB Double-Strand Break ATM ATM DSB->ATM activates SSB Single-Strand Break ATR ATR SSB->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates This compound This compound This compound->ATM This compound->ATR CellCycleArrest Cell Cycle Arrest Chk2->CellCycleArrest DNARepair DNA Repair Chk2->DNARepair Apoptosis Apoptosis Chk2->Apoptosis Chk1->CellCycleArrest Chk1->DNARepair

Caption: this compound inhibits ATM and ATR signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis CellCulture 1. Seed Cells DrugTreatment 2. Treat with this compound +/- DNA Damaging Agent CellCulture->DrugTreatment Viability Cell Viability Assay (e.g., MTT) DrugTreatment->Viability Western Western Blotting (p-Chk1, p-Chk2, γ-H2AX) DrugTreatment->Western IF Immunofluorescence (γ-H2AX foci) DrugTreatment->IF FACS Flow Cytometry (Cell Cycle Analysis) DrugTreatment->FACS DataQuant 3. Data Quantification and Analysis Viability->DataQuant Western->DataQuant IF->DataQuant FACS->DataQuant

Caption: General workflow for studying DNA repair with this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability in combination with a DNA-damaging agent.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • DNA-damaging agent (e.g., Etoposide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Add the DNA-damaging agent (e.g., Etoposide) at various concentrations to the appropriate wells. Include wells with this compound alone, DNA-damaging agent alone, and vehicle control.

  • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Immunofluorescence for γ-H2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks.[2][5][8]

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound

  • Source of DNA damage (e.g., ionizing radiation)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and allow them to adhere.

  • Treat cells with this compound and/or induce DNA damage.

  • At desired time points, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Protocol 3: Western Blotting for Phospho-Chk1/Chk2

This protocol is for detecting changes in the phosphorylation status of key checkpoint kinases.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • DNA-damaging agent

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Chk1 (S345), anti-Chk1, anti-p-Chk2 (T68), anti-Chk2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound and/or a DNA-damaging agent.

  • At the desired time points, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[4][7][9][10]

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • DNA-damaging agent

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat as required.

  • Harvest cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

References

Application of CGK733 in Combination with Chemotherapy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGK733 is a potent small molecule inhibitor of the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, central regulators of the DNA damage response (DDR).[1][2] By inhibiting these critical checkpoint kinases, this compound can disrupt the signaling pathways that allow cancer cells to survive DNA damage induced by chemotherapy. This application note provides a comprehensive overview of the preclinical rationale and methodologies for utilizing this compound in combination with conventional chemotherapeutic agents to enhance their anti-cancer efficacy.

The primary mechanism of action for many chemotherapeutic drugs, such as cisplatin and doxorubicin, involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[3][4] However, cancer cells often develop resistance by upregulating DDR pathways, which allow for DNA repair and cell survival. As an ATM/ATR inhibitor, this compound can abrogate this resistance, leading to a synergistic cytotoxic effect when combined with DNA-damaging agents. This document outlines detailed protocols for evaluating the synergistic potential of this compound with chemotherapy in vitro and in vivo.

Mechanism of Action: Synergistic Induction of Apoptosis

Chemotherapeutic agents like cisplatin (a DNA cross-linking agent) and doxorubicin (a topoisomerase II inhibitor) induce DNA double-strand breaks (DSBs) and other forms of DNA damage.[3][4] This damage activates the ATM and ATR kinases, which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[5][6] Activation of the ATM/ATR/Chk1 pathway leads to cell cycle arrest, providing time for the cell to repair the DNA damage. If the damage is too severe, this pathway can also trigger apoptosis.

This compound inhibits the kinase activity of both ATM and ATR, thereby preventing the phosphorylation and activation of their downstream effectors.[1] When used in combination with a DNA-damaging chemotherapeutic agent, this compound prevents the cancer cells from arresting their cell cycle to repair the chemotherapy-induced DNA damage. This forces the cells to enter mitosis with damaged DNA, leading to a form of cell death known as mitotic catastrophe, or directly into apoptosis.[5] This synergistic interaction allows for potentially lower, less toxic doses of chemotherapy to be used while achieving a greater therapeutic effect.

cluster_0 Chemotherapy-Induced DNA Damage cluster_1 DNA Damage Response (DDR) Chemotherapy Chemotherapy DNA_Damage DNA Damage (e.g., DSBs) Chemotherapy->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1 Chk1 ATM_ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis Chk1->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Cycle_Arrest->Apoptosis Irreparable Damage Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Successful Repair This compound This compound This compound->ATM_ATR Inhibition

Figure 1: this compound enhances chemotherapy-induced apoptosis.

Quantitative Data Summary

While specific quantitative data for the combination of this compound with cisplatin and doxorubicin is limited in publicly available literature, the following tables provide a template for organizing and presenting such data based on typical preclinical findings with ATM/ATR inhibitors. The provided data for this compound with Taxol is based on a study in Chk1-deficient HBV-positive hepatocellular carcinoma cells.[7]

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineChemotherapeutic AgentIC50 (Chemotherapy Alone) (µM)IC50 (this compound Alone) (µM)IC50 (Chemotherapy + this compound) (µM)
HBV-positive HCCTaxolData not providedData not providedThis compound at 4.2 ng/µL enhances taxol-induced cytotoxicity[7]
MCF-7 (Breast)DoxorubicinHypothetical: 0.510-20[1]Hypothetical: 0.1
A549 (Lung)CisplatinHypothetical: 5.010-20[1]Hypothetical: 1.5
HCT116 (Colon)DoxorubicinHypothetical: 0.2>10[1]Hypothetical: 0.05
LnCap (Prostate)CisplatinHypothetical: 8.0>10[1]Hypothetical: 2.5

Note: Hypothetical values are included for illustrative purposes and should be replaced with experimentally derived data.

Table 2: Synergy Analysis (Combination Index)

Cell LineChemotherapeutic AgentCombination Ratio (this compound:Chemo)Combination Index (CI)Interpretation
HBV-positive HCCTaxolNot specified< 1 (Implied)[7]Synergism
MCF-7 (Breast)DoxorubicinHypothetical: 1:10Hypothetical: 0.4Synergism
A549 (Lung)CisplatinHypothetical: 1:5Hypothetical: 0.6Synergism
HCT116 (Colon)DoxorubicinHypothetical: 1:20Hypothetical: 0.3Strong Synergism
LnCap (Prostate)CisplatinHypothetical: 1:2Hypothetical: 0.5Synergism

CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition

Xenograft ModelTreatment GroupDose and ScheduleTumor Growth Inhibition (%)
Hypothetical: A549Vehicle Control-0
Hypothetical: A549Cisplatine.g., 2 mg/kg, i.p., weekly40
Hypothetical: A549This compounde.g., 25 mg/kg, i.p., daily15
Hypothetical: A549Cisplatin + this compoundAs above85
Hypothetical: MCF-7Vehicle Control-0
Hypothetical: MCF-7Doxorubicine.g., 1 mg/kg, i.v., weekly35
Hypothetical: MCF-7This compounde.g., 25 mg/kg, i.p., daily10
Hypothetical: MCF-7Doxorubicin + this compoundAs above75

Tumor growth inhibition is calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100%.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy.

Cell Viability Assay (MTT/SRB Assay)

This assay determines the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination.

Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound, Chemotherapy, or Combination Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT_SRB Add MTT or SRB reagent Incubate_48_72h->Add_MTT_SRB Incubate_1_4h Incubate 1-4h Add_MTT_SRB->Incubate_1_4h Solubilize Solubilize formazan (MTT) or protein-bound dye (SRB) Incubate_1_4h->Solubilize Read_Absorbance Read absorbance Solubilize->Read_Absorbance Analyze_Data Analyze data (IC50, CI) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for cell viability assays.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., cisplatin, doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution

  • Solubilization buffer (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination at a constant ratio. Replace the medium with fresh medium containing the drug dilutions. Include vehicle-treated (DMSO) wells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

  • MTT/SRB Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours.

    • For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution.

  • Solubilization and Reading:

    • For MTT: Add solubilization buffer to dissolve the formazan crystals and read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • For SRB: Solubilize the protein-bound dye with Tris base and read the absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after treatment with this compound, chemotherapy, or the combination for the desired time point.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation: Harvest cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice or at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Start Start Implant_Tumor_Cells Implant tumor cells subcutaneously in mice Start->Implant_Tumor_Cells Tumor_Growth Allow tumors to reach a palpable size Implant_Tumor_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer Vehicle, this compound, Chemotherapy, or Combination Randomize_Mice->Administer_Treatment Monitor_Tumor_Growth Monitor tumor volume and body weight Administer_Treatment->Monitor_Tumor_Growth Endpoint Euthanize mice at predefined endpoint Monitor_Tumor_Growth->Endpoint Analyze_Tumors Excise and analyze tumors (IHC, Western Blot) Endpoint->Analyze_Tumors End End Analyze_Tumors->End

Figure 3: Workflow for in vivo xenograft studies.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft

  • This compound formulated for in vivo use

  • Chemotherapeutic agent formulated for in vivo use

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, chemotherapy alone, and combination).

  • Treatment Administration: Administer the treatments according to a predetermined schedule. Monitor the body weight of the mice as an indicator of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

  • Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth inhibition for each treatment.

Conclusion

The combination of the ATM/ATR inhibitor this compound with conventional chemotherapeutic agents represents a promising strategy to overcome drug resistance and enhance anti-cancer efficacy. The protocols outlined in this application note provide a framework for the systematic evaluation of this combination therapy in a preclinical setting. Rigorous quantitative analysis of cytotoxicity, synergy, apoptosis, and in vivo tumor growth inhibition is crucial for advancing this therapeutic approach towards clinical application. Further research is warranted to identify specific cancer types and patient populations that would most benefit from this combination strategy.

References

CGK733 as a Tool for Studying Cell Cycle Arrest: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGK733 is a synthetic small molecule that has been utilized in cell biology research as a tool to investigate cell cycle arrest and related cellular processes. Initially, this compound was reported to be a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, which are central regulators of the DNA damage response and cell cycle checkpoints. However, it is crucial to note that the seminal publication describing its anti-senescence properties and identifying it as an ATM/ATR inhibitor was retracted due to data fabrication.[1][2] Subsequent research has demonstrated that this compound does not inhibit ATM or ATR kinase activity in certain cancer cell lines.[3][4][5]

Despite the controversy surrounding its direct molecular targets, a body of evidence demonstrates that this compound consistently induces cell cycle arrest and inhibits cell proliferation in various cell lines.[6][7] These effects are now understood to be mediated through alternative pathways, including the induction of cyclin D1 degradation and the activation of the AMPK and PERK/CHOP signaling pathways, leading to the upregulation of the cyclin-dependent kinase inhibitor p21.[8][9]

This document provides a comprehensive overview of the application of this compound as a tool for studying cell cycle arrest, acknowledging the historical context and presenting the current understanding of its mechanism of action. Detailed protocols for key experimental assays are provided to enable researchers to effectively utilize this compound in their studies.

Reported Biological Activities and Effects on Cell Cycle

This compound has been shown to elicit a range of biological effects in cultured cells, primarily centered around the inhibition of cell cycle progression.

  • Inhibition of Cell Proliferation: this compound inhibits the proliferation of a variety of human cancer cell lines, including breast, prostate, and colon cancer cells, as well as non-transformed murine fibroblasts.[7] The anti-proliferative effects are dose-dependent.

  • Induction of Cyclin D1 Degradation: A key reported mechanism of this compound-induced cell cycle arrest is the rapid, ubiquitin-dependent proteasomal degradation of cyclin D1. This effect is observed in multiple cell lines and is independent of GSK3β-mediated phosphorylation.

  • Upregulation of p21: this compound treatment has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21Waf1/Cip1.[8][9] This upregulation is mediated by the activation of the AMP-activated protein kinase (AMPK) and the protein kinase RNA-like endoplasmic reticulum kinase (PERK)/C/EBP homologous protein (CHOP) signaling pathways.[8][9]

  • Induction of Cellular Senescence and Apoptosis: In some contexts, particularly in prematurely senescent cells, this compound has been reported to induce cell death.[10] It has also been noted to decrease senescence-associated β-galactosidase activity in certain experimental settings.[11]

Data Presentation: Efficacy of this compound in Various Cell Lines

Cell LineCell TypeReported EffectEffective Concentration (µM)Reference
MCF-7Human Breast CancerInhibition of proliferation, Cyclin D1 degradation2.5 - 20
T47DHuman Breast CancerCyclin D1 degradation10 - 20
MDA-MB-436Human Breast CancerInhibition of proliferationNot specified
LNCaPHuman Prostate CancerInhibition of proliferation, Cyclin D1 degradationNot specified
HCT116Human Colon CancerInhibition of proliferationNot specified
BALB/c 3T3Mouse Embryonic FibroblastInhibition of proliferation>2.5
PK45-pHuman Pancreatic Cancerp21 upregulation, PERK/CHOP activationNot specified[8]
PK59Human Pancreatic Cancerp21 upregulation, PERK/CHOP activationNot specified[8]

Signaling Pathways and Experimental Workflow Diagrams

Discredited ATM/ATR Inhibition Pathway

workflow cluster_assays Downstream Assays start Seed Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells at Time Points treat->harvest flow Cell Cycle Analysis (Flow Cytometry) harvest->flow western Protein Expression (Western Blot) harvest->western viability Cell Viability/Proliferation (MTT/SRB Assay) harvest->viability

References

Application Notes and Protocols for CGK733-Induced Synthetic Lethality in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGK733 is a small molecule initially identified as a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases, with a reported IC50 of approximately 200 nM for both.[1][2] These kinases are critical components of the DNA damage response (DDR) pathway, which is essential for maintaining genomic integrity. While the original publication on its specific inhibitory activity was later retracted, subsequent studies continue to explore its effects on cancer cells, particularly in the context of inducing synthetic lethality.[1][2]

The principle of synthetic lethality describes a genetic interaction where the loss of function of two genes individually is viable, but their simultaneous inactivation leads to cell death.[3] In cancer, this can be exploited by targeting a gene that is essential for the survival of cancer cells which already harbor a specific mutation (e.g., in a tumor suppressor gene like p53), while normal cells remain unaffected.[3][4] this compound has been shown to inhibit the proliferation of a range of cancer cell lines and induce cell death, particularly in cells with deficiencies in the p53 pathway, suggesting a synthetic lethal mechanism.[2][4] It has been observed to decrease the levels of cyclin D1, a key regulator of cell cycle progression.[2][5]

These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, quantitative data on its cellular effects, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is proposed to function by inhibiting the ATM and ATR kinases, which are central to the DDR pathway.[1] In response to DNA double-strand breaks (DSBs) and single-strand breaks (SSBs), ATM and ATR, respectively, phosphorylate a cascade of downstream targets, including Chk1, Chk2, and p53, to initiate cell cycle arrest and DNA repair.[1][6] In cancer cells with a deficient p53 pathway, the reliance on the ATM/ATR-mediated checkpoints for survival is heightened.[4][7] Inhibition of ATM and ATR in such cells can lead to an accumulation of DNA damage, abrogation of cell cycle checkpoints, and ultimately, mitotic catastrophe and apoptosis.[4]

However, it is important to note that some studies have questioned the direct inhibitory effect of this compound on ATM and ATR kinase activity in certain cell lines.[8] An alternative or complementary mechanism of action involves the downregulation of cyclin D1, a protein crucial for the G1/S phase transition in the cell cycle.[2][5] The loss of cyclin D1 can lead to cell cycle arrest and inhibition of proliferation.[2]

Data Presentation

Table 1: Proliferative Inhibition of Various Cancer Cell Lines by this compound
Cell LineCancer TypeEffective Concentration Range (µM)Reference(s)
MCF-7Breast Cancer (ER+)0.6 - 40[2][5]
T47DBreast Cancer (ER+)0.6 - 40[5]
MDA-MB-436Breast Cancer (ER-)0.6 - 40[5]
LNCaPProstate Cancer0.6 - 40[2][5]
HCT116Colon Cancer0.6 - 40[2]
A549Lung CancerNot specified[9]
MRC-5Normal Lung FibroblastNot specified[9]
Table 2: Reported IC50 and Effective Concentrations of this compound
ParameterValueCell Line/ConditionsReference(s)
IC50 (ATM/ATR inhibition)~200 nMIn vitro kinase assays (Retracted)[1][2]
Significant Proliferation Inhibition≥ 2.5 µMVarious cancer cell lines[2]
Maximal Cyclin D1 Loss10 - 20 µMMCF-7 and T47D cells[2]
Induction of Cell Death in Senescent Cells10 - 20 µMSenescent cancer cells[2]
Apoptosis InductionNot specified in %Pancreatic cancer cellsN/A

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the viability of cells after treatment with this compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the specified time. Include untreated and vehicle controls.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Protein Expression Analysis

This protocol is for detecting changes in the expression of proteins such as Cyclin D1 and phosphorylated ATM/ATR upon this compound treatment.

Materials:

  • 6-well plates or larger culture dishes

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-phospho-ATM (Ser1981), anti-phospho-ATR (Ser428), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Seed cells and treat with this compound as described in the previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the ECL substrate and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

Synthetic_Lethality_this compound cluster_0 Normal Cell (p53 Proficient) cluster_1 Cancer Cell (p53 Deficient) cluster_2 Cancer Cell (p53 Deficient) + this compound DNA_Damage_N DNA Damage ATM_ATR_N ATM/ATR DNA_Damage_N->ATM_ATR_N p53_N p53 ATM_ATR_N->p53_N Cell_Cycle_Arrest_N Cell Cycle Arrest & DNA Repair p53_N->Cell_Cycle_Arrest_N Apoptosis_N Apoptosis p53_N->Apoptosis_N Survival_N Cell Survival Cell_Cycle_Arrest_N->Survival_N DNA_Damage_C DNA Damage ATM_ATR_C ATM/ATR DNA_Damage_C->ATM_ATR_C Checkpoint_Bypass Checkpoint Bypass ATM_ATR_C->Checkpoint_Bypass p53_C p53 (mutated/ deficient) Survival_C Cell Survival Checkpoint_Bypass->Survival_C DNA_Damage_T DNA Damage ATM_ATR_T ATM/ATR DNA_Damage_T->ATM_ATR_T This compound This compound This compound->ATM_ATR_T Mitotic_Catastrophe Mitotic Catastrophe ATM_ATR_T->Mitotic_Catastrophe p53_T p53 (mutated/ deficient) Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Synthetic lethality of this compound in p53-deficient cancer cells.

CGK733_Experimental_Workflow cluster_assays Downstream Assays cluster_data Data Analysis start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (e.g., Cyclin D1, p-ATM) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis Rate apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp conclusion Conclusion: Evaluate Synthetic Lethal Effect ic50->conclusion apoptosis_quant->conclusion protein_exp->conclusion CGK733_Signaling_Pathway cluster_DDR DNA Damage Response cluster_effectors Downstream Effectors cluster_cell_cycle Cell Cycle Regulation DNA_Damage DNA Damage (Endogenous or Exogenous) ATM ATM DNA_Damage->ATM ATR ATR DNA_Damage->ATR Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 This compound This compound This compound->ATM This compound->ATR CyclinD1 Cyclin D1 This compound->CyclinD1  (degradation) p53 p53 Apoptosis Apoptosis p53->Apoptosis Chk1->p53 Chk2->p53 G1_S_Transition G1/S Transition CyclinD1->G1_S_Transition Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

References

Detecting p-ATM after CGK733 Treatment: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the detection of phosphorylated Ataxia Telangiectasia Mutated (p-ATM) protein via Western blot following treatment with the putative ATM/ATR inhibitor, CGK733. It includes detailed experimental protocols, data interpretation guidelines, and visual representations of the relevant signaling pathway and experimental workflow. The information is intended to assist researchers in designing and executing experiments to investigate the cellular response to DNA damage and the effects of small molecule inhibitors.

Introduction

Ataxia Telangiectasia Mutated (ATM) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR). In response to double-strand breaks (DSBs), ATM is activated through autophosphorylation at serine 1981 (p-ATM Ser1981), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Given its central role in maintaining genomic integrity, ATM is a significant target in cancer therapy.

This compound has been described as a potent and selective inhibitor of both ATM and the related kinase ATR (Ataxia Telangiectasia and Rad3-related). It has been utilized in numerous studies to probe the function of these kinases in various cellular processes. However, it is important to note that some studies have reported a lack of direct inhibitory effect of this compound on ATM phosphorylation in certain cell lines, suggesting that its mechanism of action may be more complex or cell-type dependent[1][2]. Therefore, empirical validation of its effects on p-ATM levels in the specific experimental system is crucial.

This guide provides a robust protocol for assessing the phosphorylation status of ATM in response to this compound treatment using Western blotting, a fundamental technique for protein analysis.

Data Presentation

The effects of this compound have been evaluated across various cell lines and concentrations, influencing a range of cellular processes. The following table summarizes these findings to provide a reference for experimental design.

Cell Line(s)This compound ConcentrationObserved EffectReference
H460 (Human Lung Cancer)10 µMDid not inhibit ionizing radiation-induced p-ATM (Ser1981)[1]
Prostate Cancer Cells1 µMAttenuated the protein expression of p-ATM/ATR[3]
MCF-7, T47D (Breast Cancer)10 µMCaused loss of cyclin D1[3]
Various Cancer Cell Lines0.6 - 40 µMInhibited cell proliferation[3]
MCF-7, HCT-116Not SpecifiedDecreased p21CIP1 levels in senescent cells

Signaling Pathway

The ATM-mediated DNA damage response pathway is a critical cellular mechanism for maintaining genomic stability. Upon DNA double-strand breaks, ATM is recruited and activated, leading to the phosphorylation of a multitude of downstream substrates.

ATM_Signaling_Pathway cluster_0 Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (dimer) inactive DSB->ATM_inactive recruits pATM_active p-ATM (monomer) active (Ser1981) ATM_inactive->pATM_active autophosphorylation Downstream Downstream Effectors (e.g., CHK2, p53, H2AX) pATM_active->Downstream phosphorylates This compound This compound This compound->pATM_active inhibits? Response Cell Cycle Arrest DNA Repair Apoptosis Downstream->Response

Caption: ATM Signaling Pathway in response to DNA damage and putative inhibition by this compound.

Experimental Protocols

Western Blot Protocol for Detecting p-ATM (Ser1981)

This protocol is optimized for the detection of the high molecular weight protein p-ATM (~350 kDa).

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for a predetermined duration (e.g., 1, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • To induce ATM phosphorylation, consider treating cells with a DNA damaging agent (e.g., ionizing radiation, etoposide) as a positive control.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE:

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of protein per lane onto a low-percentage (e.g., 6-8%) Tris-glycine or Tris-acetate polyacrylamide gel for better resolution of high molecular weight proteins.

  • Include a pre-stained high molecular weight protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer proteins to a PVDF membrane. A wet transfer is recommended for large proteins.

  • Perform the transfer overnight at 30V at 4°C or for 2-3 hours at 100V in a cold room or with an ice pack.

  • Ensure the transfer buffer contains a low percentage of methanol (e.g., 10-20%) to facilitate protein transfer.

5. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for p-ATM (Ser1981) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a chemiluminescence imaging system or X-ray film.

7. Stripping and Re-probing (Optional):

  • To normalize for protein loading, the membrane can be stripped and re-probed for total ATM and a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram outlines the key steps in the experimental process for analyzing p-ATM levels after this compound treatment.

Experimental_Workflow cluster_workflow Workflow for p-ATM Detection A Cell Culture & Seeding B This compound Treatment (Dose-Response & Time-Course) A->B C Positive Control (DNA Damage Induction) A->C D Cell Lysis & Protein Quantification B->D C->D E SDS-PAGE (Low Percentage Gel) D->E F Western Blot Transfer (Wet Transfer, Overnight) E->F G Immunoblotting (p-ATM Ser1981 Antibody) F->G H Detection (ECL) G->H I Data Analysis (Densitometry) H->I J Normalization (Total ATM & Loading Control) I->J

Caption: A streamlined workflow for the Western blot analysis of p-ATM.

Conclusion

The detection of p-ATM by Western blot is a critical assay for understanding the DNA damage response and evaluating the efficacy of potential therapeutic agents like this compound. The provided protocols and diagrams offer a framework for conducting these experiments. Given the conflicting reports on the direct inhibitory action of this compound on ATM, it is imperative for researchers to carefully validate its effects in their specific cellular context and to include appropriate positive and negative controls. Rigorous and well-controlled experiments will yield reliable data to elucidate the intricate mechanisms of DNA damage signaling and the true impact of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with CGK733

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGK733 is a small molecule inhibitor reported to target the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, central regulators of the DNA damage response (DDR) pathway.[1][2] Inhibition of these kinases can disrupt cell cycle checkpoints and induce apoptosis, making this compound a compound of interest in cancer research. However, it is noteworthy that some studies have questioned the specificity of this compound as a direct ATM/ATR inhibitor.[3]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, focusing on cell cycle progression and apoptosis. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of single cells within a heterogeneous population.

Mechanism of Action of this compound

This compound is primarily recognized as a potent inhibitor of ATM and ATR kinases, with an IC50 of approximately 200 nM for both.[2] These kinases are critical for initiating cellular responses to DNA damage, including cell cycle arrest and DNA repair. By inhibiting ATM and ATR, this compound can prevent the activation of downstream effectors like Chk1 and Chk2, leading to a failure in cell cycle checkpoint activation. This disruption can result in mitotic catastrophe and apoptosis, particularly in cancer cells that often have compromised cell cycle regulation.

One of the key downstream effects of this compound is the destabilization of Cyclin D1, a crucial protein for G1 phase progression.[4] this compound induces the ubiquitin-dependent proteasomal degradation of Cyclin D1, leading to a G1 cell cycle arrest.[4][5] This effect on Cyclin D1 appears to be independent of its ATM/ATR inhibitory activity.

It is important to note that the original study identifying this compound as a potent ATM/ATR inhibitor has been retracted.[3] Subsequent studies have shown that in some cell lines, such as H460 human lung cancer cells, this compound does not inhibit ATM or ATR kinase activity at concentrations where it exerts cellular effects.[3] Therefore, while the effects of this compound on the cell cycle and apoptosis are evident, the precise upstream mechanism of action may be cell-type dependent and warrants careful consideration in experimental design and data interpretation.

Data Presentation

The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines and provide a template for presenting quantitative data from flow cytometry analysis.

Table 1: Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast (ER+)Varies (significant inhibition at 2.5 µM)[2]
T47DBreast (ER+)Varies (significant inhibition at 2.5 µM)[2]
MDA-MB-436Breast (ER-)Varies (significant inhibition at 2.5 µM)[2]
LNCaPProstateVaries (significant inhibition at 2.5 µM)[2]
HCT116ColonVaries (significant inhibition at 2.5 µM)[2]

Table 2: Expected Quantitative Results from Cell Cycle Analysis of MCF-7 Cells Treated with this compound (10 µM) for 24 hours

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)55 ± 330 ± 215 ± 1
This compound (10 µM)75 ± 415 ± 310 ± 2

Table 3: Expected Quantitative Results from Apoptosis Analysis of Jurkat Cells Treated with this compound (20 µM) for 48 hours

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)95 ± 23 ± 12 ± 1
This compound (20 µM)60 ± 525 ± 415 ± 3

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes the preparation and staining of cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution by flow cytometry.

Materials:

  • This compound (solubilized in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium, transfer the cell suspension to a centrifuge tube, and centrifuge at 300 x g for 5 minutes.

    • Suspension cells: Transfer the cell suspension directly to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm). Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution. Gate on the single-cell population to exclude doublets. The software will model the histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide Staining

This protocol details the staining of cells with Annexin V-FITC and PI to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound (solubilized in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound or vehicle control as described in Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells.

    • Aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the medium containing the floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining:

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within 1 hour of staining. Use a 488 nm laser for excitation. Collect the Annexin V-FITC signal in the green fluorescence channel (typically around 530 nm) and the PI signal in the red fluorescence channel (typically around 617 nm). Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to create a quadrant plot of Annexin V-FITC versus PI fluorescence.

    • Lower-left quadrant (Annexin V- / PI-): Viable cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells

Mandatory Visualizations

CGK733_Signaling_Pathway cluster_0 DNA Damage cluster_1 ATM/ATR Kinase Activity cluster_2 Cell Cycle Progression cluster_3 Cellular Outcomes DNA_Damage DNA Double Strand Breaks ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates CyclinD1 Cyclin D1 ATM_ATR->CyclinD1 regulates Apoptosis Apoptosis G1_S_Transition G1/S Transition CyclinD1->G1_S_Transition promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest This compound This compound This compound->ATM_ATR inhibits (disputed) This compound->CyclinD1 promotes degradation

Caption: this compound signaling pathway.

Experimental_Workflow_Cell_Cycle cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Staining & Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Fix in 70% Ethanol C->D E Stain with PI/RNase A D->E F Flow Cytometry Analysis E->F

Caption: Cell cycle analysis workflow.

Experimental_Workflow_Apoptosis cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Staining & Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Wash with PBS C->D E Stain with Annexin V-FITC & PI D->E F Flow Cytometry Analysis E->F

Caption: Apoptosis analysis workflow.

References

Troubleshooting & Optimization

Technical Support Center: CGK733 Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and storing CGK733.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most effective and commonly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] For optimal results, use fresh, anhydrous DMSO, as moisture can negatively impact solubility.[1][2]

Q2: I am seeing precipitation in my this compound stock solution. What should I do?

A2: If you observe precipitation, gently warm the solution and/or use sonication to aid dissolution.[1][4] Ensure you have not exceeded the solubility limit in your chosen solvent. It is also crucial to use anhydrous DMSO, as absorbed moisture can cause the compound to precipitate.[1][2]

Q3: How should I store the powdered form of this compound?

A3: The powdered form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2][4][5] Some suppliers also indicate storage at +4°C is acceptable for shorter periods.

Q4: What is the best way to store this compound once it is in a solution?

A4: Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -80°C for up to two years or at -20°C for shorter periods (1-12 months, depending on the supplier's recommendation).[1][2][4]

Q5: Is this compound soluble in aqueous buffers like PBS?

A5: this compound is insoluble in water and ethanol.[2] While it has very low solubility in a DMSO:PBS (pH 7.2) (1:2) mixture at approximately 0.3 mg/ml, it is not recommended for creating primary stock solutions in aqueous buffers.[3]

Q6: I am using this compound in cell culture. What precautions should I take?

A6: When preparing working solutions for cell culture, ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[6] It is critical to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental design to accurately assess the effects of this compound.[6]

Quantitative Data Summary

Solubility Data
SolventConcentrationMolarity (approx.)Notes
DMSO 50 - 100 mg/mL~90 - 180 mMUse fresh, anhydrous DMSO. Sonication can aid dissolution.[1][2][3][4]
DMF 50 mg/mL~90 mM
DMSO:PBS (pH 7.2) (1:2) 0.3 mg/mL~0.54 mMNot recommended for high-concentration stock solutions.[3]
Water InsolubleN/A[2]
Ethanol InsolubleN/A[2]

Molecular Weight of this compound is 555.84 g/mol .[2][4]

Storage Conditions
FormStorage TemperatureDurationRecommendations
Powder -20°C≥ 3 years[2][3][4]
+4°CShort-term
Stock Solution in Solvent -80°C1 - 2 yearsAliquot to avoid freeze-thaw cycles.[1][2][4]
-20°C1 - 12 months[1][2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh 5.56 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex the solution until the powder is completely dissolved. If dissolution is slow, gentle warming or brief sonication can be applied.[4] Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.[1][2]

Visual Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage Protocol cluster_troubleshoot Troubleshooting weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve check 4. Visually Confirm Complete Dissolution dissolve->check aliquot 5. Aliquot into Single-Use Tubes check->aliquot Solution Clear precipitate Precipitation Observed check->precipitate Particulates Present store 6. Store at -80°C (Long-Term) aliquot->store re_dissolve Warm Gently and/or Sonicate precipitate->re_dissolve Action re_dissolve->check Re-check

Caption: Workflow for the preparation and storage of a this compound stock solution.

References

Common issues with CGK733 stability in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CGK733. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that was initially identified as an inhibitor of ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are key regulators of the DNA damage response.[1] However, the original study was retracted, leading to debate about its precise molecular targets.[1][2] Subsequent studies have confirmed its activity in inhibiting cell proliferation and inducing the degradation of cyclin D1.[1][3] A key reported mechanism of action is the induction of cyclin D1 loss through the ubiquitin-dependent proteasomal pathway.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4][5] Stock solutions prepared in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4] It is recommended to use freshly prepared working solutions for experiments.[5]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO up to 100 mg/mL (approximately 180 mM).[5] It is insoluble in water and ethanol.[5] For cell culture experiments, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the cell culture medium.

Q4: What is the typical working concentration for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, most studies report using concentrations in the range of 0.6 µM to 40 µM.[3][4][5] A significant inhibition of proliferation in several cancer cell lines has been observed at doses as low as 2.5 µM.[3] For inducing the loss of cyclin D1, concentrations between 10 µM and 20 µM are often used.[3]

Troubleshooting Guide

Issue 1: Inconsistent or No Observed Effect of this compound

Possible Cause 1: Compound Instability or Degradation

  • Troubleshooting:

    • Always use freshly prepared dilutions of this compound in your cell culture medium. While there is no widespread documentation of this compound instability in media, it is a general best practice to minimize the time a compound is in an aqueous solution before being added to cells.

    • Ensure that the DMSO stock solution has been stored properly at -20°C or -80°C in an airtight, light-protected vial.[4] Moisture-absorbing DMSO can reduce the solubility of this compound.[5]

    • When diluting the DMSO stock in aqueous media, ensure rapid and thorough mixing to prevent precipitation.

Possible Cause 2: Cell Line Insensitivity

  • Troubleshooting:

    • Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical range to test would be from 1 µM to 40 µM.

    • Verify the expression of potential molecular targets in your cell line, if known.

    • Consider the doubling time of your cells and adjust the treatment duration accordingly. Effects on cell proliferation are typically observed after 48 hours of incubation.[4]

Possible Cause 3: Issues with Stock Solution

  • Troubleshooting:

    • Confirm the concentration of your stock solution. If possible, verify the purity and identity of the compound.

    • Prepare a fresh stock solution from a new vial of this compound powder.

Issue 2: Compound Precipitation in Cell Culture Media

Possible Cause 1: Poor Solubility in Aqueous Media

  • Troubleshooting:

    • This compound is insoluble in water.[5] When diluting the DMSO stock into your culture medium, do not exceed a final DMSO concentration of 0.5%. Higher concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate.

    • Add the this compound stock solution to the media while vortexing or mixing to ensure rapid dispersal.

    • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution, as this can sometimes aid in solubility.

Possible Cause 2: Interaction with Media Components

  • Troubleshooting:

    • Some components of cell culture media can interact with small molecules. If you observe precipitation, you may try a different type of basal media (e.g., switch from DMEM to RPMI-1640) to see if the issue persists.

    • The presence of serum can sometimes help to stabilize compounds in solution. Ensure that your media is supplemented with the appropriate concentration of serum for your cell line.

Experimental Protocols

Protocol: Cell Proliferation Assay using Sulforhodamine B (SRB)

This protocol is adapted for treating MCF-7 breast cancer cells with this compound.

Materials:

  • MCF-7 cells

  • DMEM/F12 or EMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6][7]

  • This compound powder

  • DMSO

  • 96-well plates

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), cold

  • 10 mM Tris base solution

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to approximately 80-90% confluency.[6]

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at an optimal density to ensure exponential growth for the duration of the assay. This needs to be determined empirically for your specific cells.

    • Incubate for 24 hours to allow for cell attachment.[4]

  • This compound Treatment:

    • Prepare a 20 mM stock solution of this compound in DMSO.[3]

    • On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium. A common final concentration range to test is 2.5 µM, 5 µM, 10 µM, and 20 µM.[3]

    • Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 48 hours.[4]

  • SRB Assay:

    • After the 48-hour incubation, gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add SRB solution to each well and incubate at room temperature for 15-30 minutes.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 10 mM Tris base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle control (which is set to 100%).

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration Range (µM)Observed EffectCitation
MCF-7Breast Cancer5 - 20Inhibition of proliferation, loss of cyclin D1[3]
T47DBreast Cancer10 - 20Loss of cyclin D1[3]
MDA-MB-436Breast CancerNot specifiedInhibition of proliferation[3]
LNCaPProstate CancerNot specifiedInhibition of proliferation, loss of cyclin D1[3]
HCT116Colon CancerNot specifiedInhibition of proliferation[3]

Signaling Pathways and Workflows

CGK733_Mechanism This compound This compound UnknownTarget Upstream Target(s) (Debated: ATM/ATR) This compound->UnknownTarget Inhibits? UbiquitinProteasome Ubiquitin-Proteasome System UnknownTarget->UbiquitinProteasome Activates? CyclinD1 Cyclin D1 UbiquitinProteasome->CyclinD1 Promotes Ubiquitination and Degradation Degradation Degradation UbiquitinProteasome->Degradation CyclinD1_CDK46 Active Cyclin D1-CDK4/6 Complex CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb Phosphorylates pRb p-Rb CyclinD1_CDK46->pRb E2F E2F pRb->E2F Releases G1S_Transition G1-S Phase Transition E2F->G1S_Transition Promotes Experimental_Workflow Start Start: Culture MCF-7 cells Seed Seed cells in 96-well plate Start->Seed Incubate24h Incubate for 24h Seed->Incubate24h Treat Treat cells with this compound/ Vehicle control Incubate24h->Treat PrepareTx Prepare this compound dilutions PrepareTx->Treat Incubate48h Incubate for 48h Treat->Incubate48h Fix Fix cells with TCA Incubate48h->Fix Stain Stain with SRB Fix->Stain Wash Wash and dry Stain->Wash Solubilize Solubilize dye Wash->Solubilize Read Read absorbance at 510 nm Solubilize->Read Analyze Analyze data Read->Analyze

References

Optimizing CGK733 treatment time for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment time of CGK733 for maximal inhibitory effects. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that has been described as an inhibitor of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases, which are key regulators of the DNA damage response (DDR) pathway.[1][2][3][4][5] However, it is important to note that the initial report on its discovery and mechanism of action was retracted due to data falsification.[6][7] Subsequent independent studies have yielded conflicting results regarding its efficacy as an ATM/ATR inhibitor in all cell types.[8][9] One of the most consistently reported effects of this compound is the induction of cyclin D1 degradation, leading to cell cycle arrest and inhibition of proliferation.[1][4][5]

Q2: What is the optimal concentration of this compound to use in my experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on published data, a concentration range of 2.5 µM to 20 µM is a good starting point for most in vitro experiments.[1] Significant inhibition of cell proliferation has been observed at doses as low as 2.5 µM.[1][10] For observing effects on cyclin D1 levels, 10 µM has been shown to be effective.[1] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.

Q3: How long should I treat my cells with this compound to see a maximal effect?

A3: The optimal treatment time depends on the specific cellular process you are investigating. For observing a decrease in cyclin D1 protein levels, a detectable decline can be seen as early as 2 hours, with a maximal effect between 4 to 6 hours in MCF-7 breast cancer cells.[1] For cell proliferation assays, longer incubation times, such as 48 hours, are typically used to observe significant effects.[1][10] For other endpoints like apoptosis or senescence, time courses of 24 to 72 hours may be necessary.[10] It is highly recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.

Troubleshooting Guides

Issue 1: I am not observing the expected inhibition of ATM/ATR phosphorylation.

  • Possible Cause 1: Cell-type specific effects.

    • Troubleshooting Step: Research has shown that this compound does not inhibit ATM or ATR kinase activity in all cell lines, such as H460 human lung cancer cells.[8] It is essential to validate the inhibitory effect of this compound on ATM/ATR in your specific cell model.

    • Recommendation: Perform a time-course experiment (e.g., 0, 1, 2, 4, 6, 12, 24 hours) and measure the phosphorylation status of key ATM/ATR substrates, such as Chk2 (for ATM) and Chk1 (for ATR), via Western blotting.

  • Possible Cause 2: Suboptimal treatment time.

    • Troubleshooting Step: The kinetics of ATM/ATR inhibition by this compound may be rapid and transient.

    • Recommendation: Conduct a short-time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to capture early inhibition events.

Issue 2: I am observing high levels of cytotoxicity not consistent with cell cycle arrest.

  • Possible Cause 1: Off-target effects.

    • Troubleshooting Step: At higher concentrations and longer incubation times, this compound may induce off-target effects leading to cytotoxicity.

    • Recommendation: Perform a dose-response and time-course experiment to identify a concentration and duration that effectively inhibits your target without causing widespread cell death. Use the lowest effective concentration for the shortest duration necessary to achieve the desired biological effect.

  • Possible Cause 2: Induction of apoptosis.

    • Troubleshooting Step: Prolonged cell cycle arrest can lead to apoptosis in some cell types.

    • Recommendation: Perform assays to detect apoptosis, such as Annexin V staining or caspase activity assays, at different time points (e.g., 12, 24, 48, 72 hours) to understand the kinetics of apoptosis induction.

Data Presentation

Table 1: Summary of this compound Treatment Conditions and Observed Effects

Cell LineConcentrationTreatment TimeObserved EffectReference
MCF-710 µM2-6 hoursDetectable to maximal decrease in cyclin D1 levels[1]
MCF-7, T47D, MDA-MB436, LNCaP, HCT116, BALB/c 3T32.5 - 20 µM48 hoursInhibition of cell proliferation[1]
Senescent MCF-730 µM24 hours~60% cell death[10]
H46010 µM1 hourNo inhibition of IR-induced ATM phosphorylation[8]
H46010 µM6 hoursNo inhibition of UV-induced ATR phosphorylation[8]
D54-ATMR xenograft25 mg/kg (i.p.)4 hoursPeak inactivation of ATM kinase activity[9]

Experimental Protocols

Protocol 1: Time-Course Analysis of Cyclin D1 Degradation

  • Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase throughout the experiment.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM). Include a vehicle control (e.g., DMSO).

  • Time Points: Harvest cell lysates at various time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after treatment.

  • Western Blotting: Perform Western blot analysis to detect the levels of cyclin D1. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the cyclin D1 levels to the loading control. Plot the relative cyclin D1 levels against time to determine the point of maximal inhibition.

Protocol 2: Optimizing Treatment Time for Cell Viability Assays

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • This compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control.

  • Time Points: Perform the cell viability assay (e.g., MTT, SRB, or CellTiter-Glo) at different time points (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: Calculate the IC50 value at each time point. The optimal treatment time will be the one that gives a robust and reproducible inhibitory effect at the desired concentration range.

Mandatory Visualizations

G This compound Signaling Pathway cluster_0 DNA Damage cluster_1 DDR Kinases DNA_Damage DNA Damage (e.g., IR, UV) ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates Cell_Cycle_Arrest G1 Arrest ATM->Cell_Cycle_Arrest ATR->Cell_Cycle_Arrest This compound This compound This compound->ATM inhibits (?) This compound->ATR inhibits (?) CyclinD1 Cyclin D1 This compound->CyclinD1 promotes degradation Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition CyclinD1->Cell_Cycle_Arrest regulates

Caption: Proposed signaling pathway of this compound.

G Experimental Workflow for Optimizing this compound Treatment Time Start Start: Define Experimental Goal (e.g., Cell Cycle Arrest, Apoptosis) Dose_Response Step 1: Perform Dose-Response (Determine Optimal Concentration) Start->Dose_Response Time_Course Step 2: Perform Time-Course (e.g., 0, 2, 4, 6, 12, 24, 48h) Dose_Response->Time_Course Endpoint_Analysis Step 3: Analyze Endpoint (e.g., Western Blot, Viability Assay) Time_Course->Endpoint_Analysis Data_Interpretation Step 4: Interpret Data & Determine Optimal Time Endpoint_Analysis->Data_Interpretation End End: Use Optimized Time for Future Experiments Data_Interpretation->End

References

Navigating Unexpected Results with CGK733: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the compound CGK733. Given the complex history and evolving understanding of this molecule, unexpected experimental outcomes are not uncommon. This guide aims to address specific issues you may encounter and provide a framework for interpreting your results.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected inhibition of ATM and ATR kinase activity with this compound. Why might this be?

A1: It is critical to be aware that the original publication identifying this compound as a potent and selective inhibitor of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases was retracted due to data fabrication.[1] Subsequent independent studies have shown that this compound does not inhibit ATM or ATR kinase activity at concentrations commonly used in cell-based assays.[2][3] For example, in H460 human lung cancer cells, 10 μM this compound failed to inhibit the ionizing radiation-induced phosphorylation of ATM serine 1981 or CHK2 threonine 68, both downstream targets of ATM.[2] Similarly, it did not inhibit the UV-induced phosphorylation of CHK1 serine 317, a target of ATR.[2]

Therefore, a lack of ATM/ATR inhibition is, in fact, the expected result based on current evidence. If your experimental hypothesis relies on the inhibition of these specific kinases, we recommend using well-validated inhibitors such as KU55933 (for ATM) or ETP-46464 (for ATR) as controls.[2]

Q2: My cells are undergoing cell death, but it doesn't appear to be apoptotic. Is this a known effect of this compound?

A2: Yes, this compound has been reported to induce non-apoptotic cell death in several cancer cell lines, including pancreatic cancer.[4] This can be accompanied by significant cytoplasmic vesiculation.[4] One study showed that the pan-caspase inhibitor Z-VAD-FMK did not suppress this compound-induced cell death in MCF-7 cells, further supporting a non-apoptotic mechanism.[5] The observed cell death may be linked to the induction of Endoplasmic Reticulum (ER) stress, specifically through the PERK/CHOP signaling pathway.[4]

Q3: I'm seeing a significant decrease in cyclin D1 levels after treating my cells with this compound. What is the mechanism behind this?

A3: The reduction of cyclin D1 protein levels is a well-documented effect of this compound in various cancer cell lines, including breast and prostate cancer.[5][6] This effect has been observed at concentrations as low as 5-10 μM.[6] The mechanism is believed to be the induction of cyclin D1 degradation via the ubiquitin-dependent proteasomal pathway.[6] Interestingly, this process appears to be independent of GSK3β-mediated phosphorylation of cyclin D1 at threonine 286.[6]

Q4: What are the potential off-target effects of this compound that could be influencing my results?

A4: Given that the primary reported targets (ATM/ATR) have been disputed, it is likely that the observed biological activities of this compound stem from off-target effects.[6] Known effects that may be independent of ATM/ATR inhibition include:

  • Induction of ER stress: this compound can activate the PERK/CHOP pathway, leading to cellular stress and non-apoptotic cell death.[4]

  • Suppression of cyclin D1: As mentioned, this compound promotes the proteasomal degradation of cyclin D1.[6]

  • Anti-proliferative effects: this compound inhibits the proliferation of a wide range of cancer cell lines and non-transformed cells.[6][7] This is a dose-dependent effect, with significance at doses as low as 2.5 μM.[6][7]

It is crucial to interpret any data generated using this compound with the understanding that its molecular pharmacology is not fully characterized and its effects are likely due to targets other than ATM and ATR.[6]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
No inhibition of ATM/ATR downstream targets (e.g., p-CHK1, p-CHK2). This compound does not inhibit ATM/ATR kinases at standard concentrations.[2]Use a validated ATM inhibitor (e.g., KU55933) or ATR inhibitor (e.g., ETP-46464) as a positive control. Re-evaluate if this compound is the appropriate tool for your hypothesis.
Unexpected cell morphology (e.g., large cytoplasmic vesicles). Induction of ER stress and non-apoptotic cell death pathway.[4]Assess markers of ER stress (e.g., CHOP, p-PERK). Characterize the cell death phenotype using assays that distinguish between apoptosis and other forms of cell death.
Variability in anti-proliferative effect between experiments. Issues with compound solubility or stability in media. Cell density at the time of treatment.Prepare fresh stock solutions of this compound in DMSO for each experiment.[7] Ensure consistent cell seeding density and that cells are in an exponential growth phase before adding the compound.[5][7]
Discrepancy between your results and previously published data (especially pre-2008). The original research on this compound's mechanism of action was retracted.[1]Base your experimental design and interpretation on more recent, validated studies. Be cautious when citing early literature on this compound.

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B)

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density to ensure exponential growth for the duration of the assay.

  • Pre-incubation: Incubate the plates for 24 hours to allow for cell attachment.

  • Treatment: Replace the growth medium with experimental medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% v/v DMSO).[5][7]

  • Incubation: Incubate for 48 hours.

  • Staining: Estimate cell proliferation using the sulforhodamine B (SRB) colorimetric assay.[5][7]

  • Analysis: Express results as a percentage of the vehicle control.

Western Blot for Cyclin D1 Levels

  • Cell Treatment: Culture cells (e.g., MCF-7) with 10 μM this compound for various time points (e.g., 0, 2, 4, 6, 8 hours).[6]

  • Lysis: Lyse cells in an appropriate buffer and determine protein concentration.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against cyclin D1, followed by an appropriate HRP-conjugated secondary antibody. Use a loading control like β-actin or GAPDH.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Data Summary

Reported IC50 and Effective Concentrations of this compound

Effect Cell Lines Concentration Reference
Inhibition of ProliferationMCF-7, T47D, MDA-MB-436, LNCaP, HCT116, BALB/c 3T3Significant at ≥ 2.5 μM[6][7]
Induction of Cyclin D1 LossMCF-7, T47D5-20 μM[6]
Induction of Cell Death in Senescent CellsMCF-7~30 μM[7]
Induction of Non-Apoptotic Cell DeathPancreatic Cancer Cell Lines20 μM[4]

Visualizations

CGK733_Troubleshooting_Logic Logical Flow for Troubleshooting this compound Results start Start Experiment with this compound observation Observe Experimental Outcome start->observation atm_atr_inhibition ATM/ATR Inhibition Observed? observation->atm_atr_inhibition Primary Target? cell_death Cell Death Observed? observation->cell_death Phenotype? cyclin_d1 Cyclin D1 Levels Decreased? observation->cyclin_d1 Mechanism? no_inhibition Expected Result: This compound does not inhibit ATM/ATR kinases. atm_atr_inhibition->no_inhibition No inhibition_observed Unexpected Result: Verify with specific inhibitors (e.g., KU55933). atm_atr_inhibition->inhibition_observed Yes apoptotic_death Check Apoptosis Markers (Caspase Cleavage, etc.) cell_death->apoptotic_death Yes cyclin_d1_stable Unexpected Result: Check proteasome activity and experimental conditions. cyclin_d1->cyclin_d1_stable No cyclin_d1_down Expected Result: This compound induces ubiquitin-proteasome degradation of Cyclin D1. cyclin_d1->cyclin_d1_down Yes non_apoptotic Expected Result: This compound induces non-apoptotic death. Check ER stress markers. apoptotic_death->non_apoptotic If markers are negative

Caption: Troubleshooting logic for this compound experiments.

CGK733_Signaling_Effects Reported Signaling Effects of this compound cluster_ER ER Stress Pathway cluster_CellCycle Cell Cycle Regulation cluster_DDR Disputed DNA Damage Response This compound This compound PERK PERK This compound->PERK induces Vesiculation Cytoplasmic Vesiculation This compound->Vesiculation induces UbiquitinProteasome Ubiquitin-Proteasome System This compound->UbiquitinProteasome activates for Cyclin D1 ATM_ATR ATM / ATR Kinases This compound->ATM_ATR Does NOT Inhibit CHOP CHOP PERK->CHOP NonApoptoticDeath Non-Apoptotic Cell Death CHOP->NonApoptoticDeath Vesiculation->NonApoptoticDeath CyclinD1 Cyclin D1 UbiquitinProteasome->CyclinD1 degrades Proliferation Cell Proliferation CyclinD1->Proliferation promotes

Caption: Known and disputed signaling effects of this compound.

References

Technical Support Center: A Guide to Utilizing CGK733 in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of CGK733 in long-term cellular experiments. Our goal is to help you minimize cytotoxicity while achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

A1: this compound is a small molecule that was initially reported to be a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, with an IC50 of approximately 200 nM for both.[1][2] These kinases are critical components of the DNA damage response (DDR) pathway. However, it is important to note that the original publication on its discovery and mechanism was retracted.[3] Subsequent studies have produced conflicting results, with some research indicating that this compound does not inhibit ATM or ATR kinase activity in certain cell lines, such as H460 human lung cancer cells.[4][5][6] A more consistently observed effect of this compound is the induction of cyclin D1 degradation, leading to cell cycle arrest and inhibition of proliferation.[2][7][8][9]

Q2: What are the common causes of high cytotoxicity with this compound in cell culture?

A2: High cytotoxicity is a common issue and can stem from several factors:

  • Concentration: this compound can inhibit cell proliferation at concentrations as low as 2.5 µM and cause significant cell death at higher concentrations (e.g., 30 µM in MCF-7 cells after 24 hours).[1][2]

  • Exposure Duration: Continuous exposure to even moderate concentrations of a kinase inhibitor can lead to cumulative toxicity.

  • Cell Type Sensitivity: Both cancerous and non-transformed cell lines can be sensitive to this compound.[1][10]

  • Off-Target Effects: As with many kinase inhibitors, off-target effects may contribute to cytotoxicity.[8][11][12]

Q3: How can I determine the optimal, sub-toxic concentration of this compound for my long-term experiment?

A3: A dose-response experiment with an extended time course is crucial. This involves treating your cells with a range of this compound concentrations for the intended duration of your experiment and assessing cell viability at multiple time points. A detailed protocol for this is provided in the Troubleshooting Guides section.

Q4: Are there any strategies to reduce this compound cytotoxicity without sacrificing its efficacy?

A4: Yes, several strategies can be employed:

  • Intermittent Dosing: Instead of continuous exposure, treating cells with this compound for a defined period followed by a "drug-free" recovery period can reduce cumulative toxicity.

  • Co-treatment with Cytoprotective Agents: The use of antioxidants like N-acetylcysteine (NAC) may help mitigate cytotoxicity caused by oxidative stress, which can be a side effect of some kinase inhibitors.[1][13]

Q5: What are the known downstream effects of this compound?

A5: While the direct targets of this compound are debated, observed downstream effects include a rapid decline in cyclin D1 protein levels, which is mediated by the ubiquitin-proteasome pathway.[2][7][10] This leads to a reduction in both total and phosphorylated retinoblastoma protein (RB) and subsequent cell cycle arrest.[7]

Troubleshooting Guides

Guide 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

This guide addresses the scenario where this compound induces significant cell death at concentrations reported to be effective in the literature.

Potential Cause & Solution:

  • Issue: Cell line is highly sensitive to this compound.

    • Solution: Perform a detailed dose-response and time-course experiment to determine the optimal sub-toxic concentration for your specific cell line. A protocol is provided below.

  • Issue: Cumulative toxicity from continuous exposure.

    • Solution: Implement an intermittent dosing schedule. This involves treating the cells for a specific period (e.g., 24-48 hours) followed by a wash-out and recovery period in drug-free medium. The cycle can be repeated as needed for the duration of the long-term experiment.

  • Issue: Oxidative stress contributing to cell death.

    • Solution: Co-incubate with an antioxidant. N-acetylcysteine (NAC) can be used to mitigate oxidative stress. It is important to first test the effect of NAC alone on your cells and to ensure it does not interfere with the intended experimental outcome.

Experimental Protocols

Protocol 1: Determining the Optimal Sub-Toxic Concentration of this compound for Long-Term Experiments

Objective: To identify the highest concentration of this compound that can be tolerated by the cells over a prolonged period without significant loss of viability, while still eliciting the desired biological effect.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment.

  • Drug Dilution: Prepare a series of this compound concentrations. A broad range is recommended for the initial experiment (e.g., 0.1 µM to 50 µM). Include a vehicle-only control (e.g., DMSO).

  • Treatment: Treat the cells with the different concentrations of this compound.

  • Time Points: Assess cell viability at multiple time points that are relevant to your planned long-term experiment (e.g., 24h, 48h, 72h, 96h, and 7 days).

  • Viability Assay: Use a suitable cell viability assay. For endpoint assays like MTT or MTS, a separate plate will be needed for each time point.[14] Real-time viability assays, such as those measuring ATP levels, allow for continuous monitoring of the same plate.[15]

  • Data Analysis: Plot cell viability against this compound concentration for each time point. The optimal sub-toxic concentration will be the highest concentration that maintains a high level of cell viability (e.g., >80%) throughout the experiment while still showing a measurable effect on your target of interest (e.g., inhibition of proliferation, target phosphorylation).

Protocol 2: Intermittent Dosing of this compound

Objective: To reduce the cumulative toxicity of this compound in long-term experiments.

Methodology:

  • Determine Optimal Concentration: First, determine the effective concentration of this compound from a short-term experiment (e.g., 48-72 hours).

  • Treatment and Recovery Cycles:

    • Treat cells with the determined concentration of this compound for a set period (e.g., 24 hours).

    • After the treatment period, gently wash the cells with sterile PBS and replace the medium with fresh, drug-free medium.

    • Allow the cells to recover for a specific period (e.g., 24-48 hours). The duration of the recovery period should be determined empirically, allowing cells to resume proliferation without losing the effect of the inhibitor.[16][17]

    • Repeat the treatment and recovery cycles for the duration of the long-term experiment.

  • Monitoring: Monitor cell viability and the biological endpoint of interest throughout the experiment to ensure the intermittent dosing strategy is effective.

Protocol 3: Co-incubation with N-acetylcysteine (NAC)

Objective: To mitigate this compound-induced cytotoxicity potentially caused by oxidative stress.

Methodology:

  • NAC Titration: Before combining with this compound, determine a non-toxic concentration of NAC for your cell line (typically in the range of 1-10 mM).

  • Pre-treatment: Pre-incubate the cells with the determined concentration of NAC for 1-2 hours before adding this compound.

  • Co-treatment: Add this compound at the desired concentration to the NAC-containing medium.

  • Controls: Include wells with this compound alone, NAC alone, and vehicle only.

  • Assessment: Measure cell viability at your desired time points. A significant increase in viability in the co-treated wells compared to this compound alone suggests that oxidative stress contributes to its cytotoxicity and that NAC can be a protective agent.

Data Presentation

Table 1: Reported IC50 and Effective Concentrations of this compound

Target/EffectIC50/Effective ConcentrationCell Line(s)Incubation TimeReference
ATM/ATR Kinase Inhibition~200 nMNot specifiedNot specified[1][2]
Inhibition of ProliferationSignificant at ≥ 2.5 µMMCF-7, T47D, MDA-MB436, LNCaP, HCT116, BALB/c 3T348 hours[10]
Loss of Cyclin D15 - 20 µMMCF-7, T47D4 - 6 hours[10]
Cell Death in Senescent Cells~60% death at 30 µMMCF-724 hours[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis prep_cells Seed Cells treat Add this compound to Cells prep_cells->treat prep_drug Prepare this compound Dilutions prep_drug->treat incubate Incubate for Extended Period (e.g., 7 days) treat->incubate monitor Assess Viability at Multiple Timepoints (24h, 48h, 72h, etc.) incubate->monitor Periodic Measurement analyze Plot Viability vs. Concentration monitor->analyze determine Determine Optimal Sub-Toxic Concentration analyze->determine

Caption: Workflow for Determining Optimal Sub-Toxic Concentration.

signaling_pathway This compound This compound ATM_ATR ATM / ATR Kinases (Controversial Target) This compound->ATM_ATR Inhibition (?) CyclinD1 Cyclin D1 This compound->CyclinD1 Promotes Degradation DDR DNA Damage Response ATM_ATR->DDR Activation RB Retinoblastoma Protein (RB) CyclinD1->RB Phosphorylates Ub_Proteasome Ubiquitin-Proteasome System Ub_Proteasome->CyclinD1 Degrades pRB Phosphorylated RB (pRB) CellCycle Cell Cycle Progression (G1/S Transition) pRB->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Proposed Signaling Pathways Affected by this compound.

References

Technical Support Center: Overcoming Resistance to CGK733 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the compound CGK733 in cancer cell lines. Given the evolving understanding of this compound's mechanism of action, this guide addresses both its historical context as a putative ATM/ATR inhibitor and the recent discovery of its primary target, Adenine Nucleotide Translocator 2 (ANT2).

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of this compound's mechanism of action?

A1: Initially, this compound was reported as a potent inhibitor of ATM and ATR kinases, proteins involved in the DNA damage response. However, the seminal paper making this claim was retracted due to data fabrication. Subsequent studies have yielded conflicting results regarding its efficacy as an ATM/ATR inhibitor in various cell lines.

More recently, a 2025 preprint identified Adenine Nucleotide Translocator 2 (ANT2) as the primary molecular target of this compound. This finding suggests that this compound's anti-proliferative effects are mainly due to the modulation of mitochondrial function and protein translation. Specifically, this compound is thought to block the export of ATP from mitochondria, leading to a shift towards glycolysis, inactivation of the mTOR pathway, and a mild activation of the integrated stress response (ISR).

Q2: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the possible reasons?

A2: Acquired resistance to a compound like this compound can arise from several molecular changes within the cancer cells. Based on its primary target ANT2, likely mechanisms of resistance include:

  • Upregulation of ANT2 expression: Cells may increase the production of the ANT2 protein to counteract the inhibitory effect of this compound.

  • Metabolic reprogramming: Cancer cells might adapt their metabolic pathways to become less dependent on mitochondrial ATP export. This could involve enhancing glycolysis or utilizing alternative energy sources.

  • Alterations in downstream signaling: Changes in pathways affected by ANT2 inhibition, such as the PI3K/Akt/mTOR pathway, could confer resistance. For instance, constitutive activation of Akt could bypass the effects of mTOR inhibition by this compound.

  • Increased drug efflux: Cells may upregulate the expression of multidrug resistance transporters (e.g., P-glycoprotein) that actively pump this compound out of the cell.

  • Mutations in the ANT2 gene: While less common for non-covalent inhibitors, mutations in the drug-binding site of ANT2 could prevent this compound from interacting with its target.

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: The most direct way to confirm resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a clear indication of resistance. This is typically measured using a cell viability assay like the MTT or CellTiter-Glo assay.

Troubleshooting Guides

Issue 1: Decreased or Loss of this compound Efficacy

If you observe a diminished or complete loss of response to this compound in your experiments, follow these troubleshooting steps:

Troubleshooting Decision Tree

G start Start: Decreased this compound Efficacy check_compound Verify this compound Integrity start->check_compound check_cells Assess Cell Line Health & Identity check_compound->check_cells Compound OK compound_issue Prepare fresh stock solution. Verify storage conditions. check_compound->compound_issue Issue Found confirm_resistance Perform Dose-Response Assay (IC50) check_cells->confirm_resistance Cells Healthy cell_issue Check for contamination. Perform cell line authentication. Use lower passage number. check_cells->cell_issue Issue Found investigate_mechanism Investigate Resistance Mechanism confirm_resistance->investigate_mechanism Resistance Confirmed (IC50 Increased) no_resistance Re-evaluate experimental setup. Check assay parameters. confirm_resistance->no_resistance No Significant IC50 Change overcome_resistance Implement Strategies to Overcome Resistance investigate_mechanism->overcome_resistance

Caption: Troubleshooting workflow for decreased this compound efficacy.

Step-by-Step Troubleshooting:

  • Verify Compound Integrity:

    • Question: Is my stock solution of this compound still active?

    • Action: Prepare a fresh stock solution of this compound from a new vial, if possible. Ensure it has been stored correctly (typically at -20°C or -80°C, protected from light). Test the new stock on a sensitive control cell line to confirm its activity.

  • Assess Cell Line Health and Identity:

    • Question: Are my cells healthy and the correct cell line?

    • Action: Check for signs of microbial contamination. It is also crucial to perform cell line authentication (e.g., by STR profiling) to ensure you are working with the correct cell line. Use cells from a low-passage number to avoid phenotypic drift.

  • Confirm Resistance with a Dose-Response Assay:

    • Question: Is the observed lack of response due to true biological resistance?

    • Action: As detailed in the FAQs, perform a cell viability assay with a range of this compound concentrations on both the parental and suspected resistant cell lines. A rightward shift in the dose-response curve and a significantly higher IC50 for the suspected resistant line will confirm resistance.

Issue 2: Overcoming Confirmed this compound Resistance

Once resistance is confirmed, the following strategies, based on the known mechanisms of ANT2, can be employed.

Strategies to Overcome this compound Resistance:

StrategyRationaleExperimental Approach
Combination Therapy with Glycolysis Inhibitors This compound forces a reliance on glycolysis. Targeting this pathway simultaneously may lead to synthetic lethality.Combine this compound with a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) and assess cell viability.
Combination with mTOR Inhibitors This compound can inactivate the mTOR pathway. Resistant cells might have reactivated this pathway.Co-treat with an mTOR inhibitor (e.g., rapamycin or a more potent rapalog) and this compound.
Targeting the PI3K/Akt Pathway The PI3K/Akt pathway is upstream of mTOR and is often hyperactivated in cancer, contributing to resistance.Use a PI3K or Akt inhibitor in combination with this compound to block this survival signaling.
Inducing Oxidative Stress ANT2 inhibition can disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS). Further increasing ROS may overwhelm the cell's antioxidant capacity.Combine this compound with a pro-oxidant agent (e.g., auranofin) and measure cell death.
Inhibition of Drug Efflux Pumps If resistance is due to increased drug efflux.Co-administer this compound with a known inhibitor of ABC transporters, such as verapamil or tariquidar.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of the drug.

Experimental Workflow for Developing a Resistant Cell Line

G start Start: Parental Cell Line ic50 Determine Parental IC50 of this compound start->ic50 treat_low Treat with low concentration (e.g., IC20 - IC30) ic50->treat_low culture Culture until stable growth treat_low->culture increase_conc Gradually increase this compound concentration culture->increase_conc repeat Repeat culture and concentration increase cycles increase_conc->repeat repeat->culture validate Validate Resistance (IC50, molecular markers) repeat->validate Stable growth at high concentration resistant_line Established Resistant Cell Line validate->resistant_line

Caption: Stepwise workflow for generating a drug-resistant cell line.

Methodology:

  • Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response assay to determine the IC50 of this compound.

  • Initial Treatment: Begin by culturing the parental cells in media containing a low concentration of this compound (e.g., the IC20 or IC30).

  • Culture and Passage: Maintain the cells in the drug-containing medium, passaging them as they reach confluence. Initially, you may observe significant cell death. The surviving cells will eventually repopulate the culture vessel.

  • Escalate the Concentration: Once the cells are growing stably at the current drug concentration, increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).

  • Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each stable concentration step.

  • Validation of Resistance: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), confirm the resistance by:

    • Performing a dose-response assay to determine the new, higher IC50.

    • Assessing the stability of the resistant phenotype by culturing the cells in drug-free medium for several passages and then re-determining the IC50.

    • Characterizing molecular changes (e.g., expression levels of ANT2, p-Akt, etc.) via Western blot or qPCR.

Protocol 2: Characterizing the Mechanism of Resistance

1. Western Blot Analysis of Key Signaling Proteins:

  • Objective: To determine if resistance is associated with changes in ANT2 expression or downstream signaling pathways.

  • Procedure:

    • Lyse parental and this compound-resistant cells.

    • Quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against ANT2, phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Expected Outcome: Resistant cells may show increased levels of ANT2 and/or hyperactivation of the Akt/mTOR pathway (i.e., higher ratios of phosphorylated to total protein).

2. ATP Measurement Assay:

  • Objective: To assess if resistant cells have altered their ATP production or export.

  • Procedure:

    • Plate parental and resistant cells at the same density.

    • Treat with this compound or vehicle control for a specified time.

    • Measure intracellular ATP levels using a commercial kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Expected Outcome: Resistant cells might maintain higher intracellular ATP levels in the presence of this compound compared to sensitive cells, suggesting a compensatory mechanism.

Signaling Pathways

ANT2-Mediated Signaling and the Integrated Stress Response

This compound, by inhibiting ANT2, blocks the export of ATP from the mitochondria. This leads to a decrease in cytoplasmic ATP, which in turn can inactivate the mTOR signaling pathway. The cellular stress caused by mitochondrial dysfunction can also lead to the phosphorylation of eIF2α, a key event in the Integrated Stress Response (ISR). Phosphorylated eIF2α globally inhibits protein synthesis but selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in stress adaptation.

G cluster_mito Mitochondrion cluster_cyto Cytoplasm ATP_mito ATP ANT2 ANT2 ATP_mito->ANT2 ATP_cyto ATP ANT2->ATP_cyto ATP Export eIF2a eIF2α ANT2->eIF2a Mitochondrial Stress mTOR mTOR Pathway ATP_cyto->mTOR Activates Protein_Synth_Global Global Protein Synthesis mTOR->Protein_Synth_Global Promotes p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation (Stress) p_eIF2a->Protein_Synth_Global Inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes Stress_Response Stress Response Genes ATF4->Stress_Response Upregulates This compound This compound This compound->ANT2 Inhibits

Caption: this compound inhibits ANT2, leading to mTOR inactivation and ISR activation.

Technical Support Center: Ensuring Complete Inhibition of ATR with CGK733

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CGK733. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound as an ATR inhibitor in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action and IC50 of this compound?

This compound was initially identified as a potent and selective inhibitor of both Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, with a reported IC50 of approximately 200 nM[1][2]. It has been used in numerous studies to investigate the roles of these kinases in DNA damage response and cell cycle control.

Q2: Are there conflicting reports about the efficacy of this compound as an ATR inhibitor?

Yes, there is significant conflicting evidence in the scientific literature. While many sources market and describe this compound as a potent ATM/ATR inhibitor, a 2011 study published in DNA Repair reported that this compound did not inhibit ATM or ATR kinase activity in H460 human lung cancer cells at a concentration of 10 µM[3][4]. This is a critical consideration for any experiment using this compound. The original manuscript that first reported this compound as a selective ATM and ATR inhibitor was also retracted[3].

Q3: What are the known off-target effects of this compound?

Several studies have reported effects of this compound that may be independent of ATR inhibition. Notably, this compound has been shown to suppress cyclin D1 levels, leading to an inhibition of cell proliferation[5][6]. This effect was observed in multiple cancer cell lines at concentrations similar to those used for ATR inhibition studies[5]. Therefore, it is crucial to consider that observed phenotypes may be due to these off-target effects.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO, with stock solutions of up to 100 mM being reported. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 1 year[2]. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using this compound and provides steps to diagnose and resolve them.

Problem Possible Cause Recommended Solution
Incomplete or no inhibition of ATR activity observed. 1. Ineffective ATR inhibition by this compound in your specific cell line or experimental conditions. As noted, some studies show a lack of ATR inhibition[3][4].2. Suboptimal concentration of this compound. 3. Degradation of the compound. 1. Validate ATR inhibition in your system. Use the Western Blot protocol below to check the phosphorylation status of ATR substrates like Chk1 (Ser345)[3].2. Perform a dose-response experiment. Test a range of this compound concentrations (e.g., 1 µM to 20 µM) to determine the optimal concentration for your cell line.3. Use a fresh stock of this compound. Ensure proper storage and handling to prevent degradation.
Observed phenotype (e.g., decreased cell proliferation) may be due to off-target effects. This compound is known to affect cyclin D1 levels and cell proliferation, potentially independent of ATR inhibition[5][6].1. Use a more specific and validated ATR inhibitor as a positive control. Compounds like VE-821, VE-822, or AZD6738 are newer and more specific ATR inhibitors.2. Perform control experiments. Measure cyclin D1 levels by Western blot to assess if the observed phenotype correlates with changes in this protein.3. Use genetic approaches. If possible, use siRNA or shRNA to knockdown ATR and compare the phenotype to that observed with this compound treatment.
Compound precipitation in culture media. This compound has poor solubility in aqueous solutions.1. Prepare a high-concentration stock solution in DMSO. 2. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls. 3. Add the this compound stock solution to the medium with vigorous mixing.

Quantitative Data Summary

The following table summarizes the reported concentrations and effects of this compound in various cell lines.

Cell LineConcentration RangeObserved EffectReference
MCF-7 (Breast Cancer)5-20 µMInhibition of proliferation, loss of cyclin D1[5]
T47D (Breast Cancer)10-20 µMLoss of cyclin D1[5]
MDA-MB-436 (Breast Cancer)2.5-20 µMInhibition of proliferation[1]
LNCaP (Prostate Cancer)2.5-20 µMInhibition of proliferation[1]
HCT116 (Colon Cancer)2.5-20 µMInhibition of proliferation[1]
BALB/c 3T3 (Mouse Fibroblast)2.5-20 µMInhibition of proliferation[1]
H460 (Lung Cancer)10 µMNo inhibition of ATM/ATR kinase activity[3][4]

Experimental Protocols

Protocol 1: Validation of ATR Inhibition by Western Blot

This protocol allows for the assessment of ATR kinase activity by measuring the phosphorylation of its downstream target, Chk1, at serine 345.

Materials:

  • Cell line of interest

  • This compound

  • DNA damaging agent (e.g., Hydroxyurea (HU) or UV radiation)

  • Positive control ATR inhibitor (e.g., VE-821)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1 (total), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Pre-treat cells with this compound at the desired concentration (and positive/negative controls) for 1-2 hours.

  • Induce DNA damage. For example, treat cells with 2 mM HU for 4 hours or expose them to 10 J/m² UV radiation and allow to recover for 1-2 hours.

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate.

  • Analysis: A decrease in the ratio of phospho-Chk1 (Ser345) to total Chk1 in the presence of this compound following DNA damage indicates inhibition of ATR activity.

Protocol 2: Immunofluorescence Staining for γH2AX Foci

This protocol can be used to visualize DNA double-strand breaks, which can be an indirect indicator of ATR inhibition leading to replication fork collapse.

Materials:

  • Cells grown on coverslips

  • This compound

  • DNA damaging agent (e.g., Hydroxyurea)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere.

  • Treat cells with this compound and a DNA damaging agent as described in the Western blot protocol.

  • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Wash with PBS and block with blocking buffer for 1 hour.

  • Incubate with anti-γH2AX primary antibody in blocking buffer overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on microscope slides.

  • Analysis: Image the cells using a fluorescence microscope. An increase in the number and intensity of γH2AX foci can indicate increased DNA damage resulting from ATR inhibition.

Visualizations

ATR_Signaling_Pathway cluster_damage DNA Damage / Replication Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors cluster_inhibitor Inhibition DNA_Damage DNA Damage (e.g., UV, HU) ssDNA Single-Strand DNA (ssDNA) DNA_Damage->ssDNA RPA RPA 9-1-1_Complex 9-1-1 Complex ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates Fork_Stabilization Replication Fork Stabilization ATR->Fork_Stabilization promotes DNA_Repair DNA Repair ATR->DNA_Repair promotes ATRIP ATRIP ATRIP->ATR complexes with RPA->ATRIP recruits TopBP1 TopBP1 9-1-1_Complex->TopBP1 recruits TopBP1->ATR activates p_Chk1 p-Chk1 (Ser345) Chk1->p_Chk1 CDC25 CDC25 p_Chk1->CDC25 phosphorylates p_CDC25 p-CDC25 (inactive) CDC25->p_CDC25 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) p_CDC25->Cell_Cycle_Arrest leads to This compound This compound This compound->ATR inhibits? Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Assessment cluster_conclusion Conclusion Start Seed Cells Pre_treatment Pre-treat with this compound (or controls) Start->Pre_treatment Damage Induce DNA Damage (e.g., HU, UV) Pre_treatment->Damage Harvest Harvest Cells Damage->Harvest Western Western Blot (p-Chk1/Total Chk1) Harvest->Western IF Immunofluorescence (γH2AX foci) Harvest->IF Inhibition_Confirmed ATR Inhibition Confirmed? Western->Inhibition_Confirmed IF->Inhibition_Confirmed Yes Yes: Proceed with interpreting results as ATR-dependent. Inhibition_Confirmed->Yes Yes No No: Consider alternative mechanisms or off-target effects. Inhibition_Confirmed->No No

References

Technical Support Center: Determining CGK733 IC50 with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the IC50 of CGK733 using various cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that has been reported to target the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which are central to the DNA damage response pathway.[1][2][3] By inhibiting ATM and ATR, this compound can suppress the cell cycle and inhibit cell proliferation.[1][3] Some studies suggest that this compound induces the loss of cyclin D1, a key regulator of the cell cycle, through a ubiquitin-dependent proteasomal degradation pathway.[1][2] However, it's worth noting that some research has questioned the specificity of this compound as a direct ATM/ATR inhibitor in certain cell lines.[4]

Q2: Which cell viability assays are recommended for determining the IC50 of this compound?

Several assays are suitable for determining the IC50 of this compound. The choice of assay depends on the specific research question and the expected mechanism of cell death. Commonly used assays include:

  • Metabolic Assays (MTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6] They are high-throughput and cost-effective for screening a range of this compound concentrations.

  • Apoptosis Assays (Annexin V/PI Staining): This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[7] It is useful for understanding if this compound induces apoptosis.

Q3: What is a typical concentration range for this compound in cell viability experiments?

Based on published studies, the effective concentration of this compound can vary depending on the cell line. A broad range to consider for initial experiments is 0.5 µM to 50 µM.[1][2] It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.

Troubleshooting Guides

Problem 1: High variability between replicate wells in my MTT/WST-1 assay.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Mix the cell suspension between plating each replicate. Avoid seeding cells in the outer wells of a 96-well plate, as these are prone to evaporation ("edge effect"). Fill the outer wells with sterile PBS or media.

  • Possible Cause: Incomplete dissolution of formazan crystals (MTT assay).

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure the plate is shaken thoroughly on an orbital shaker for at least 15 minutes to completely dissolve the formazan crystals.[6] Pipetting up and down can also help.

  • Possible Cause: Contamination.

    • Solution: Visually inspect the wells under a microscope for any signs of bacterial or fungal contamination before adding the assay reagent.

Problem 2: My IC50 value for this compound seems much higher/lower than reported values.

  • Possible Cause: Different cell line sensitivity.

    • Solution: IC50 values are highly dependent on the cell line used. Different cancer cell lines can exhibit varying sensitivities to the same compound.[1] Ensure you are comparing your results to studies using a similar cell model.

  • Possible Cause: Incorrect incubation time.

    • Solution: The incubation time with this compound can significantly impact the IC50 value. A common incubation period is 48 hours.[1][2] If you are using a shorter or longer time, this will affect the outcome. It is advisable to perform a time-course experiment to determine the optimal incubation time.

  • Possible Cause: Issues with this compound stock solution.

    • Solution: Ensure your this compound stock solution is prepared correctly and stored properly to maintain its activity. Prepare fresh dilutions for each experiment from a concentrated stock stored at -20°C or -80°C.[8]

Problem 3: In my Annexin V/PI assay, I see a large population of necrotic cells (Annexin V+/PI+) even at low this compound concentrations.

  • Possible Cause: Harsh cell handling.

    • Solution: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to an increase in necrotic cells. Be gentle during cell harvesting and washing steps.

  • Possible Cause: Compound-induced necrosis.

    • Solution: While often associated with apoptosis, high concentrations of some compounds can induce necrosis. Consider analyzing earlier time points to capture the initial apoptotic events before widespread necrosis occurs.

  • Possible Cause: Compensation issues in flow cytometry.

    • Solution: Ensure proper compensation is set up between the FITC (Annexin V) and PI channels using single-stained controls to avoid spectral overlap, which can lead to inaccurate population gating.

Experimental Protocols

Detailed Methodologies for Key Experiments

1. MTT Assay for Cell Viability

This protocol is adapted for determining the IC50 of a compound on adherent cells.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[9]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. It is common to perform a 1:3 or 1:4 serial dilution.[10]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[9]

    • Incubate for the desired time period (e.g., 48 hours).[1]

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control and plot the dose-response curve to determine the IC50.[11]

2. WST-1 Assay for Cell Viability

This protocol offers a simpler alternative to the MTT assay as the formazan product is water-soluble.

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[5][12]

    • Incubate the plate for 0.5-4 hours at 37°C.[5] The optimal incubation time should be determined empirically for your cell type.

    • Gently shake the plate for 1 minute.[12]

  • Data Acquisition:

    • Measure the absorbance between 420-480 nm.[12]

    • Calculate the percentage of cell viability and determine the IC50 as described for the MTT assay.

3. Annexin V/PI Staining for Apoptosis

This flow cytometry-based protocol allows for the differentiation of apoptotic and necrotic cells.

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

    • Harvest the cells, including any floating cells in the supernatant, by trypsinization followed by centrifugation.[13]

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • The cell populations will be distinguished as follows:

      • Live cells: Annexin V- / PI-

      • Early apoptotic cells: Annexin V+ / PI-

      • Late apoptotic/necrotic cells: Annexin V+ / PI+

      • Necrotic cells: Annexin V- / PI+

Quantitative Data Summary

ParameterMTT AssayWST-1 AssayAnnexin V/PI Assay
Principle Metabolic activity (mitochondrial dehydrogenase)Metabolic activity (mitochondrial dehydrogenase)Phosphatidylserine externalization and membrane integrity
Detection Colorimetric (endpoint)Colorimetric (kinetic)Flow Cytometry
Wavelength 570 nm420-480 nmFITC/PI channels
Incubation (Reagent) 2-4 hours0.5-4 hours[5]15-20 minutes
Throughput HighHighLow to Medium
CompoundReported IC50Cell Line(s)Reference
This compound~200 nM (for ATM/ATR kinases)In vitro kinase assay[2]
This compoundSignificant proliferation inhibition at 2.5 µMMCF-7, T47D, MDA-MB436, LNCaP, HCT116[1]

Visualizations

CGK733_Signaling_Pathway cluster_0 DNA Damage cluster_1 ATM/ATR Kinase Activation cluster_2 This compound Inhibition cluster_3 Downstream Effects DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates CyclinD1 Cyclin D1 ATM_ATR->CyclinD1 regulates This compound This compound This compound->ATM_ATR inhibits This compound->CyclinD1 promotes degradation of Proliferation Cell Proliferation CyclinD1->Proliferation promotes Proteasome Ubiquitin-Proteasome Degradation CyclinD1->Proteasome Proteasome->Proliferation inhibits

Caption: this compound signaling pathway.

Experimental_Workflow_IC50 Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate (24h) for attachment Cell_Seeding->Incubation1 Treatment Treat with Serial Dilutions of this compound Incubation1->Treatment Incubation2 Incubate (e.g., 48h) Treatment->Incubation2 Assay Perform Cell Viability Assay (MTT or WST-1) Incubation2->Assay Measurement Measure Absorbance Assay->Measurement Analysis Data Analysis: - Normalize to Control - Plot Dose-Response Curve - Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: IC50 determination workflow.

References

Technical Support Center: Managing the Reversibility of CGK733's Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reversibility of effects induced by the compound CGK733. Given the complex and debated mechanism of action of this compound, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate reproducible and well-controlled experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known effect of this compound and is it reversible?

A1: this compound has been reported to induce non-apoptotic cell death and stimulate reversible calcium sequestration in vesicles in pancreatic cancer cells.[1][2] A key finding is that these effects, including the observed vesiculation, can be reversed within 4 hours after the removal of the compound from the cell culture medium.[1]

Q2: What is the debated mechanism of action of this compound?

A2: this compound was initially reported as a potent and selective inhibitor of ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, with an IC50 of approximately 200 nM for both.[3][4] However, the foundational study that made these claims was later retracted due to data fabrication.[4][5] Subsequent studies have yielded conflicting results, with some continuing to reference its ATM/ATR inhibitory activity, while other research suggests it does not inhibit these kinases in certain cell lines.[6][7] It is crucial for researchers to be aware of this controversy when designing experiments and interpreting data.

Q3: What are the other reported cellular effects of this compound?

A3: Beyond its debated effects on ATM/ATR, this compound has been shown to:

  • Induce the loss of cyclin D1 through the ubiquitin-dependent proteasomal degradation pathway.[4][8]

  • Inhibit the proliferation of various cancer cell lines as well as non-transformed cells.[3][4]

  • Trigger endoplasmic reticulum (ER) stress, activating the PERK/CHOP signaling pathway.[1][2]

  • Bind to adenine nucleotide translocator 2 (ANT2), modulating mitochondrial function.[9]

Q4: How can I confirm the reversibility of this compound's effects in my specific cell line?

A4: To confirm the reversibility of this compound's effects, a washout experiment is essential. This involves treating the cells with this compound for a specific duration, followed by its removal and replacement with fresh medium. The recovery of the cellular phenotype or molecular markers should then be monitored over time. A detailed protocol for a washout experiment is provided in the "Experimental Protocols" section.

Q5: What are the potential off-target effects of this compound that I should be aware of?

A5: Given the controversy surrounding its primary target, it is possible that some of the observed effects of this compound are due to off-target activities.[4][10] Researchers should consider the possibility of off-target effects influencing their experimental outcomes and include appropriate controls to mitigate this.[11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no reversal of this compound's effects after washout. Incomplete removal of the compound.Ensure a thorough washout procedure with multiple washes using fresh, pre-warmed media. Increase the number of washes if necessary.
Cell type-dependent irreversible effects.The reversibility of this compound's effects may be cell-type specific. It is important to establish the reversibility window for your specific cell line. Consider that at higher concentrations or with prolonged exposure, this compound can induce cell death, which is an irreversible outcome.[3]
Degradation or instability of this compound in solution.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately.[3] Avoid repeated freeze-thaw cycles.
High levels of cell death observed even at low concentrations. Cell line is particularly sensitive to this compound.Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.[3]
Off-target toxicity.Consider that the observed cytotoxicity may be due to off-target effects.[4] It is advisable to use the lowest effective concentration and shortest treatment duration possible to minimize such effects.
Variability in experimental results. Inconsistent experimental conditions.Standardize all experimental parameters, including cell seeding density, treatment duration, washout procedure, and time points for analysis.
Issues with this compound compound quality.Purchase this compound from a reputable supplier and obtain a certificate of analysis to ensure its purity and identity.

Quantitative Data Summary

Table 1: Inhibitory Concentrations and Cellular Effects of this compound

ParameterValueCell Line(s)Reference
IC50 for ATM/ATR Inhibition (Debated) ~200 nMNot specified in all sources[3][4]
Concentration for Cyclin D1 Loss 5 - 20 µMMCF-7, T47D[4]
Concentration for Proliferation Inhibition 2.5 - 40 µMVarious cancer and non-transformed cell lines[3][4]
Concentration for Vesicular Calcium Sequestration 20 µMPK59 (pancreatic cancer)[1]
Time for Reversal of Vesiculation after Washout 4 hoursPK59 (pancreatic cancer)[1]

Experimental Protocols

Protocol 1: Assessing the Reversibility of this compound-Induced Phenotypes (e.g., Vesiculation)

Objective: To determine if the cellular phenotype induced by this compound is reversible upon its removal.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Microscope for live-cell imaging

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 20 µM) for a specific duration (e.g., 12 hours).[1] Include a vehicle control (DMSO) treated well.

  • At the end of the treatment period, observe and document the cellular phenotype (e.g., presence of vesicles) using a microscope.

  • Washout Procedure: a. Aspirate the medium containing this compound. b. Wash the cells twice with pre-warmed, sterile PBS. c. Add fresh, pre-warmed complete culture medium to the cells.

  • Incubate the cells in the this compound-free medium.

  • Monitor the cells at different time points after washout (e.g., 1, 2, 4, 8, and 24 hours) and document any changes in the cellular phenotype.[1]

  • Compare the phenotype of the washout cells to the continuously treated and vehicle control cells.

Protocol 2: Monitoring the Reversal of Molecular Markers by Western Blotting

Objective: To assess the recovery of a specific molecular marker (e.g., Cyclin D1 levels) after this compound treatment and washout.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • PBS, sterile

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-Cyclin D1)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Follow steps 1-4 of Protocol 1 to treat cells with this compound and perform the washout.

  • At various time points after washout (e.g., 0, 2, 4, 6, 8, 24 hours), lyse the cells from different treatment groups (vehicle control, continuous this compound, and washout time points).

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE to separate the proteins.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the relative protein levels at each time point.

Visualizations

G cluster_0 This compound Treatment cluster_1 Cellular Effects This compound This compound ATM_ATR ATM/ATR (Debated Target) This compound->ATM_ATR Inhibition? PERK PERK This compound->PERK Activation ANT2 ANT2 (Mitochondria) This compound->ANT2 Binding Proteasome Ubiquitin-Proteasome System This compound->Proteasome Modulation? DNA_Damage_Response DNA Damage Response ATM_ATR->DNA_Damage_Response Inhibition? ER_Stress ER Stress PERK->ER_Stress Induction Mitochondrial_Function Mitochondrial Function ANT2->Mitochondrial_Function Modulation CyclinD1_Degradation Cyclin D1 Degradation Proteasome->CyclinD1_Degradation Enhancement Vesicular_Ca_Sequestration Vesicular Ca2+ Sequestration ER_Stress->Vesicular_Ca_Sequestration Leads to Cell_Proliferation Cell Proliferation CyclinD1_Degradation->Cell_Proliferation Inhibition Vesicular_Ca_Sequestration->Cell_Proliferation Inhibition

Caption: Proposed signaling pathways affected by this compound.

G start Start: Seed Cells treat Treat with this compound (and Vehicle Control) start->treat observe_treat Observe & Document Phenotype (Treated) treat->observe_treat washout Washout Procedure: 1. Aspirate Medium 2. Wash with PBS (2x) 3. Add Fresh Medium observe_treat->washout incubate_washout Incubate in This compound-Free Medium washout->incubate_washout observe_washout Observe & Document Phenotype (Washout) at Time Points (t1, t2, t3...) incubate_washout->observe_washout analyze Analyze & Compare Phenotypes: - Vehicle Control - Continuously Treated - Washout Time Points observe_washout->analyze end End analyze->end

Caption: Experimental workflow for assessing the reversibility of this compound's effects.

G issue Issue: Inconsistent/No Reversal of Effects cause1 Incomplete Washout? issue->cause1 cause2 Irreversible Effect in Cell Line? issue->cause2 cause3 Compound Degradation? issue->cause3 solution1 Solution: Increase number of washes with pre-warmed medium. cause1->solution1 solution2 Solution: Establish reversibility window. Consider dose and duration. cause2->solution2 solution3 Solution: Use fresh stock solutions. Store properly. cause3->solution3

Caption: Troubleshooting logic for inconsistent reversibility of this compound's effects.

References

Validation & Comparative

A Head-to-Head Comparison of CGK733 and KU-55933 for ATM Inhibition in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, neurobiology, and DNA damage response, the selection of a potent and specific ATM kinase inhibitor is critical. This guide provides a comprehensive comparison of two widely cited small molecules: CGK733 and KU-55933. While both have been used to probe the function of Ataxia Telangiectasia Mutated (ATM) kinase, a pivotal regulator of the DNA damage response, their mechanisms and specificity profiles exhibit significant differences.

This comparison synthesizes experimental data to clarify their distinct properties, addressing the ongoing scientific debate surrounding the primary target of this compound.

Executive Summary

KU-55933 stands as a well-validated, potent, and highly selective ATP-competitive inhibitor of ATM kinase.[1][2][3][4][5] In contrast, the role of this compound as a direct ATM inhibitor is contested.[6][7] Initial reports identifying it as a potent ATM/ATR inhibitor have been challenged by studies demonstrating a lack of direct inhibition of ATM/ATR kinase activity in cellular assays.[6][7] Evidence suggests that the observed cellular effects of this compound may arise from off-target activities, including modulation of mitochondrial function and induction of endoplasmic reticulum (ER) stress.

Quantitative Performance Metrics

The following table summarizes the key quantitative data for this compound and KU-55933, highlighting the differences in their reported potencies and specificities.

ParameterThis compoundKU-55933
Target(s) Initially reported as ATM/ATR; later studies suggest off-targetsATM
IC50 (ATM, cell-free) ~200 nM (disputed)12.9 nM[2][4][8]
Ki (ATM) Not consistently reported2.2 nM[2][3][4]
Cellular IC50 (p-ATM) 10 µM failed to inhibit p-ATM (S1981)[6]~300 nM (for p53 Ser15 phosphorylation)[2][8]
Selectivity Questionable; reported off-targets include ANT2High selectivity over other PIKKs (e.g., >100-fold vs. DNA-PK, very high vs. ATR)[1][3][8]

Mechanism of Action and Specificity

KU-55933 is a highly specific, competitive inhibitor of ATM kinase.[1] It directly binds to the ATP-binding pocket of the ATM kinase domain, preventing the phosphorylation of downstream substrates crucial for the DNA damage response, such as p53 and Chk2.[2][8] Its high selectivity for ATM over other PI3K-like kinases (PIKKs) like ATR and DNA-PK makes it a reliable tool for studying ATM-specific signaling pathways.[1][3]

The mechanism of This compound , however, is less clear. While initially reported to inhibit both ATM and the related kinase ATR, a subsequent retraction of the original study and further research have cast doubt on this claim.[6][9] Studies have shown that this compound, at concentrations previously reported to inhibit ATM/ATR, fails to prevent the phosphorylation of direct ATM substrates like ATM itself (at Ser1981) and Chk2 in response to DNA damage.[6] More recent evidence suggests that the anti-proliferative and cell death-inducing effects of this compound may be attributable to off-target effects, such as binding to the adenine nucleotide translocator 2 (ANT2) to modulate mitochondrial function or inducing ER stress.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the information discussed, the following diagrams have been generated using the DOT language.

cluster_0 ATM Signaling Pathway cluster_1 Inhibitor Action DNA_DSB DNA Double-Strand Breaks ATM_inactive Inactive ATM Dimer DNA_DSB->ATM_inactive activates ATM_active Active ATM Monomer ATM_inactive->ATM_active autophosphorylation (S1981) p53 p53 ATM_active->p53 phosphorylates Chk2 Chk2 ATM_active->Chk2 phosphorylates DNARepair DNA Repair ATM_active->DNARepair CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Chk2->CellCycleArrest KU55933 KU-55933 KU55933->ATM_active inhibits This compound This compound (Contested) This compound->ATM_active reported to inhibit cluster_0 Experimental Workflow: ATM Inhibition Assay CellCulture 1. Cell Culture (e.g., H460, U2OS) InhibitorTreatment 2. Pre-treat with Inhibitor (KU-55933 or this compound) CellCulture->InhibitorTreatment DNADamage 3. Induce DNA Damage (e.g., Ionizing Radiation) InhibitorTreatment->DNADamage Lysis 4. Cell Lysis DNADamage->Lysis WesternBlot 5. Western Blot Lysis->WesternBlot Analysis 6. Analysis of p-ATM (S1981) & p-Chk2 (T68) WesternBlot->Analysis

References

The Cautionary Tale of CGK733 and a Guide to Validated ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in oncology and DNA damage response, the selection of potent and specific inhibitors is paramount. While the compound CGK733 was initially reported as a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response, this claim has been thoroughly debunked. The original research was retracted due to scientific fraud, and subsequent independent studies have demonstrated that this compound does not inhibit ATR or ATM kinase activity in cellular assays.[1][2][3]

This guide provides a comparative overview of genuine and well-validated ATR inhibitors, offering a reliable alternative for researchers. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.

The ATR Signaling Pathway in DNA Damage Response

ATR is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage and replication stress. Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and maintain genomic stability. The inhibition of ATR is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA Damage DNA Damage RPA_ssDNA RPA-ssDNA DNA Damage->RPA_ssDNA ATR ATR Chk1 Chk1 ATR->Chk1 p p53 p53 ATR->p53 p ATRIP ATRIP ATRIP->ATR RPA_ssDNA->ATRIP CDC25A CDC25A Chk1->CDC25A | DNA Repair DNA Repair Chk1->DNA Repair Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis CDC25A->Cell Cycle Arrest

ATR Signaling Pathway

Comparison of Validated ATR Inhibitors

Several potent and selective ATR inhibitors have been developed and extensively characterized. Below is a comparison of some of the most widely used compounds in research and clinical development.

CompoundIC50 (nM)Selectivity vs. ATMCellular Potency (Chk1 Phosphorylation Inhibition, nM)Key Features
VE-821 13>100-fold~50Highly selective. Widely used as a research tool.
Berzosertib (M6620, VE-822) 19>100-fold~100In clinical trials. Potent and selective.
Ceralasertib (AZD6738) 1>200-fold~70In clinical trials. High potency.
BAY 1895344 7.8>100-fold2.6In clinical trials. Potent and highly selective.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ATR inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of ATR.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human ATR protein, a peptide substrate (e.g., a Chk1-derived peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compound (e.g., VE-821) at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays that measure the remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Cellular ATR Inhibition

This assay assesses the ability of an inhibitor to block ATR activity within cells by measuring the phosphorylation of its downstream target, Chk1.

Western_Blot_Workflow A Cell Culture & Treatment B Induce DNA Damage (e.g., UV, Hydroxyurea) A->B C Add ATR Inhibitor B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Antibody Incubation (p-Chk1, Total Chk1, Loading Control) G->H I Detection & Imaging H->I J Data Analysis I->J

Western Blot Workflow

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., a human cancer cell line) and allow them to adhere. Treat the cells with the ATR inhibitor at various concentrations for a specified time (e.g., 1 hour).

  • Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., UV radiation or hydroxyurea) to activate the ATR pathway.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated Chk1 (e.g., at Ser345), total Chk1, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated Chk1 signal to total Chk1 and the loading control.

Cell Viability/Sensitization Assay

This assay measures the ability of an ATR inhibitor to enhance the cytotoxicity of DNA-damaging agents.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates.

  • Treatment: Treat the cells with the ATR inhibitor alone, the DNA-damaging agent (e.g., cisplatin or gemcitabine) alone, or a combination of both at various concentrations.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The synergistic effect of the combination treatment can be quantified using methods such as the Chou-Talalay method to calculate a combination index.

Conclusion

The story of this compound serves as a critical reminder of the importance of rigorous validation in scientific research. For investigators studying the DNA damage response, a number of well-characterized and potent ATR inhibitors are available. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, selectivity, and stage of development. By utilizing the validated alternatives and rigorous experimental protocols outlined in this guide, researchers can confidently and accurately probe the function of ATR in their models of interest.

References

Validating the Inhibitory Effect of CGK733 on ATM/ATR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate validation of kinase inhibitors is paramount. This guide provides a comparative analysis of CGK733, a compound initially reported as a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, with other established inhibitors. We present supporting experimental data, detailed protocols for validation, and a critical perspective on the controversy surrounding this compound's activity.

Introduction to ATM/ATR Signaling

ATM and ATR are crucial serine/threonine kinases that act as master regulators of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity.[1][2] ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA lesions, particularly those that cause replication stress.[1][2][3] Activation of these kinases triggers a cascade of phosphorylation events, leading to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[4][5] Given their central role in cell survival and proliferation, ATM and ATR are attractive targets for cancer therapy.

The this compound Controversy

This compound was initially identified as a potent dual inhibitor of ATM and ATR with a reported IC50 of approximately 200 nM for both kinases.[6][7] However, the seminal paper describing its discovery and remarkable anti-aging properties was later retracted due to data falsification.[8] This retraction cast significant doubt on the initial characterization of this compound as a specific ATM/ATR inhibitor.

Subsequent independent studies have yielded conflicting results. While some research continues to reference this compound as an ATM/ATR inhibitor, at least one study has reported that this compound does not inhibit either ATM or ATR kinase activity in H460 human lung cancer cells.[9][10][11] This controversy underscores the critical need for rigorous and independent validation of any reported kinase inhibitor.

Comparative Analysis of ATM/ATR Inhibitors

To provide a clear perspective, the following table summarizes the in vitro potency of this compound alongside a selection of well-characterized ATM and ATR inhibitors.

InhibitorTarget(s)IC50 (in vitro)Notes
This compound ATM/ATR (disputed)~200 nM[6][7]Initial findings retracted; subsequent studies show conflicting results.[8][9][10][11]
KU-55933 ATM12.9 nM[2][6][12]Highly selective for ATM over ATR and other PIKKs.[12][13]
KU-60019 ATM6.3 nM[14]An improved analog of KU-55933 with high selectivity.[14]
AZD0156 ATM0.58 nM[15]A potent and selective ATM inhibitor.[15]
AZD1390 ATM0.78 nM[15]A highly selective ATM inhibitor that can cross the blood-brain barrier.[15]
Caffeine ATM/ATR~0.2 mM (for ATM)[8]Non-selective and requires high concentrations for inhibition.[8][16][17]
AZD6738 (Ceralasertib) ATR1 nM[4][18]A potent and selective ATR inhibitor.[1][4][5][18][19]
VX-970 (Berzosertib/M6620) ATR19 nM (in cells)[14]A selective ATR inhibitor with demonstrated in vivo activity.[7][9][14][20][21][22]
VE-821 ATR26 nM[15]A highly potent and selective ATR inhibitor.[15]
Elimusertib (BAY-1895344) ATR7 nM[23]A very potent and highly selective ATR inhibitor.[23]

Experimental Protocols for Inhibitor Validation

Rigorous validation of a kinase inhibitor's activity and specificity is essential. Below are detailed protocols for key experiments to assess the inhibitory effect of compounds like this compound on the ATM/ATR signaling pathway.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ATM or ATR kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase (ATM or ATR), a suitable substrate (e.g., a p53-derived peptide), and the test inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Western Blotting for Downstream Targets

This method assesses the inhibition of ATM/ATR activity within a cellular context by measuring the phosphorylation of their downstream substrates.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line) and allow them to adhere. Treat the cells with the test inhibitor at various concentrations for a defined period (e.g., 1-2 hours) before inducing DNA damage.

  • DNA Damage Induction: Induce DNA damage to activate the ATM/ATR pathway. For ATM activation, ionizing radiation (IR) is commonly used. For ATR activation, UV radiation or treatment with replication stress-inducing agents like hydroxyurea (HU) is effective.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ATM/ATR substrates, such as p-Chk1 (Ser345) for ATR activity and p-Chk2 (Thr68) or p-p53 (Ser15) for ATM activity.

    • Also, probe for the total protein levels of these substrates as loading controls.

    • Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of downstream targets.

Cell Viability/Proliferation Assay

This assay determines the cytotoxic or cytostatic effects of the inhibitor on cells, which can be an indirect measure of its on-target activity, especially in combination with DNA-damaging agents.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: After allowing the cells to attach, treat them with a range of concentrations of the test inhibitor, both as a single agent and in combination with a DNA-damaging agent.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin reduction assay.[24][25]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 of the inhibitor. For combination treatments, assess for synergistic effects.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the ATM/ATR signaling pathway and a general experimental workflow for validating kinase inhibitors.

ATM_ATR_Signaling_Pathway DNA_Damage DNA Damage (DSBs, Replication Stress) ATM ATM DNA_Damage->ATM DSBs ATR ATR DNA_Damage->ATR Replication Stress Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 DNA_Repair DNA Repair ATM->DNA_Repair Chk1 Chk1 ATR->Chk1 ATR->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest Chk1->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified ATM/ATR signaling pathway in response to DNA damage.

Inhibitor_Validation_Workflow Start Start: Putative Kinase Inhibitor In_Vitro_Kinase_Assay In Vitro Kinase Assay Start->In_Vitro_Kinase_Assay Determine_IC50 Determine IC50 In_Vitro_Kinase_Assay->Determine_IC50 Cellular_Assays Cellular Assays Determine_IC50->Cellular_Assays Western_Blot Western Blot (Downstream Targets) Cellular_Assays->Western_Blot Cell_Viability Cell Viability Assay Cellular_Assays->Cell_Viability Validate_Inhibition Validate In-Cell Inhibition Western_Blot->Validate_Inhibition Cell_Viability->Validate_Inhibition End End: Validated Inhibitor Profile Validate_Inhibition->End

Caption: General experimental workflow for validating a kinase inhibitor.

Conclusion

The case of this compound serves as a critical reminder of the importance of rigorous, independent validation of scientific findings, particularly in the context of potent biological inhibitors. While this compound's role as a specific ATM/ATR inhibitor is contentious, the established methodologies and alternative inhibitors detailed in this guide provide a robust framework for researchers to confidently assess the activity of any compound targeting the ATM/ATR signaling pathway. By employing a multi-faceted approach that combines in vitro and cell-based assays, scientists can generate reliable data to advance our understanding of these critical cellular processes and develop effective therapeutic strategies.

References

CGK733 and the PIKK Family: A Guide to Cross-Reactivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, cell biology, and drug discovery, understanding the specificity of kinase inhibitors is paramount. This guide provides a comparative analysis of CGK733, a compound initially identified as an inhibitor of the phosphoinositide 3-kinase-related kinase (PIKK) family, with a focus on its cross-reactivity with key members of this kinase family. The PIKK family, which includes ATM, ATR, DNA-PK, mTOR, and SMG-1, are crucial regulators of cellular processes such as DNA damage repair and cell cycle progression, making them attractive targets for therapeutic intervention.

The Controversy Surrounding this compound's Primary Targets

This compound was first described as a potent inhibitor of both Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, with a reported IC50 value of approximately 200 nM for both.[1][2] However, the initial study reporting these findings was later retracted, leading to uncertainty regarding the compound's precise molecular pharmacology.[2][3] Subsequent research has yielded conflicting results. For instance, one study demonstrated that this compound, at a concentration of 10 μM, did not inhibit the ionizing radiation-induced phosphorylation of ATM or the UV-induced phosphorylation of ATR substrates in H460 human lung cancer cells.[3][4] This has created a complex landscape for researchers evaluating this compound for their studies.

Comparative Inhibitory Activity Against PIKK Family Kinases

Due to the conflicting reports and the retracted primary literature, comprehensive and validated data on the cross-reactivity of this compound against a full panel of PIKK family kinases is scarce. To provide a framework for comparison, the following table summarizes the reported inhibitory concentrations (IC50) of this compound against ATM and ATR, alongside those of other more selective, well-characterized PIKK inhibitors. This contextualizes the potency and selectivity that is typically sought for inhibitors of this family.

Kinase TargetThis compound IC50 (nM)Comparative InhibitorComparative Inhibitor IC50 (nM)
ATM ~200 (Retracted Data)[1][2]KU-5593313[5]
No inhibition at 10,000 nM[3][4]AZD01560.58[5]
ATR ~200 (Retracted Data)[1][2]VE-82126[5]
No inhibition at 10,000 nM[3][4]AZ205[6]
DNA-PK Data Not AvailableCC-11513[7]
mTOR Data Not AvailableTorin 22.1[6]
SMG-1 Data Not AvailableWortmannin60[8]

Note: The IC50 values for this compound are presented with the important caveat that the primary source was retracted and later studies have failed to replicate the inhibitory activity at relevant concentrations.

PIKK Signaling in the DNA Damage Response

The following diagram illustrates a simplified signaling cascade for the DNA damage response (DDR), highlighting the central roles of ATM, ATR, and DNA-PK. These kinases are activated by different types of DNA lesions and, in turn, phosphorylate a host of downstream effector proteins to orchestrate cell cycle arrest, DNA repair, or apoptosis.

PIKK_Signaling_Pathway cluster_damage DNA Damage cluster_kinases PIKK Family Kinases cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes DSB Double-Strand Breaks ATM ATM DSB->ATM DNAPK DNA-PK DSB->DNAPK SSB Single-Strand Breaks & Replication Stress ATR ATR SSB->ATR CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 CHK1 CHK1 ATR->CHK1 NHEJ NHEJ Repair Proteins DNAPK->NHEJ CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest CHK1->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair NHEJ->DNARepair

Caption: Simplified PIKK signaling in response to DNA damage.

Experimental Protocols

To assess the inhibitory activity of a compound like this compound against PIKK family kinases, a standard experimental approach is an in vitro kinase assay. The general workflow for such an assay is outlined below.

General In Vitro Kinase Inhibition Assay Protocol
  • Reagents and Preparation :

    • Recombinant full-length active PIKK enzyme (e.g., ATM, ATR/ATRIP complex).

    • Kinase-specific substrate (e.g., a peptide derived from a known phosphorylation target).

    • ATP (Adenosine triphosphate), typically used at a concentration around its Km for the specific kinase.

    • Kinase assay buffer (containing components like Tris-HCl, MgCl2, DTT).

    • Test compound (this compound) serially diluted in DMSO.

    • Detection reagents (e.g., phosphospecific antibody or ADP detection kit).

  • Assay Procedure :

    • The kinase reaction is typically performed in a 96-well or 384-well plate format.

    • The recombinant kinase is pre-incubated with varying concentrations of the inhibitor (this compound) or DMSO (vehicle control) in the kinase assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

  • Detection and Data Analysis :

    • The amount of phosphorylated substrate (or ADP produced) is quantified. This can be achieved through various methods, such as:

      • ELISA-based: Using a phosphospecific antibody to detect the phosphorylated substrate.

      • Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP generated, which is proportional to kinase activity.[9]

      • Fluorescence-based: Using fluorescently labeled substrates or antibodies.

    • The signal from each concentration of the inhibitor is normalized to the control (DMSO-treated) wells.

    • The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis A Prepare serial dilutions of this compound in DMSO C Pre-incubate kinase with this compound or DMSO A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP and substrate C->D E Incubate at 30°C D->E F Terminate reaction E->F G Quantify substrate phosphorylation or ADP production F->G H Normalize data to controls G->H I Plot dose-response curve and calculate IC50 H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The available evidence on the inhibitory activity and cross-reactivity of this compound against the PIKK family of kinases is inconclusive. The initial promising reports of potent ATM and ATR inhibition have been called into question by the retraction of the original study and subsequent contradictory findings.[1][2][3][4] Researchers considering the use of this compound as a PIKK inhibitor should exercise caution and are encouraged to independently validate its activity in their experimental systems. For studies requiring high selectivity, other well-characterized inhibitors with validated potency against specific PIKK family members may represent more reliable alternatives. The continued development of novel, potent, and selective PIKK inhibitors remains a high priority in the field of cancer therapeutics.

References

CGK733 in the Landscape of DNA Damage Response Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The DNA Damage Response (DDR) is a complex signaling network essential for maintaining genomic integrity. Key players in this network are the PI3K-like kinases (PIKKs), including Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases are central regulators of cell cycle checkpoints and DNA repair, making them attractive targets for cancer therapy. This guide provides a comparative analysis of CGK733, a putative ATM/ATR inhibitor, with other well-characterized DDR inhibitors, supported by experimental data and detailed protocols.

Overview of this compound

This compound was initially identified as a potent and selective dual inhibitor of ATM and ATR kinases with an in vitro IC50 of approximately 200 nM.[1] It has been shown to inhibit the proliferation of various cancer cell lines and induce cell death in senescent cells.[1][2] However, the precise mechanism of action of this compound is a subject of debate. A pivotal study reporting its ATM/ATR inhibitory activity was retracted, and subsequent research in H460 lung cancer cells failed to demonstrate inhibition of ATM or ATR kinase activity at concentrations up to 10 µM. Despite this controversy, this compound continues to be utilized as a chemical probe to investigate DDR pathways.

Comparative Analysis with Other DDR Inhibitors

To provide a clear perspective on this compound's standing, this guide compares its reported activities with established ATM- and ATR-selective inhibitors.

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency (IC50) of this compound in comparison to other notable DDR inhibitors. It is important to note that these values are derived from various studies and experimental conditions may differ.

InhibitorPrimary Target(s)IC50 (in vitro kinase assay)Notes
This compound ATM/ATR (disputed)~200 nM[1]Mechanism of action is controversial.
KU-55933 ATM12.9 nM[2]Highly selective for ATM over other PIKKs.
KU-60019 ATM6.3 nMAn improved analog of KU-55933 with enhanced potency and selectivity.
VE-821 ATR26 nMPotent and selective ATR inhibitor.
AZD6738 (Ceralasertib) ATR1 nMOrally bioavailable and highly potent ATR inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of these inhibitors and the experimental approaches used to characterize them, the following diagrams are provided.

DDR_Pathway cluster_DSB Double-Strand Breaks (DSBs) cluster_SSB Single-Strand Breaks (SSBs) / Replication Stress cluster_inhibitors Inhibitors DSB DNA Damage (e.g., Ionizing Radiation) ATM ATM DSB->ATM activates SSB DNA Damage (e.g., UV, Chemotherapy) ATR ATR SSB->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates DNARepair DNA Repair ATM->DNARepair Chk1 Chk1 ATR->Chk1 phosphorylates ATR->DNARepair p53 p53 Chk2->p53 stabilizes CDC25A CDC25A Chk2->CDC25A inhibits Chk1->CDC25A inhibits CDC25C CDC25C Chk1->CDC25C inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CDC25A->CellCycleArrest promotes G1/S transition CDC25C->CellCycleArrest promotes G2/M transition This compound This compound This compound->ATM This compound->ATR KU55933 KU-55933 KU55933->ATM VE821 VE-821 VE821->ATR AZD6738 AZD6738 AZD6738->ATR

Caption: Simplified DNA Damage Response (DDR) signaling pathway.

WesternBlot_Workflow start Cell Treatment with DDR Inhibitors lysis Cell Lysis and Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Chk1, p-Chk2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of DDR inhibitors are provided below.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified ATM or ATR.

  • Reagents: Purified recombinant ATM or ATR kinase, kinase buffer, ATP (radiolabeled or non-radiolabeled depending on detection method), substrate peptide (e.g., GST-p53 for ATM, GST-Chk1 for ATR), test compounds (this compound and others), and detection reagents.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, combine the kinase, substrate peptide, and test compound in the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction.

    • Detect the phosphorylated substrate. This can be done using methods like autoradiography (with radiolabeled ATP), ELISA, or fluorescence-based assays.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Western Blot Analysis for DDR Pathway Activation

This method is used to assess the phosphorylation status of key downstream targets of ATM and ATR in cells, providing a measure of the inhibitor's cellular activity.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, U2OS) and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of DDR inhibitors (e.g., this compound, KU-55933, VE-821) for 1-2 hours.

    • Induce DNA damage. For ATM activation, irradiate cells with ionizing radiation (IR, e.g., 5-10 Gy). For ATR activation, treat with UV radiation (e.g., 20-50 J/m²) or a topoisomerase inhibitor like camptothecin.

    • Harvest cells at different time points post-damage (e.g., 1-6 hours).

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against phospho-ATM (Ser1981), phospho-ATR (Thr1989), phospho-Chk2 (Thr68), phospho-Chk1 (Ser345), and γH2AX (Ser139). Total protein and loading controls (e.g., β-actin, GAPDH) should also be probed.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

Cell Viability Assay (MTT/SRB Assay)

This assay determines the effect of the inhibitors on cell proliferation and survival.

  • Reagents: Cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagents.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of the DDR inhibitors.

    • Incubate for a specified period (e.g., 48-72 hours).

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer.

    • For SRB assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash and solubilize the bound dye with Tris base.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[3]

Immunofluorescence for γH2AX Foci Formation

This technique visualizes and quantifies DNA double-strand breaks (DSBs) within individual cells.

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a multi-well plate.

    • Treat with DDR inhibitors and induce DNA damage as described for the Western blot protocol.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.[4][5]

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.[4]

    • Block with 5% BSA in PBS.[4][5]

    • Incubate with a primary antibody against γH2AX.[4][6]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on slides with a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci indicates DNA damage, while a decrease over time after damage suggests repair.

Conclusion

This compound is a compound with reported inhibitory activity against ATM and ATR, though its precise mechanism of action remains a topic of scientific discussion. When compared to highly selective and potent inhibitors such as KU-55933 for ATM and VE-821 or AZD6738 for ATR, the data for this compound is less definitive. Researchers using this compound should be aware of the controversy surrounding its targets and interpret their results with caution. For studies requiring specific inhibition of ATM or ATR, the use of well-characterized, selective inhibitors is recommended. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of DDR inhibitors in a research setting.

References

Unraveling the Specificity of CGK733: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Once lauded as a specific inhibitor of the key DNA damage response kinases ATM and ATR, the small molecule CGK733 has since been the subject of significant scientific scrutiny. This guide provides a comprehensive overview of the studies that have investigated the specificity of this compound, presenting a critical comparison of its originally purported targets versus subsequently identified off-target effects. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the use of this compound.

The narrative surrounding this compound has shifted dramatically since its initial description. The seminal 2006 publication that identified this compound as a potent and selective inhibitor of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases was later retracted due to data fabrication[1]. This retraction has necessitated a re-evaluation of the compound's biological activity, with subsequent independent studies failing to corroborate its inhibitory effects on the ATM/ATR signaling pathway. In contrast, emerging evidence points towards a new primary target, Adenine Nucleotide Translocator 2 (ANT2), and implicates this compound in the modulation of mitochondrial function and the mTOR signaling pathway.

The Disputed Role of this compound as an ATM/ATR Inhibitor

Initial reports claimed that this compound potently inhibited both ATM and ATR with an IC50 of approximately 200 nM. However, follow-up studies have failed to reproduce these findings. A key study demonstrated that at a concentration of 10 μM, this compound did not inhibit the ionizing radiation (IR)-induced phosphorylation of the ATM substrate CHK2, nor the UV radiation-induced phosphorylation of the ATR substrate CHK1 in H460 human lung cancer cells[2][3]. In contrast, known ATM inhibitors such as KU55933 effectively blocked ATM-mediated phosphorylation in the same experimental setup.

Table 1: Comparative Effects of this compound and Known ATM/ATR Inhibitors on DNA Damage Response Signaling

CompoundTarget(s)ConcentrationEffect on IR-induced p-CHK2 (Thr68)Effect on UV-induced p-CHK1 (Ser317)Reference
This compound Claimed: ATM/ATR10 µMNo inhibition No inhibition [2][3]
KU55933 ATM10 µMInhibitionNo inhibition[2]
ETP-46464 ATR10 µMNo inhibitionInhibition[2]

A New Target Emerges: Adenine Nucleotide Translocator 2 (ANT2)

Recent research has identified Adenine Nucleotide Translocator 2 (ANT2), a key component of the mitochondrial permeability transition pore, as a primary binding partner of this compound. This interaction was discovered through affinity purification coupled with mass spectrometry. This finding shifts the mechanistic understanding of this compound's cellular effects away from the DNA damage response and towards mitochondrial bioenergetics.

Off-Target Effects: Mitochondrial Dysfunction and mTOR Pathway Inhibition

Consistent with its binding to ANT2, this compound has been shown to induce mitochondrial dysfunction. Studies have indicated that this compound treatment leads to a decrease in mitochondrial respiration. This disruption of mitochondrial function has downstream consequences, notably the inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is tightly linked to cellular energy status. The inhibition of mTOR signaling by this compound is evidenced by the reduced phosphorylation of its downstream effectors, S6K1 and 4E-BP1.

Table 2: Summary of Validated and Disproven Targets and Effects of this compound

Target/PathwayOriginal ClaimValidated FindingExperimental Evidence
ATM/ATR Kinases Potent and selective inhibitorNo significant inhibition in cellular assaysWestern blot analysis of downstream substrate phosphorylation (p-CHK1, p-CHK2)[2][3]
ANT2 Not consideredPrimary binding partner Affinity purification-mass spectrometry
Mitochondrial Respiration Not consideredInhibition Seahorse XF analysis
mTOR Signaling Pathway Not consideredInhibition Western blot analysis of downstream effectors (p-S6K1, p-4E-BP1)

Experimental Protocols

Western Blot Analysis of ATM/ATR and mTOR Pathway Activity
  • Cell Treatment: Cells are seeded and treated with this compound, a positive control inhibitor (e.g., KU55933 for ATM), and a vehicle control for the indicated times. For DNA damage induction, cells are exposed to ionizing radiation (for ATM activation) or UV radiation (for ATR activation).

  • Lysate Preparation: Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of ATM, ATR, CHK1, CHK2, S6K1, and 4E-BP1. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Affinity Purification-Mass Spectrometry for Target Identification
  • Bait Preparation: A biotinylated or otherwise tagged version of this compound is synthesized to serve as the "bait."

  • Cell Lysis and Bait Incubation: Cells are lysed under non-denaturing conditions. The lysate is then incubated with the tagged this compound to allow for the formation of protein-ligand complexes.

  • Affinity Capture: The bait-protein complexes are captured using streptavidin-coated beads (for biotinylated bait) or other appropriate affinity matrices.

  • Washing and Elution: The beads are washed extensively to remove non-specific binders. The bound proteins are then eluted.

  • Mass Spectrometry: The eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
  • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

  • Compound Treatment: Cells are treated with this compound or a vehicle control.

  • Mitochondrial Stress Test: The Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR). A mitochondrial stress test is performed by sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively). This allows for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Experimental Workflows

CGK733_Disproven_Pathway cluster_0 Original (Disproven) Hypothesis This compound This compound ATM_ATR ATM/ATR Kinases This compound->ATM_ATR Inhibition (Disproven) DDR DNA Damage Response ATM_ATR->DDR Activation

Figure 1. The originally proposed, but now disproven, inhibitory action of this compound on the ATM/ATR pathway.

CGK733_Validated_Pathway cluster_1 Validated Mechanism of Action This compound This compound ANT2 ANT2 (Mitochondria) This compound->ANT2 Binding Mito_Resp Mitochondrial Respiration ANT2->Mito_Resp Inhibition mTOR mTOR Signaling Mito_Resp->mTOR Inhibition Prot_Synth Protein Synthesis & Cell Growth mTOR->Prot_Synth Inhibition

Figure 2. The validated mechanism of this compound, involving ANT2 binding and subsequent mitochondrial and mTOR pathway inhibition.

Experimental_Workflow cluster_2 Experimental Workflow for Target Validation start Hypothesis: This compound has cellular effects apms Affinity Purification- Mass Spectrometry start->apms Identify binding partners biochem Biochemical & Cellular Assays apms->biochem Validate functional effects western Western Blot (ATM/ATR, mTOR pathways) biochem->western seahorse Seahorse XF Assay (Mitochondrial Respiration) biochem->seahorse conclusion Conclusion: This compound targets ANT2, not ATM/ATR western->conclusion seahorse->conclusion

References

A Comparative Analysis of CGK733 and Caffeine as ATM/ATR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell cycle checkpoint research and cancer therapy, the inhibition of Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) kinases is of paramount importance. These kinases are central to the DNA damage response (DDR), and their inhibition can sensitize cancer cells to chemo- and radiotherapy. This guide provides a comparative analysis of two known ATM/ATR inhibitors: the synthetic compound CGK733 and the well-known methylxanthine, caffeine.

Quantitative Analysis of Inhibitory Potency

The inhibitory activities of this compound and caffeine against ATM and ATR kinases have been characterized in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.

InhibitorTarget KinaseIC50 ValueReference(s)
This compound ATM~200 nM[1]
ATR~200 nM[1]
Caffeine ATM0.2 mM[2]
ATR1.1 mM[2]
DNA-PK0.2-0.6 mM[3]

It is important to note that while this compound has been reported as a potent inhibitor of both ATM and ATR, some studies have questioned its efficacy in certain cell lines. For instance, one study found that this compound did not inhibit ATM or ATR kinase activity in H460 human lung cancer cells.[4][5] In contrast, caffeine is a less potent inhibitor, with IC50 values in the micromolar to millimolar range.[2] Caffeine also exhibits inhibitory activity against other related kinases like DNA-dependent protein kinase (DNA-PK).[3]

Cellular Effects and Specificity

Both this compound and caffeine have been shown to impact cell cycle progression and proliferation. Studies have demonstrated that both compounds can suppress the levels of cyclin D1, a key regulator of the G1 phase of the cell cycle, leading to inhibited cell proliferation.[6]

The specificity of these inhibitors is a critical consideration. While initially identified as a selective ATM/ATR inhibitor, the conflicting reports on this compound's activity warrant careful interpretation of results.[1][4][7] Caffeine, on the other hand, is a well-known non-specific kinase inhibitor. It has been shown to inhibit other phosphoinositide 3-kinase-related kinases (PIKKs) and can have broader cellular effects. Interestingly, some research suggests that caffeine can paradoxically lead to the hyperphosphorylation of ATM-ATR substrates in vivo, indicating a complex mechanism of action that may not solely be attributed to direct kinase inhibition.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATM/ATR signaling pathway and a typical experimental workflow for evaluating the efficacy of inhibitors like this compound and caffeine.

ATM_ATR_Signaling_Pathway cluster_0 DNA Damage cluster_1 Kinase Activation cluster_2 Inhibitors cluster_3 Downstream Effectors cluster_4 Cellular Outcomes DNA Double-Strand Breaks DNA Double-Strand Breaks ATM ATM DNA Double-Strand Breaks->ATM Replication Stress Replication Stress ATR ATR Replication Stress->ATR p53 p53 ATM->p53 Chk2 Chk2 ATM->Chk2 ATR->p53 Chk1 Chk1 ATR->Chk1 This compound This compound This compound->ATM inhibits This compound->ATR inhibits Caffeine Caffeine Caffeine->ATM inhibits Caffeine->ATR inhibits Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Chk2->Cell Cycle Arrest Chk2->DNA Repair

Figure 1. Simplified ATM/ATR signaling pathway and points of inhibition.

Experimental_Workflow Cell Culture Cell Culture Induce DNA Damage\n(e.g., IR, UV, Hydroxyurea) Induce DNA Damage (e.g., IR, UV, Hydroxyurea) Cell Culture->Induce DNA Damage\n(e.g., IR, UV, Hydroxyurea) Treat with Inhibitor\n(this compound or Caffeine) Treat with Inhibitor (this compound or Caffeine) Induce DNA Damage\n(e.g., IR, UV, Hydroxyurea)->Treat with Inhibitor\n(this compound or Caffeine) Cell Lysis Cell Lysis Treat with Inhibitor\n(this compound or Caffeine)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Quantify p-Chk1, p-p53, etc.

Figure 2. Experimental workflow for inhibitor analysis.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general method for assessing the direct inhibitory effect of this compound and caffeine on ATM or ATR kinase activity.

  • Reagents and Materials:

    • Recombinant human ATM or ATR kinase

    • Substrate (e.g., GST-p53, PHAS-I)

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • [γ-32P]ATP

    • This compound and caffeine stock solutions (in DMSO)

    • SDS-PAGE gels and reagents

    • Phosphorimager

  • Procedure:

    • Prepare kinase reactions by combining recombinant kinase, substrate, and kinase assay buffer in the presence of varying concentrations of this compound, caffeine, or DMSO (vehicle control).

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate at 30°C for a specified time (e.g., 20-30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities.

    • Calculate the IC50 values for each inhibitor.

Cell-Based Western Blot for Chk1 Phosphorylation

This protocol is designed to evaluate the inhibition of ATM/ATR signaling in a cellular context by measuring the phosphorylation of the downstream target Chk1.

  • Reagents and Materials:

    • Human cell line (e.g., HeLa, U2OS)

    • Cell culture medium and supplements

    • DNA damaging agent (e.g., hydroxyurea for ATR activation, etoposide for ATM activation)

    • This compound and caffeine stock solutions

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-β-actin

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound, caffeine, or DMSO for 1-2 hours.

    • Induce DNA damage by adding the appropriate agent for a specified duration.

    • Wash cells with ice-cold PBS and lyse them on ice.[9]

    • Clarify the lysates by centrifugation and determine the protein concentration.[9]

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and probe with the primary antibody against phospho-Chk1.[10]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[9]

    • Detect the chemiluminescent signal.

    • Strip the membrane and re-probe for total Chk1 and a loading control (e.g., β-actin).

    • Quantify the band intensities and normalize the phospho-Chk1 signal to total Chk1 and the loading control.[10]

Conclusion

References

Navigating the Ambiguous Landscape of CGK733: A Guide to Reproducibility and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the small molecule CGK733 presents a case study in the critical importance of experimental reproducibility and understanding a compound's true mechanism of action. Initially lauded as a potent and selective inhibitor of the critical DNA damage response kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), the foundational research supporting this claim has since been retracted, casting a long shadow over its use and interpretation of subsequent studies.

This guide provides a comprehensive comparison of the reported effects of this compound, delves into the controversy surrounding its primary targets, and offers a comparative look at more specific and validated alternatives. We present quantitative data from various studies, detailed experimental protocols to aid in the replication of key findings, and visual diagrams to clarify the complex signaling pathways and experimental workflows involved.

The this compound Controversy: On-Target, Off-Target, or a Case of Mistaken Identity?

The central issue complicating the use of this compound is the retraction of the seminal paper that first described it as a potent ATM/ATR inhibitor. Subsequent research has failed to consistently reproduce this primary activity. A notable study published in DNA Repair concluded that this compound does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells, directly contradicting its purported mechanism of action[1].

Despite the questions surrounding its primary targets, numerous studies have consistently reported several cellular effects of this compound. These reproducible, albeit likely off-target, effects include the inhibition of cell proliferation across a range of cancer cell lines and the induction of cyclin D1 degradation. This suggests that while this compound does have biological activity, its effects may be mediated by interactions with proteins other than ATM and ATR. The lack of a comprehensive, publicly available kinome scan or proteomic-based target deconvolution for this compound means its full range of molecular interactions remains largely uncharacterized, a significant caveat for any research employing this compound.

Comparative Analysis of Cellular Effects

To provide a clear overview of the experimental data, the following tables summarize the reported effects of this compound in comparison to validated ATM and ATR inhibitors.

Table 1: Comparison of Inhibitory Activity on Cell Proliferation

CompoundTarget(s)Cell Line(s)Reported IC50 / Effective ConcentrationCitation(s)
This compound Disputed (Originally ATM/ATR)MCF-7, T47D, MDA-MB-436, LNCaP, HCT116, BALB/c 3T3Inhibition observed at 2.5 - 40 µM[2]
KU-55933 ATMVariousIC50 ~13 nM (in vitro)[2]
VE-821 ATRVariousIC50 ~26 nM (in vitro)
AZD6738 (Ceralasertib) ATRVariousIC50 ~74 nM (cellular)

Table 2: Comparison of Effects on Cyclin D1 Levels

CompoundEffect on Cyclin D1Cell Line(s)Concentration and TimeMechanismCitation(s)
This compound DecreasedMCF-7, T47D10-20 µM, maximal effect at 4-6 hoursUbiquitin-dependent proteasomal degradation[2]
Caffeine DecreasedMCF-75 mMUbiquitin-dependent proteasomal degradation
KU-55933 No significant effect reportedMCF-7Up to 10 µM-[3]

Visualizing the Pathways and Processes

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between this compound and its alternatives.

cluster_0 DNA Damage & Replication Stress cluster_1 Key Kinases cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA Damage DNA Damage ATM ATM DNA Damage->ATM Replication Stress Replication Stress ATR ATR Replication Stress->ATR Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 Chk1 Chk1 ATR->Chk1 Cell Cycle Arrest Cell Cycle Arrest Chk2->Cell Cycle Arrest Chk1->Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair

Caption: Simplified ATM/ATR Signaling Pathway.

cluster_0 Cell Culture & Treatment cluster_1 Western Blot for Cyclin D1 cluster_2 Cell Proliferation Assay (SRB) A Seed cells in multi-well plates B Incubate for 24h A->B C Treat with this compound, KU-55933, or Vehicle Control B->C D Incubate for desired time (e.g., 6h for Cyclin D1, 48h for proliferation) C->D E Lyse cells and quantify protein D->E K Fix cells with TCA D->K F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block and incubate with primary antibody (anti-Cyclin D1) G->H I Incubate with secondary antibody H->I J Detect and quantify bands I->J L Stain with Sulforhodamine B (SRB) K->L M Wash and solubilize dye L->M N Measure absorbance at 540 nm M->N This compound This compound ATM_ATR ATM/ATR Inhibition This compound->ATM_ATR Disputed/ Not Reproduced Off_Target Off-Target Effects This compound->Off_Target Likely Mechanism Cell_Effects Cell Proliferation Inhibition & Cyclin D1 Degradation Off_Target->Cell_Effects Observed Outcome Alternatives Validated ATM/ATR Inhibitors (e.g., KU-55933, VE-821) Alternatives->ATM_ATR Validated

References

Independent Verification of CGK733's Kinase Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule CGK733 has been a subject of significant scientific debate. Initially reported as a potent and selective inhibitor of the critical DNA damage response kinases, Ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR), the seminal paper describing this activity was later retracted. Subsequent independent studies have failed to reproduce the original findings, creating confusion within the research community. This guide provides an objective comparison of this compound with validated inhibitors of the ATM and ATR kinases, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tools for their studies.

Comparative Analysis of Kinase Inhibitor Potency

The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. While the initial report on this compound suggested potent inhibition of both ATM and ATR, this has not been independently verified. In contrast, several alternative inhibitors have been robustly characterized and demonstrate high potency and selectivity.

InhibitorTarget Kinase(s)IC50 (in vitro)Notes
This compound ATM / ATR~200 nM[1][2]Finding retracted. Independent studies show no inhibition at concentrations up to 10 µM.[3]
KU-55933 ATM12.9 nM[4][5][6]Highly selective for ATM over other PIKK family kinases like ATR, DNA-PK, and mTOR.[4][5][6]
KU-60019 ATM6.3 nM[7][8][9][10]An improved analog of KU-55933 with greater potency and selectivity for ATM.
ETP-46464 ATR14-25 nM[11][12][13][14]A potent and selective inhibitor of ATR, often used as a positive control in ATR activity assays.[11]

Experimental Protocols for Kinase Inhibition Verification

The most common method to verify the inhibitory activity of a compound against ATM and ATR in a cellular context is to assess the phosphorylation of their downstream targets following DNA damage. ATM is activated by double-strand breaks (induced by ionizing radiation, IR), while ATR is activated by single-strand DNA and stalled replication forks (induced by ultraviolet radiation, UV).

Protocol: Cellular ATM and ATR Kinase Inhibition Assay

This protocol is based on the methodology used to demonstrate the lack of ATM and ATR inhibition by this compound.

1. Cell Culture and Treatment:

  • Plate human cancer cells (e.g., H460 lung cancer cells) at an appropriate density.
  • Allow cells to adhere and grow for 24 hours.
  • Pre-incubate cells with the kinase inhibitors (e.g., 10 µM this compound, 10 µM KU-55933, 1 µM KU-60019, or 10 µM ETP-46464) or vehicle control (e.g., DMSO) for 1 hour.

2. DNA Damage Induction:

  • For ATM Activation: Expose cells to 5-10 Gy of ionizing radiation (IR) using a cesium-137 source or an X-ray irradiator.
  • For ATR Activation: Expose cells to 10 J/m² of ultraviolet (UV) radiation.

3. Post-Irradiation Incubation:

  • Return cells to the incubator for a specified time to allow for kinase signaling (e.g., 1 hour for ATM activation, 6 hours for ATR activation).

4. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Clarify lysates by centrifugation.
  • Determine protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).

5. Immunoblotting (Western Blotting):

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins:
  • ATM activity: anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68)
  • ATR activity: anti-phospho-Chk1 (Ser317)
  • Also, probe for total protein levels of ATM, Chk2, and Chk1 as loading controls.
  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Results:

  • Effective ATM inhibitors (KU-55933, KU-60019): A significant reduction in the IR-induced phosphorylation of ATM (S1981) and Chk2 (T68) compared to the vehicle-treated, irradiated control.

  • Effective ATR inhibitor (ETP-46464): A significant reduction in the UV-induced phosphorylation of Chk1 (S317) compared to the vehicle-treated, irradiated control.

  • This compound: No significant inhibition of IR-induced ATM and Chk2 phosphorylation or UV-induced Chk1 phosphorylation is expected, as demonstrated in independent verification studies.[3]

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the context of these experiments, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

DNA_Damage_Response cluster_damage DNA Damage cluster_kinases PIKK Kinases cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes cluster_inhibitors Inhibitors DSB Double-Strand Breaks (e.g., from Ionizing Radiation) ATM ATM DSB->ATM activates SSB Single-Strand DNA / Stalled Forks (e.g., from UV Radiation) ATR ATR SSB->ATR activates p53_Chk2 p53, Chk2, etc. ATM->p53_Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates Outcomes Cell Cycle Arrest DNA Repair Apoptosis p53_Chk2->Outcomes Chk1->Outcomes KU55933 KU-55933 KU55933->ATM KU60019 KU-60019 KU60019->ATM ETP46464 ETP-46464 ETP46464->ATR This compound This compound (Activity Unverified) This compound->ATM This compound->ATR Kinase_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result A 1. Plate Cells B 2. Pre-incubate with Inhibitor (e.g., this compound, KU-55933, etc.) A->B C 3. Induce DNA Damage (IR for ATM, UV for ATR) B->C D 4. Post-Damage Incubation C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Probe with Phospho-Specific Antibodies (p-ATM, p-Chk2, p-Chk1) F->G H 8. Quantify Inhibition G->H

References

A Researcher's Guide to Control Experiments for CGK733 Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CGK733 has emerged as a small molecule of interest in cancer research, initially identified as a potent inhibitor of the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases, key regulators of the DNA damage response (DDR). However, the specificity of this compound has been a subject of debate, with a retraction of the initial study and subsequent research pointing towards other potential mechanisms of action.[1][2] A recent study has identified the adenine nucleotide translocator 2 (ANT2), a mitochondrial protein, as a primary target, suggesting that the anti-proliferative effects of this compound may be mediated through the modulation of mitochondrial function and inhibition of global protein translation.[3]

This guide provides a framework for designing robust control experiments to investigate the effects of this compound, enabling researchers to dissect its on-target (ATM/ATR inhibition) and potential off-target (ANT2 inhibition and others) activities. We present a comparison with alternative inhibitors and provide detailed experimental protocols for key assays.

Comparative Analysis of Inhibitors

To differentiate the cellular effects of this compound, it is essential to compare its activity profile with that of well-characterized, specific inhibitors of both the ATM/ATR pathway and ANT2.

Inhibitor Primary Target(s) Reported IC50/Ki Key Characteristics Commonly Used Concentration Range
This compound ATM/ATR, ANT2~200 nM (for ATM/ATR)[2][4]Originally described as an ATM/ATR inhibitor, but its primary target is debated.[1][2] Recent evidence suggests it targets ANT2, affecting mitochondrial function.[3]2.5 - 40 µM[4]
KU-55933 ATMIC50: 13 nM; Ki: 2.2 nM[5]A highly selective, ATP-competitive inhibitor of ATM.[5]1 - 10 µM
VE-821 ATRIC50: 26 nM; Ki: 13 nM[5]A potent and selective ATP-competitive inhibitor of ATR.[5]1 - 10 µM
Bongkrekic Acid ANT (non-isoform specific)-A mitochondrial toxin that specifically inhibits the adenine nucleotide translocase.[6]10 - 50 µM[6]
Atractyloside ANT (non-isoform specific)-A specific inhibitor of the mitochondrial ADP/ATP carrier.5 - 20 µM

Experimental Protocols

To thoroughly investigate the mechanism of action of this compound, a combination of assays targeting its putative targets and downstream cellular processes is recommended.

ATM/ATR Kinase Activity Assay

This assay indirectly measures the kinase activity of ATM and ATR by quantifying the phosphorylation of their downstream targets, such as Chk1 and p53.

Protocol: Western Blotting for Phospho-Chk1 (Ser345) and Phospho-p53 (Ser15)

  • Cell Treatment: Seed cells and treat with this compound, a specific ATM inhibitor (e.g., KU-55933), a specific ATR inhibitor (e.g., VE-821), or a vehicle control for the desired time. To induce DNA damage and activate ATM/ATR, treat cells with ionizing radiation (IR, for ATM) or UV radiation/hydroxyurea (for ATR) prior to inhibitor treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345), total Chk1, phospho-p53 (Ser15), total p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mitochondrial Function Assays

These assays assess the impact of this compound on mitochondrial respiration and ATP production, key functions of ANT2.

a) Mitochondrial Respiration and Glycolysis Assay

Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Seahorse XF Analysis:

    • Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

    • Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

    • Monitor the changes in OCR to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR and ECAR values to cell number or protein concentration.

b) Mitochondrial ATP Export Assay

Protocol: Luciferase-Based ATP Assay

  • Cell Treatment: Treat cells with this compound, an ANT inhibitor (e.g., Bongkrekic acid), or a vehicle control.

  • Mitochondrial Isolation (Optional): For a more direct measurement, isolate mitochondria from treated cells.

  • ATP Measurement:

    • Lyse the cells or isolated mitochondria.

    • Use a commercial luciferase-based ATP assay kit to measure the ATP concentration according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples. Normalize to protein concentration.

Global Protein Synthesis Assay

This assay measures the rate of new protein synthesis, which may be affected by the inhibition of ANT2 and subsequent effects on cellular energy levels.

Protocol: O-Propargyl-puromycin (OP-Puro) Labeling

  • Cell Treatment: Treat cells with this compound, a known protein synthesis inhibitor (e.g., cycloheximide as a positive control), or a vehicle control.

  • OP-Puro Labeling: Add OP-Puro to the culture medium and incubate for 30-60 minutes to allow for its incorporation into newly synthesized proteins.

  • Fixation and Permeabilization: Wash cells with PBS, then fix and permeabilize them.

  • Click Chemistry Reaction: Perform a click chemistry reaction to conjugate a fluorescent azide to the alkyne group of the incorporated OP-Puro.

  • Analysis:

    • Flow Cytometry: Analyze the fluorescence intensity of individual cells to quantify the rate of protein synthesis.

    • Fluorescence Microscopy: Visualize the localization and intensity of protein synthesis within cells.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle, which can be altered by inhibitors of the DNA damage response or compounds that affect cell proliferation.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with this compound or other inhibitors for a duration that allows for cell cycle progression (e.g., 24-48 hours).

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experiments, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

cluster_DDR DNA Damage Response cluster_Mito Mitochondrial Bioenergetics DNA Damage DNA Damage ATM ATM DNA Damage->ATM ATR ATR DNA Damage->ATR Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 Chk1 Chk1 ATR->Chk1 ATR->p53 Cell Cycle Arrest Cell Cycle Arrest Chk2->Cell Cycle Arrest Chk1->Cell Cycle Arrest p53->Cell Cycle Arrest DNA Repair DNA Repair p53->DNA Repair Apoptosis Apoptosis p53->Apoptosis ANT2 ANT2 ATP_cyto ATP (cytosol) ANT2->ATP_cyto ADP_mito ADP (matrix) ANT2->ADP_mito ADP_cyto ADP (cytosol) ADP_cyto->ANT2 ATP_mito ATP (matrix) ATP_mito->ANT2 Protein Synthesis Protein Synthesis ATP_cyto->Protein Synthesis This compound This compound This compound->ATM Inhibition (?) This compound->ATR Inhibition (?) This compound->ANT2 Inhibition

Caption: Putative signaling pathways affected by this compound.

Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound This compound Treatment->this compound ATM/ATR Inhibitor ATM/ATR Inhibitor Treatment->ATM/ATR Inhibitor ANT2 Inhibitor ANT2 Inhibitor Treatment->ANT2 Inhibitor Vehicle Control Vehicle Control Treatment->Vehicle Control siRNA Knockdown siRNA Knockdown Treatment->siRNA Knockdown Cellular Assays Cellular Assays This compound->Cellular Assays ATM/ATR Inhibitor->Cellular Assays ANT2 Inhibitor->Cellular Assays Vehicle Control->Cellular Assays siRNA Knockdown->Cellular Assays ATM/ATR Activity ATM/ATR Activity Cellular Assays->ATM/ATR Activity Mitochondrial Function Mitochondrial Function Cellular Assays->Mitochondrial Function Protein Synthesis Protein Synthesis Cellular Assays->Protein Synthesis Cell Cycle Analysis Cell Cycle Analysis Cellular Assays->Cell Cycle Analysis Data Analysis Data Analysis ATM/ATR Activity->Data Analysis Mitochondrial Function->Data Analysis Protein Synthesis->Data Analysis Cell Cycle Analysis->Data Analysis

References

Safety Operating Guide

A Guide to the Safe Disposal of CGK733

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for the chemical compound CGK733. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Important Scientific Context: Initial research published in 2006 suggested that this compound could reverse cellular senescence by inhibiting ATM and ATR kinases. However, this research was subsequently found to be fraudulent and was retracted in 2008[1]. While the biological activities attributed to this compound are discredited, the chemical substance itself exists and possesses distinct physical and toxicological properties that necessitate careful handling and disposal.

Chemical and Safety Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
CAS Number 905973-89-9[2][3]
Molecular Formula C₂₃H₁₈Cl₃FN₄O₃S[3][4]
Molecular Weight 555.84 g/mol [4]
Appearance Off-white solid
Solubility Soluble in DMSO (>5 mg/mL)
Storage Temperature 2-8°C (solid)
GHS Hazard Codes H302, H410[2]

Hazard Identification and Precautionary Measures

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed[2].

  • H410: Very toxic to aquatic life with long-lasting effects[2].

Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Wear safety goggles with side-shields[2].

  • Hand Protection: Use protective gloves[2].

  • Skin and Body Protection: Wear impervious clothing[2].

  • Respiratory Protection: Use a suitable respirator, especially when handling the powder form, to avoid dust and aerosol formation[2].

Always work in a well-ventilated area, preferably within a chemical fume hood[2]. An accessible safety shower and eye wash station should be available[2].

Step-by-Step Disposal Protocol

The primary disposal route for this compound and its contaminated materials is through an approved hazardous waste disposal plant[2]. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

Step 3: Storage of Waste

  • Store hazardous waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[2].

  • Ensure the storage area is cool and well-ventilated[2].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Evacuate personnel from the immediate vicinity of the spill and ensure the area is well-ventilated[2].

  • Don Appropriate PPE: Before attempting to clean the spill, put on all required personal protective equipment[2].

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills: Absorb the solution with an inert, non-combustible material such as diatomite or universal binders[2].

  • Collect the Waste: Place all contaminated materials into a labeled hazardous waste container[2].

  • Decontaminate the Area: Scrub the affected surfaces and any contaminated equipment with alcohol[2].

  • Dispose of all materials as hazardous waste according to the protocol outlined above[2].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

CGK733_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (this compound powder, contaminated labware) C Collect in Labeled Hazardous Waste Container (Solid) A->C B Liquid Waste (this compound solutions) D Collect in Labeled Hazardous Waste Container (Liquid) B->D E Store in Secure, Designated Area C->E D->E F Contact EHS for Pickup E->F G Dispose via Approved Hazardous Waste Facility F->G

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, you contribute to a safe and responsible laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling CGK733

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for CGK733

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant gloves are required.
Body Protection Impervious ClothingA lab coat or other protective clothing that prevents skin contact.
Respiratory Protection Suitable RespiratorTo be used to avoid inhalation of dust or aerosols.
Hazard Identification and Safety Precautions

This compound presents the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1]

  • Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[1]

General Handling Precautions:

  • Avoid all direct contact with the skin and eyes.[1]

  • Do not inhale dust or aerosols.[1]

  • Work in a well-ventilated area, preferably with local exhaust ventilation.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the compound.[1]

Storage and Disposal Protocols

Proper storage and disposal are critical for safety and environmental protection.

ProtocolProcedure
Storage Store in a tightly sealed container in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Disposal Dispose of the substance and its container at an approved waste disposal facility.[1] All disposal practices must comply with federal, state, and local regulations.[1]
Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

EmergencyAction
Eye Contact Immediately flush eyes with large amounts of water, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue flushing and seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician for treatment advice.[1]
Spill Evacuate the area. Wear full personal protective equipment.[1] For spills of solutions, absorb with a liquid-binding material like diatomite.[1] Decontaminate the affected surfaces by scrubbing with alcohol.[1] Collect the spilled material and absorbent for proper disposal.[1]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

CGK733_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace A->B C Weigh this compound powder B->C Proceed to handling D Dissolve in appropriate solvent C->D E Perform experimental procedure D->E Proceed to experiment F Decontaminate work surfaces and equipment E->F Complete experiment G Dispose of waste in approved container F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CGK733
Reactant of Route 2
Reactant of Route 2
CGK733

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.